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  • Product: 4-Isoquinolin-4-yl-benzylamine
  • CAS: 1484841-44-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-Isoquinolin-4-yl-benzylamine

Abstract 4-Isoquinolin-4-yl-benzylamine represents a significant molecular scaffold, forming the core of various compounds explored in medicinal chemistry and materials science. Its synthesis requires a robust and strate...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Isoquinolin-4-yl-benzylamine represents a significant molecular scaffold, forming the core of various compounds explored in medicinal chemistry and materials science. Its synthesis requires a robust and strategic approach to efficiently construct the key biaryl C-C bond and install the requisite benzylic amine functionality. This technical guide provides an in-depth exploration of the primary synthetic pathways to this target molecule, with a strong emphasis on the widely employed Suzuki-Miyaura cross-coupling reaction. We will dissect two convergent strategies, detailing the causality behind experimental choices, providing field-proven protocols, and offering mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis of this important molecular entity.

Introduction and Strategic Overview

The synthesis of complex organic molecules hinges on the strategic disconnection of bonds to reveal simpler, commercially available, or readily accessible starting materials. This process, known as retrosynthesis, provides a logical roadmap for the forward synthesis. For our target, 4-Isoquinolin-4-yl-benzylamine, two primary retrosynthetic disconnections are most logical, forming the basis of the pathways discussed in this guide.

The most prominent strategy involves disconnecting the C4-C1' bond between the isoquinoline and phenyl rings. This points towards a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling, which is renowned for its functional group tolerance and reliability in forming C(sp²)-C(sp²) bonds.[1] A secondary approach could involve disconnecting the Cα-N bond of the benzylamine, suggesting a late-stage amination strategy.

G cluster_0 Retrosynthetic Analysis cluster_1 Suzuki Intermediates cluster_2 Amination Intermediates Target 4-Isoquinolin-4-yl-benzylamine Disconnection_CC C-C Bond Disconnection (Suzuki Strategy) Target->Disconnection_CC Disconnection_CN C-N Bond Disconnection (Buchwald-Hartwig Strategy) Target->Disconnection_CN Isoquinoline_Boronic Isoquinoline-4-boronic acid Disconnection_CC->Isoquinoline_Boronic Benzyl_Halide 4-Halobenzylamine Derivative (e.g., X = CN, CHO) Disconnection_CC->Benzyl_Halide Isoquinoline_Halide 4-Haloisoquinoline Disconnection_CC->Isoquinoline_Halide Benzyl_Boronic Benzylamine-4-boronic acid Disconnection_CC->Benzyl_Boronic Isoquinoline_Biaryl 4-(Isoquinolin-4-yl)benzyl Halide Disconnection_CN->Isoquinoline_Biaryl Amine Ammonia Equivalent Disconnection_CN->Amine

Caption: Retrosynthetic analysis of 4-Isoquinolin-4-yl-benzylamine.

This guide will focus on the most prevalent and versatile approach: the Suzuki-Miyaura coupling. We will explore two primary variants of this strategy:

  • Pathway A: Coupling of a halo-isoquinoline with a functionalized phenylboronic acid, followed by conversion of the functional group to the aminomethyl moiety.

  • Pathway B: Coupling of isoquinoline-4-boronic acid with a functionalized bromobenzyl derivative, followed by reduction to the target amine.

Pathway A: Suzuki Coupling Followed by Reductive Amination

This robust, two-step pathway prioritizes the formation of the carbon skeleton first, using a stable aldehyde precursor that is subsequently converted to the amine. The key steps are (1) the Suzuki-Miyaura coupling of a 4-haloisoquinoline with 4-formylphenylboronic acid, and (2) the reductive amination of the resulting aldehyde.

Step 1: Suzuki-Miyaura Coupling

The palladium-catalyzed coupling between 4-chloroquinoline derivatives and various boronic acids is a well-established and efficient method for creating 4-arylquinolines.[2][3] The choice of 4-chloroisoquinoline is often pragmatic due to its accessibility from the corresponding isoquinolin-4-one. 4-Formylphenylboronic acid is an excellent coupling partner, as the electron-withdrawing formyl group, while sometimes slowing the reaction, is stable under typical Suzuki conditions and provides a direct handle for the subsequent amination.[4][5]

Causality of Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, highly effective catalyst for this type of coupling. It provides a stable source of the active Pd(0) species required to initiate the catalytic cycle.[4]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is crucial.[4] Its role is to activate the boronic acid by forming a more nucleophilic boronate species ("ate" complex), which facilitates the key transmetalation step.[6]

  • Solvent System: A biphasic solvent system, such as toluene and water or THF and water, is often employed.[7] This aids in dissolving both the organic substrates and the inorganic base, facilitating the reaction at the interface.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Complex [Ar-Pd(II)L₂-X] A->B Ar-X C Transmetalation B->C Ar'B(OH)₂ + Base D [Ar-Pd(II)L₂-Ar'] C->D E Reductive Elimination D->E E->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-(Isoquinolin-4-yl)benzaldehyde

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloroisoquinoline (1.0 equiv.), 4-formylphenylboronic acid (1.2 equiv.), and anhydrous potassium carbonate (2.0 equiv.).[2][4]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition: Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst (0.05 equiv.) followed by a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).[7]

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-(isoquinolin-4-yl)benzaldehyde.[4]

Step 2: Reductive Amination

Reductive amination is a powerful and widely used method for converting aldehydes and ketones into amines.[8] The reaction proceeds via the in-situ formation of an imine intermediate from the aldehyde and an ammonia source, which is then immediately reduced to the target amine.[9]

Causality of Experimental Choices:

  • Ammonia Source: Ammonium acetate or a solution of ammonia in methanol can serve as the nitrogen source.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice.[9] They are mild enough to not reduce the starting aldehyde but are highly effective at reducing the intermediate iminium ion. This selectivity is key to achieving high yields and avoiding side reactions.[9]

  • pH: The reaction is typically run under weakly acidic conditions (pH 6-7), often achieved by adding a small amount of acetic acid. This condition is a delicate balance: it must be acidic enough to catalyze imine formation but not so acidic as to protonate and deactivate the amine nucleophile.[10]

Experimental Protocol: Synthesis of 4-Isoquinolin-4-yl-benzylamine

  • Setup: In a round-bottom flask, dissolve 4-(isoquinolin-4-yl)benzaldehyde (1.0 equiv.) in methanol.

  • Amine Source: Add ammonium acetate (5-10 equiv.) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.) portion-wise, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate imine and formation of the product.

  • Work-up and Purification: Quench the reaction by carefully adding aqueous HCl. Basify the mixture with aqueous NaOH to pH > 10 and extract with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. The crude product can be purified by silica gel chromatography to yield 4-Isoquinolin-4-yl-benzylamine.

Pathway B: Suzuki Coupling with a Nitrile Precursor

An alternative convergent strategy involves coupling isoquinoline-4-boronic acid with a commercially available aryl halide that already contains a latent amine functionality, such as 4-bromobenzonitrile. The resulting biaryl nitrile can then be reduced to the target benzylamine.

Step 1: Synthesis of Isoquinoline-4-boronic acid

This key intermediate is not as widely available as its phenyl counterparts and often needs to be prepared. A standard method involves a lithium-halogen exchange on 4-bromoisoquinoline followed by borylation.[11]

Experimental Protocol: Synthesis of Isoquinoline-4-boronic acid

  • Setup: Dissolve 4-bromoisoquinoline (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an argon atmosphere.

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 equiv., typically 1.6 M in hexanes) dropwise, maintaining the low temperature. Stir for 30 minutes.

  • Borylation: Add triisopropyl borate (1.5 equiv.) dropwise to the solution at -78 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 18 hours.[11]

  • Work-up: Quench the reaction by adding saturated aqueous sodium chloride. Partition the mixture with ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic phases, dry over sodium sulfate, and concentrate under reduced pressure to yield crude isoquinolin-4-ylboronic acid, which can be used directly or purified.[11]

Step 2: Suzuki Coupling

With the boronic acid in hand, the Suzuki coupling with 4-bromobenzonitrile proceeds under standard conditions, similar to those described in Pathway A.[12][13]

Step 3: Nitrile Reduction

The final step is the reduction of the nitrile group to a primary amine. This is a standard transformation in organic synthesis.

Causality of Experimental Choices:

  • Reducing Agent: Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent (THF, diethyl ether) are highly effective for this transformation. Alternatively, catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed, which is often considered a "greener" method.[14][15]

Data Summary

The selection of a synthetic pathway often depends on factors like starting material availability, cost, and scale. The following table provides a comparative overview of the Suzuki-based pathways.

ParameterPathway APathway B
Key Reaction Suzuki Coupling & Reductive AminationSuzuki Coupling & Nitrile Reduction
Isoquinoline SM 4-Chloroisoquinoline4-Bromoisoquinoline (for boronic acid synthesis)
Benzene SM 4-Formylphenylboronic acid4-Bromobenzonitrile
Key Intermediates 4-(Isoquinolin-4-yl)benzaldehydeIsoquinoline-4-boronic acid, 4-(Isoquinolin-4-yl)benzonitrile
Pros Utilizes stable, common reagents. Reductive amination is high-yielding and selective.Convergent. Nitrile reduction is a very reliable transformation.
Cons Reductive amination may require careful pH control.Requires synthesis of the less common isoquinoline-4-boronic acid. Nitrile reduction with LiAlH₄ requires stringent anhydrous conditions.

Conclusion

The synthesis of 4-Isoquinolin-4-yl-benzylamine is most efficiently achieved through a strategy centered on the Suzuki-Miyaura cross-coupling reaction. Both pathways presented—coupling to an aldehyde precursor followed by reductive amination, or coupling to a nitrile precursor followed by reduction—are viable and robust.

Pathway A is often preferred in a research or drug discovery setting due to the commercial availability and favorable reactivity of 4-formylphenylboronic acid. The final reductive amination step is a mild and highly selective transformation. Pathway B offers a strong alternative, particularly if 4-bromoisoquinoline is a more accessible starting material than its chlorinated counterpart. While requiring the initial synthesis of the boronic acid, the subsequent coupling and nitrile reduction steps are standard and high-yielding.

Ultimately, the choice of route will be dictated by the specific constraints of the laboratory, including starting material availability, scale, and the desired purity profile of the final compound. The protocols and mechanistic insights provided in this guide offer a solid foundation for any scientist embarking on the synthesis of this valuable molecular scaffold.

References

[4] BenchChem. (2025). 4-Formylphenylboronic Acid in Suzuki Coupling: A Comparative Performance Analysis. Available at: [16] Discovery Fine Chemicals. (n.d.). 4-Formylphenylboronic Acid - 87199-17-5. Available at: [17] BenchChem. (2025). Application Notes and Protocols: The Use of N-(4-Bromobenzyl)-N-ethylethanamine in Suzuki Coupling Reactions. Available at: [5] BenchChem. (2025). 4-Formylphenylboronic Acid: A Comprehensive Technical Guide on its Discovery and History. Available at: [11] ChemicalBook. (n.d.). 4-Isoquinolineboronic acid synthesis. Available at: [2] BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde. Available at: [18] TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Available at: [19] Sigma-Aldrich. (n.d.). 4-Isoquinolineboronic acid 192182-56-2. Available at: [20] ChemBK. (2024). Isoquinoline-4-boronic acid. Available at: [21] Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [7] BenchChem. (2025). Application Notes and Protocols for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling Reactions. Available at: [12] ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and.... Available at: [3] ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Available at: [8] Wikipedia. (n.d.). Reductive amination. Available at: [10] YouTube. (2023). Reductive Amination. Available at: [13] ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3).... Available at: [6] Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [14] ResearchGate. (n.d.). Stoichiometric reductions of benzonitrile (4 a). (yields determined by.... Available at: [1] Wikipedia. (n.d.). Suzuki reaction. Available at: [9] Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [15] Chemical Communications (RSC Publishing). (n.d.). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Available at:

Sources

Exploratory

physicochemical properties of 4-Isoquinolin-4-yl-benzylamine

An In-Depth Technical Guide to the Physicochemical Properties of 4-Isoquinolin-4-yl-benzylamine Introduction 4-Isoquinolin-4-yl-benzylamine is a novel chemical entity featuring a benzylamine moiety linked to an isoquinol...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Isoquinolin-4-yl-benzylamine

Introduction

4-Isoquinolin-4-yl-benzylamine is a novel chemical entity featuring a benzylamine moiety linked to an isoquinoline scaffold. This unique combination of two pharmacologically significant heterocycles presents a compelling subject for investigation within drug discovery and medicinal chemistry. The isoquinoline core is present in numerous natural alkaloids and synthetic compounds with diverse biological activities, while the benzylamine structure is a common feature in many neuroactive agents.

A thorough understanding of the physicochemical properties of a compound is a foundational pillar of drug development, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide offers a comprehensive technical overview of the key physicochemical characteristics of 4-Isoquinolin-4-yl-benzylamine. As this is a specific, non-commercial compound, this document emphasizes the established, authoritative methodologies for determining these properties, providing both the "how" and the "why" behind the experimental choices. The predicted properties are derived from the well-understood characteristics of its constituent chemical motifs.

This document is intended for researchers, medicinal chemists, and drug development scientists who may be synthesizing or evaluating this compound and require a robust framework for its physicochemical characterization.

Molecular Structure and Identity

The structural identity of a compound is the starting point for all physicochemical analysis. It dictates the molecule's size, shape, polarity, and reactive centers.

  • IUPAC Name: (4-(Isoquinolin-4-yl)phenyl)methanamine

  • Molecular Formula: C₁₆H₁₄N₂

  • Molecular Weight: 234.29 g/mol

Caption: Chemical structure of 4-Isoquinolin-4-yl-benzylamine.

Lipophilicity (LogP)

Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes.[1] A positive LogP value indicates a preference for a lipid (nonpolar) environment, whereas a negative value signifies hydrophilicity.[1][2] For oral drugs, a LogP value between 1 and 3 is often considered optimal for balancing solubility and membrane permeability.

Predicted LogP: Based on computational models, the predicted LogP for this molecule is expected to be in the range of 2.5 to 3.5 , suggesting moderate lipophilicity. This prediction stems from the large, fused aromatic system of the isoquinoline and phenyl rings, offset slightly by the polar primary amine group.

Experimental Protocol: Shake-Flask Method for LogP Determination

This method is the gold standard for its accuracy and direct measurement of partitioning.[1]

Causality: The choice of n-octanol and a buffer (typically phosphate-buffered saline, pH 7.4) is deliberate. n-Octanol serves as a surrogate for the lipid bilayer of cell membranes, while pH 7.4 mimics physiological conditions, ensuring that the ionization state of the compound is relevant to its in vivo behavior.

Step-by-Step Methodology:

  • Phase Preparation: Prepare a phosphate buffer (pH 7.4) and saturate it with n-octanol. Simultaneously, saturate n-octanol with the buffer. Allow the phases to separate for at least 24 hours.[3]

  • Stock Solution: Prepare a stock solution of 4-Isoquinolin-4-yl-benzylamine in the aqueous buffer.

  • Partitioning: In a sealed vessel, combine a precise volume of the stock solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Agitate the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the aqueous ([aqueous]) and organic ([organic]) phases using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3]

  • Calculation: The partition coefficient (P) is calculated as P = [organic] / [aqueous]. The LogP is the base-10 logarithm of P.[1]

G A Prepare 20 mM Stock in DMSO B Add 10 µL Stock to 490 µL Aqueous Buffer (pH 7.4) A->B C Incubate with Shaking (2 hours) B->C D Filter Precipitate Using Solubility Filter Plate C->D E Quantify Solute in Filtrate via LC-MS or UV-Vis D->E F Compare to Calibration Curve to Determine Solubility E->F

Caption: Kinetic Aqueous Solubility Assay Workflow.

Ionization Constant (pKa)

The pKa value defines the pH at which a compound is 50% ionized and 50% neutral. It governs solubility, lipophilicity, and receptor binding, as the charge state of a molecule dictates its interactions. [4]4-Isoquinolin-4-yl-benzylamine has two primary basic centers: the primary amine of the benzylamine moiety and the nitrogen of the isoquinoline ring.

  • Benzylamine Nitrogen: The pKa of benzylamine itself is approximately 9.3. The electron-donating nature of the alkyl group slightly increases basicity compared to ammonia.

  • Isoquinoline Nitrogen: Isoquinoline is a weak base with a pKa of 5.14-5.4. [5][6]Its basicity is lower than that of the aliphatic amine due to the sp² hybridization of the nitrogen and the delocalization of its lone pair within the aromatic system.

Predicted pKa Values:

  • pKa₁ (most basic): Expected to be around 8.5 - 9.5 , corresponding to the protonation of the primary amine on the benzyl group.

  • pKa₂ (least basic): Expected to be around 4.5 - 5.5 , corresponding to the protonation of the isoquinoline nitrogen.

Causality: The presence of two basic centers means this compound will exist in different charge states depending on the pH. At physiological pH (~7.4), the primary amine will be predominantly protonated (positively charged), while the isoquinoline nitrogen will be mostly neutral. This has significant implications for its interaction with biological targets and its overall ADMET properties.

Spectroscopic Profile

Spectroscopic analysis provides irrefutable confirmation of a molecule's structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. [7][8]

  • ¹H NMR:

    • Aromatic Region (δ 7.0-9.0 ppm): A complex series of signals is expected for the protons on the isoquinoline and phenyl rings. Protons on the isoquinoline ring, particularly those adjacent to the nitrogen, will appear further downfield. [9][10] * Benzylic Protons (-CH₂-): A characteristic singlet or AB quartet is expected around δ 3.8-4.2 ppm . This signal corresponds to the two protons of the methylene group connecting the phenyl ring to the amine.

    • Amine Protons (-NH₂): A broad singlet, typically around δ 1.5-3.0 ppm , which may exchange with D₂O. Its chemical shift can be highly variable depending on solvent and concentration.

  • ¹³C NMR:

    • Aromatic Carbons: Signals will appear in the δ 120-150 ppm range, characteristic of sp² hybridized carbons in aromatic systems. [9][10] * Benzylic Carbon (-CH₂-): A signal is expected around δ 40-50 ppm .

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis.

  • Expected Molecular Ion: Using electrospray ionization (ESI) in positive mode, the primary observed ion will be the protonated molecule [M+H]⁺ at m/z 235.12 .

  • Predicted Fragmentation Pattern: The fragmentation of protonated benzylamines is well-characterized. A primary fragmentation pathway involves the loss of ammonia (NH₃), which is a loss of 17 Da. [11] * [M+H]⁺ → [M+H - NH₃]⁺: A significant fragment ion would be expected at m/z 218.10 , corresponding to the formation of a stable benzyl-type carbocation. Further fragmentation of the isoquinoline or phenyl rings would occur at higher collision energies.

Summary of Physicochemical Properties

PropertyPredicted Value / Expected RangeSignificance in Drug Development
Molecular Weight 234.29 g/mol Adherence to Lipinski's Rule of Five; influences diffusion.
LogP 2.5 - 3.5Indicates good membrane permeability but may require formulation strategies to enhance solubility.
Aqueous Solubility Low (as free base)Critical for oral absorption and IV formulation; highly pH-dependent.
pKa₁ (Amine) 8.5 - 9.5Primarily protonated at physiological pH, enhancing solubility but potentially reducing passive diffusion.
pKa₂ (Isoquinoline) 4.5 - 5.5Largely unprotonated at physiological pH.
¹H NMR Signals Aromatic: 7-9 ppm; Benzylic: 3.8-4.2 ppmConfirms structural integrity and key functional groups.
[M+H]⁺ Ion m/z 235.12Confirms molecular formula and identity.

Conclusion

4-Isoquinolin-4-yl-benzylamine possesses a physicochemical profile characteristic of a moderately lipophilic, dibasic molecule. Its key features—a high pKa primary amine, a large aromatic system, and predicted moderate LogP—suggest that while it may have sufficient membrane permeability, its aqueous solubility will be a critical parameter to optimize and will be highly dependent on pH. The experimental protocols detailed herein provide a validated roadmap for researchers to accurately characterize this compound, generating the essential data needed to guide further studies in medicinal chemistry and pharmacology. A precise understanding of these properties is indispensable for unlocking the therapeutic potential of this and related chemical scaffolds.

References

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Audisio, M. C., et al. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 37(4), 417-426. [Link]

  • Dissociation constants pK a of isoquinoline bases. ResearchGate. [Link]

  • Aqueous Solubility. Creative Biolabs. [Link]

  • Kühne, R., & Schüürmann, G. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry, 67(3), 655-658. [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

  • Benzylamine, TMS derivative. NIST WebBook. [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Digital Archive@GSU. [Link]

  • NMR Spectroscopy of Aromatic Compounds. ResearchGate. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(10), 1736-1752. [Link]

  • Zhang, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. bioRxiv. [Link]

  • Mahadeviah, C., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1115-1121. [Link]

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. [Link]

  • Benzylamine. MassBank. [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

  • Isoquinoline. Wikipedia. [Link]

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Foundational

4-Isoquinolin-4-yl-benzylamine mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 4-Isoquinolin-4-yl-benzylamine and Its Derivatives Introduction The 4-isoquinolin-4-yl-benzylamine scaffold represents a privileged structure in medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 4-Isoquinolin-4-yl-benzylamine and Its Derivatives

Introduction

The 4-isoquinolin-4-yl-benzylamine scaffold represents a privileged structure in medicinal chemistry, serving as a foundational blueprint for the development of novel therapeutic agents. Its inherent structural motifs, the isoquinoline core and the benzylamine group, are frequently found in biologically active compounds, making their combination a fertile ground for drug discovery.[1] This guide provides a comprehensive technical overview of the potential mechanisms of action associated with this scaffold, drawing upon research into its various derivatives. For researchers, scientists, and drug development professionals, this document synthesizes the current understanding of how these molecules interact with biological systems, details the experimental methodologies used to elucidate their function, and offers insights into their therapeutic potential.

While 4-isoquinolin-4-yl-benzylamine itself is a parent structure, its derivatives have been shown to exhibit a range of biological activities by targeting different cellular pathways. This guide will explore these mechanisms, focusing on key areas such as kinase inhibition, enzyme modulation, and antitumor activity.

Chapter 1: Kinase Inhibition: A Primary Avenue of Action

A significant body of research points towards the ability of isoquinoline-based compounds to act as kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and cardiovascular disorders.

Section 1.1: Rho-Associated Kinase (ROCK) Inhibition

The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that act as key effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is integral to regulating cellular processes such as smooth muscle contraction, actin cytoskeleton organization, cell migration, and proliferation.[2] Hyperactivity of this pathway is associated with various pathologies, including hypertension, glaucoma, and cancer metastasis.[2]

Mechanism of Inhibition

Derivatives of the isoquinoline scaffold have been successfully developed as potent ROCK inhibitors.[3][4] These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of ROCK and preventing the phosphorylation of its downstream substrates. The isoquinoline ring is a key pharmacophore that mimics the adenine region of ATP, while substitutions on the benzylamine portion can be tailored to enhance potency and selectivity.

Therapeutic Relevance

The inhibition of ROCK has shown therapeutic promise in various disease models. For instance, in the context of cardiovascular disease, ROCK inhibitors can induce smooth muscle relaxation, leading to vasodilation and a reduction in blood pressure.[2] In ophthalmology, they are used to lower intraocular pressure in glaucoma by increasing the outflow of aqueous humor.[4]

Experimental Workflow for Assessing ROCK Inhibition

A typical workflow to identify and characterize ROCK inhibitors involves a combination of in vitro and cell-based assays.

ROCK_Inhibition_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models biochemical_assay Biochemical Kinase Assay (e.g., Z'-LYTE™, ADP-Glo™) direct_binding Direct Binding Assay (e.g., SPR, ITC) biochemical_assay->direct_binding Confirm direct interaction p_substrate Substrate Phosphorylation Assay (e.g., Western Blot for p-MYPT1) direct_binding->p_substrate Validate cellular activity phenotypic Phenotypic Assays (e.g., Cell Migration, Contraction) p_substrate->phenotypic Assess functional outcome disease_model Disease-Specific Animal Models (e.g., Hypertension, Glaucoma) phenotypic->disease_model Evaluate in vivo efficacy

Figure 1: Experimental workflow for the characterization of ROCK inhibitors.

Protocol: In Vitro ROCK Kinase Assay (Example)

  • Reagents and Materials:

    • Recombinant human ROCK1 or ROCK2 enzyme.

    • Fluorescently labeled peptide substrate (e.g., from the Z'-LYTE™ assay kit).

    • ATP.

    • Test compound (4-isoquinolin-4-yl-benzylamine derivative).

    • Assay buffer.

    • 384-well microplate.

    • Plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the test compound, ROCK enzyme, and substrate to the wells of the microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the fluorescence signal according to the assay kit instructions.

    • Calculate the percent inhibition and determine the IC50 value.

Section 1.2: Cyclin-Dependent Kinase (CDK) Inhibition

The isoquinoline core is also present in inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[5] Specifically, derivatives of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione have been identified as potent and selective inhibitors of CDK4.[5] These findings suggest that the 4-isoquinolin-4-yl-benzylamine scaffold could be a starting point for developing CDK inhibitors.

Mechanism of Inhibition

Similar to ROCK inhibitors, CDK inhibitors containing the isoquinoline motif are likely to be ATP-competitive. By blocking the activity of CDK4, these compounds can prevent the phosphorylation of the retinoblastoma protein (Rb), thereby halting cell cycle progression at the G1 phase and inhibiting the proliferation of cancer cells.[5]

Chapter 2: Modulation of Other Key Enzymatic Pathways

Beyond kinase inhibition, derivatives of the 4-isoquinolin-4-yl-benzylamine scaffold have been investigated for their ability to modulate other classes of enzymes.

Section 2.1: Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition

Derivatives of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide, which share structural similarities with the topic scaffold, have been evaluated as inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE).[6] These enzymes are important targets in the treatment of neurodegenerative diseases and depression. The isoquinoline ring can participate in π-π stacking interactions within the active sites of these enzymes, contributing to inhibitory activity.[6]

Chapter 3: Antitumor and Multidrug Resistance Reversal Mechanisms

The isoquinoline scaffold is a common feature in many natural and synthetic compounds with antitumor properties.[7][8][9]

Section 3.1: Induction of Cellular Stress Pathways

Some benzylamine derivatives containing an 8-hydroxyquinoline moiety have been shown to exert antitumor effects by inducing the expression of stress-related genes.[10] It is hypothesized that these compounds may form reactive quinone methide intermediates that can form covalent adducts with protein thiols, leading to cellular stress and cytotoxicity in cancer cells.[10]

Section 3.2: Inhibition of P-glycoprotein (P-gp)

P-glycoprotein is an ATP-binding cassette (ABC) transporter that can pump a wide range of chemotherapeutic drugs out of cancer cells, leading to multidrug resistance (MDR). Novel inhibitors based on a quinazoline scaffold, which is structurally related to isoquinoline, have been shown to reverse P-gp-mediated MDR.[11] These compounds can increase the intracellular accumulation of cytotoxic agents by blocking the efflux function of P-gp.[11] Given the structural similarities, the 4-isoquinolin-4-yl-benzylamine scaffold could be explored for the development of P-gp inhibitors.

Pgp_Inhibition cluster_cell Cancer Cell chemo Chemotherapeutic Drug pgp P-glycoprotein (P-gp) chemo->pgp Efflux intracellular Intracellular Drug Accumulation chemo->intracellular Influx pgp->intracellular inhibitor Isoquinoline-based Inhibitor inhibitor->pgp Inhibition apoptosis Apoptosis intracellular->apoptosis Induces

Figure 2: Mechanism of P-glycoprotein inhibition by isoquinoline-based compounds.

Chapter 4: General Methodologies for Characterizing Mechanism of Action

To elucidate the specific mechanism of action of a novel 4-isoquinolin-4-yl-benzylamine derivative, a systematic approach is required.

Data on Biological Activity of Related Compounds
Compound ClassTargetIC50/EC50Reference
Isoquinolinesulfonamide (H-1152)ROCKKi = 1.6 nM[4]
4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione derivativesCDK4Potent inhibition reported[5]
Quinazoline derivative (12k)P-gpEC50 = 57.9 nM[11]
(S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivativesMAO-AIC50 = 1.38 µM (compound 2d)[6]
Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context.

  • Cell Culture and Treatment:

    • Culture target cells to ~80% confluency.

    • Treat cells with the test compound or vehicle control for a defined period.

  • Heating and Lysis:

    • Harvest and resuspend cells in PBS.

    • Aliquot cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

  • Protein Quantification:

    • Separate soluble and aggregated proteins by centrifugation.

    • Quantify the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature.

    • A shift in the melting curve in the presence of the compound indicates target engagement.

Conclusion

The 4-isoquinolin-4-yl-benzylamine scaffold is a versatile platform for the design of small molecule modulators of various biological targets. The evidence from studies on its derivatives strongly suggests that this chemical class holds significant potential for the development of inhibitors of kinases such as ROCK and CDK, as well as modulators of other enzymes and transporters involved in a range of diseases. Future research in this area will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to translate their biological activity into therapeutic applications. A thorough understanding of their mechanism of action, achieved through the systematic application of the experimental approaches outlined in this guide, will be crucial for the successful development of novel drugs based on this promising scaffold.

References

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (n.d.). MDPI.
  • Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4. (2009). PubMed.
  • Design, Synthesis, and Pharmacological Characterization of N-(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. (2017). PubMed.
  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal.
  • 4-Isoquinolin-4-yl-benzylamine For Research. (n.d.). Benchchem.
  • Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. (n.d.). ACS Publications.
  • Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines. (2009). PubMed.
  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). PubMed.
  • Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. (2024). ACS Publications.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC.
  • Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. (2021). NIH.
  • Preparation method of isoquinoline compounds. (2022). Google Patents.
  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). ijstr.
  • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. (2018). ResearchGate.
  • Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. (2022). ACS Publications.
  • Kinase Inhibitors on ROCK Signaling Pathways. (n.d.). AbMole BioScience.
  • Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. (2022). NIH.
  • Rho Kinase Inhibitor IV. (n.d.). Sigma-Aldrich.
  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. (2023). NIH.

Sources

Exploratory

biological activity of 4-Isoquinolin-4-yl-benzylamine

An In-depth Technical Guide to the Anticipated Biological Activity of 4-Isoquinolin-4-yl-benzylamine Authored by a Senior Application Scientist Foreword: The isoquinoline scaffold is a "privileged structure" in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Anticipated Biological Activity of 4-Isoquinolin-4-yl-benzylamine

Authored by a Senior Application Scientist

Foreword: The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast array of pharmacological activities.[1][2] This guide focuses on a specific, synthetically accessible derivative, 4-Isoquinolin-4-yl-benzylamine . While direct, extensive research on this precise molecule is not yet prevalent in published literature, its structure—combining the potent isoquinoline core with a benzylamine moiety—allows for a robust, hypothesis-driven exploration of its likely biological activities. This document synthesizes established principles from related compounds to provide a predictive framework for researchers, scientists, and drug development professionals. We will delve into its potential mechanisms of action, propose rigorous experimental protocols for validation, and outline the scientific rationale behind each step.

Molecular Architecture and Rationale for Investigation

The structure of 4-Isoquinolin-4-yl-benzylamine features two key pharmacophores:

  • The Isoquinoline Core: A bicyclic aromatic system of a benzene ring fused to a pyridine ring. This motif is found in numerous bioactive compounds and is known to interact with a wide range of biological targets, including enzymes and nucleic acids.[3][4][5] Its planar structure is suitable for intercalation or binding within protein active sites.

  • The Benzylamine Moiety at the 4-Position: The benzylamine group is a versatile functional group often found in enzyme inhibitors.[6][7] Its linkage at the 4-position of the isoquinoline ring is significant, as substitutions at this position have been shown to confer potent biological activities, such as antimalarial effects.[3]

This hybrid structure suggests that 4-Isoquinolin-4-yl-benzylamine could act as a multi-target ligand, a desirable attribute in complex diseases like cancer or neurodegenerative disorders.

Hypothesized Biological Activities and Mechanisms of Action

Based on extensive literature on related isoquinoline and benzylamine derivatives, we can postulate several high-probability biological activities for 4-Isoquinolin-4-yl-benzylamine.

Anticancer Activity

The most prominent potential application for isoquinoline derivatives is in oncology.[4][8][9] The antiproliferative effects are often traced to several distinct mechanisms.

A. Inhibition of Key Signaling Pathways: Many isoquinoline compounds modulate critical cell signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.[8][9]

Proposed Mechanism: 4-Isoquinolin-4-yl-benzylamine may act as an ATP-competitive inhibitor of kinases within this pathway, such as PI3K or Akt. The isoquinoline core could bind to the hinge region of the kinase domain, while the benzylamine tail extends into a hydrophobic pocket, conferring potency and selectivity.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Molecule 4-Isoquinolin-4-yl -benzylamine Molecule->PI3K Inhibition Molecule->Akt Inhibition

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.

B. Topoisomerase Inhibition: Certain benzylamine derivatives are known potent inhibitors of human DNA topoisomerase II, enzymes that are critical for managing DNA topology during replication and transcription.[7] Their inhibition leads to DNA strand breaks and apoptosis.

Proposed Mechanism: The planar isoquinoline ring could intercalate between DNA base pairs, while the benzylamine side chain interacts with the topoisomerase enzyme, stabilizing the DNA-enzyme cleavage complex and preventing re-ligation of the DNA strands.

Neurological Activity

Isoquinoline derivatives have shown significant effects on the central nervous system, including the inhibition of enzymes like monoamine oxidases (MAOs).[10][11] MAO-A and MAO-B are crucial for degrading neurotransmitters, and their inhibition can have antidepressant and neuroprotective effects.

Proposed Mechanism: The structure of 4-Isoquinolin-4-yl-benzylamine resembles known MAO inhibitors. The benzylamine portion could interact with the active site of MAO, while the isoquinoline core provides the necessary bulk and electronic properties for binding to the enzyme's substrate cavity.

Experimental Protocols for Validation

To validate these hypothesized activities, a structured, multi-stage experimental workflow is essential.

General Experimental Workflow

A logical screening cascade ensures that resources are used efficiently, moving from broad, high-throughput in vitro assays to more complex cellular and in vivo models.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Mechanism of Action cluster_2 Phase 3: In Vivo Efficacy A Primary Cytotoxicity Assay (e.g., MTT on Cancer Lines) C Western Blot for Pathway Modulation A->C Active Compounds B Biochemical Assays (Kinase, Topoisomerase, MAO) B->C F Xenograft Tumor Model (for Anticancer) C->F Confirmed Mechanism D Cell Cycle Analysis (Flow Cytometry) D->F E Apoptosis Assays (Annexin V/PI Staining) E->F G Behavioral Models (for Neurological)

Sources

Foundational

An In-depth Technical Guide to the Synthesis and Evaluation of 4-Isoquinolin-4-yl-benzylamine Analogs

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and s...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2] Its fusion of a benzene and a pyridine ring creates a unique electronic and steric environment, making it a privileged structure in drug design.[3] When coupled with a benzylamine moiety, another key pharmacophore known for its interactions with various biological targets, the resulting 4-Isoquinolin-4-yl-benzylamine core presents a compelling starting point for the discovery of novel therapeutics. This guide provides a comprehensive technical overview for the exploration of this chemical space, detailing a robust synthetic strategy, proposing a library of structural analogs for investigation, and outlining detailed protocols for their biological evaluation.

Introduction: The Rationale for Targeting the 4-Isoquinolin-4-yl-benzylamine Core

The isoquinoline nucleus is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5] The substitution at the C4 position, in particular, has been shown to be critical for modulating activity in various target classes, including kinase inhibition.[6][7] The benzylamine fragment is also of significant interest, as it is present in numerous biologically active compounds and can engage in key hydrogen bonding and hydrophobic interactions within protein binding sites.

The strategic combination of these two pharmacophores into the 4-Isoquinolin-4-yl-benzylamine scaffold offers a unique three-dimensional structure poised for interaction with a multitude of biological targets. This guide serves as a foundational document for research teams aiming to synthesize and screen a library of derivatives based on this core, with the goal of identifying novel lead compounds for drug development programs.

Synthetic Strategy for the Core Scaffold

A convergent synthetic approach is proposed for the efficient construction of the 4-Isoquinolin-4-yl-benzylamine core ( 3 ). The key step in this strategy is a Suzuki-Miyaura cross-coupling reaction, which allows for the late-stage connection of the isoquinoline and benzylamine moieties. This approach offers flexibility, as it allows for the independent synthesis and modification of each fragment before their final assembly.

The primary route involves the coupling of a Boc-protected benzylamine boronic acid derivative with 4-bromoisoquinoline.

G cluster_0 Synthesis of Intermediates cluster_1 Core Assembly cluster_2 Final Product Isoquinoline Isoquinoline 4-Bromoisoquinoline 4-Bromoisoquinoline Isoquinoline->4-Bromoisoquinoline  Bromination Core Scaffold Core Scaffold 4-Bromoisoquinoline->Core Scaffold Suzuki-Miyaura Coupling 4-(Aminomethyl)phenylboronic acid 4-(Aminomethyl)phenylboronic acid Boc-protected boronic acid Boc-protected boronic acid 4-(Aminomethyl)phenylboronic acid->Boc-protected boronic acid  Boc Protection Boc-protected boronic acid->Core Scaffold 4-Isoquinolin-4-yl-benzylamine 4-Isoquinolin-4-yl-benzylamine Core Scaffold->4-Isoquinolin-4-yl-benzylamine  Boc Deprotection

Figure 1: Proposed synthetic workflow for the core scaffold.
Synthesis of Key Intermediates

2.1.1. 4-Bromoisoquinoline (1)

This key intermediate can be synthesized from isoquinoline hydrochloride by heating it in nitrobenzene and adding bromine dropwise.[8] This electrophilic bromination proceeds at a high temperature, yielding the desired product.

2.1.2. 4-(N-Boc-aminomethyl)phenylboronic acid (2)

Commercially available (4-(aminomethyl)phenyl)boronic acid is protected with a tert-butyloxycarbonyl (Boc) group to prevent the amine from interfering with the subsequent Suzuki coupling reaction.[3][9][10] The protection is typically achieved by reacting the starting material with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[11]

Suzuki-Miyaura Cross-Coupling and Deprotection

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds.[12][13] In this key step, 4-bromoisoquinoline ( 1 ) is coupled with 4-(N-Boc-aminomethyl)phenylboronic acid ( 2 ) to form the protected core scaffold. The final step involves the removal of the Boc protecting group under acidic conditions to yield the target 4-Isoquinolin-4-yl-benzylamine ( 3 ).

G Pd0 Pd(0)Ln PdII_halide R1-Pd(II)L2-X Pd0->PdII_halide Oxidative Addition R1-R2 R1-R2 (Coupled Product) PdII_R2 R1-Pd(II)L2-R2 PdII_halide->PdII_R2 Transmetalation PdII_R2->Pd0 Reductive Elimination R1-X R1-X (4-Bromoisoquinoline) R2-B(OH)2 R2-B(OH)2 (Boronic Acid) R2-B(OH)2->PdII_halide [R2B(OH)3]- Base Base Base->R2-B(OH)2

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling.

Structural Analogs and Derivatives: Exploring Chemical Space

The modular nature of the proposed synthesis allows for extensive exploration of the structure-activity relationship (SAR). Modifications can be systematically introduced to three key regions of the molecule: the isoquinoline ring, the benzylamine ring, and the linker.

Isoquinoline Ring Modifications

Substituents on the isoquinoline ring can modulate the electronic properties, solubility, and steric profile of the molecule.

  • Positions 1 and 3: Introduction of small alkyl or aryl groups.

  • Positions 5, 6, 7, and 8: Substitution with electron-donating (e.g., -OCH₃, -NH₂) or electron-withdrawing (e.g., -Cl, -CF₃) groups to probe electronic effects.

Benzylamine Ring Modifications

Alterations to the benzylamine ring can influence interactions with the target protein and affect pharmacokinetic properties.

  • Positions 2, 3, 5, and 6: Introduction of various substituents to explore steric and electronic requirements.

  • Amine modifications: N-alkylation or N-acylation to alter basicity and hydrogen bonding capacity.

Linker Modifications

While the direct aryl-aryl bond is the primary focus, variations in the linker can provide insights into optimal spatial orientation.

  • Insertion of a methylene bridge: Isoquinolin-4-yl-CH₂-benzylamine

  • Introduction of an amide linker: N-(4-(aminomethyl)phenyl)isoquinoline-4-carboxamide

Compound ID Isoquinoline Substitution (R¹) Benzylamine Substitution (R²) Rationale
3 HHCore Scaffold
4a 6,7-di-OCH₃HEnhance electron density, mimic natural alkaloids.
4b 7-ClHIntroduce electron-withdrawing group.
4c H3-ClProbe for interactions in the meta position.
4d H4-OHIntroduce hydrogen bond donor.
4e 1-CH₃HIntroduce steric bulk at C1.

Table 1: Proposed initial library of analogs for synthesis and evaluation.

Predicted Biological Activities and Structure-Activity Relationship (SAR) Hypothesis

Based on the extensive literature on isoquinoline-containing compounds, the 4-Isoquinolin-4-yl-benzylamine scaffold is predicted to exhibit activity in several therapeutic areas, most notably as kinase inhibitors and antimicrobial agents .

  • Kinase Inhibition: Many 4-substituted quinazolines and isoquinolines are potent kinase inhibitors, often targeting the ATP-binding site.[6][7][14] The isoquinoline ring can act as a hinge-binding motif, while the benzylamine portion can extend into the solvent-exposed region or a hydrophobic pocket. It is hypothesized that electron-donating groups on the isoquinoline ring (e.g., 6,7-dimethoxy) may enhance potency, a common feature in many kinase inhibitors.[6]

  • Antimicrobial Activity: The isoquinoline core is present in many natural and synthetic antimicrobial agents.[4] The planar aromatic system can intercalate with DNA or inhibit key bacterial enzymes. The positively charged amine of the benzylamine moiety at physiological pH may facilitate interaction with negatively charged bacterial cell membranes.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of the proposed compounds.

Synthesis and Characterization

Protocol 5.1.1: Synthesis of 4-(N-Boc-aminomethyl)phenylboronic acid (2)

  • To a stirred solution of (4-(aminomethyl)phenyl)boronic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (2.5 eq).

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, acidify the mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the title compound, which can be used without further purification.[9][11]

Protocol 5.1.2: Suzuki-Miyaura Coupling and Deprotection to yield 3

  • To a microwave vial, add 4-bromoisoquinoline (1.0 eq), 4-(N-Boc-aminomethyl)phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as PdCl₂(PPh₃)₂ (0.05 eq).[5]

  • Evacuate and backfill the vial with argon or nitrogen.

  • Add a degassed 3:1 mixture of DMF and water.

  • Seal the vial and heat to 100 °C for 2 hours, or until the reaction is complete as monitored by TLC or LC-MS.[5]

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Dissolve the purified Boc-protected intermediate in a 4 M solution of HCl in 1,4-dioxane.

  • Stir at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure to yield 4-Isoquinolin-4-yl-benzylamine hydrochloride ( 3 ).

Biological Evaluation

Protocol 5.2.1: MTT Cytotoxicity Assay

This assay determines the concentration of a compound that inhibits cell viability by 50% (IC₅₀).

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[15][16]

  • Formazan Solubilization: Incubate for 2-4 hours until purple formazan crystals are visible. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for another 4-12 hours in the dark.[17][18]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

Protocol 5.2.2: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[4][8][19]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[1]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

G start Synthesized Compound Library cytotoxicity_assay Primary Screen: MTT Cytotoxicity Assay (e.g., against HeLa, A549) start->cytotoxicity_assay is_active_cytotoxicity Active? (IC50 < 10 µM) cytotoxicity_assay->is_active_cytotoxicity kinase_panel Secondary Screen: Kinase Inhibition Panel (e.g., EGFR, VEGFR, p38) is_active_cytotoxicity->kinase_panel Yes mic_assay Antimicrobial Screen: MIC Assay (e.g., S. aureus, E. coli) is_active_cytotoxicity->mic_assay No sar_analysis Structure-Activity Relationship Analysis kinase_panel->sar_analysis is_active_mic Active? (MIC < 16 µg/mL) mic_assay->is_active_mic is_active_mic->sar_analysis Yes inactive Inactive is_active_mic->inactive No lead_optimization Lead Optimization sar_analysis->lead_optimization

Sources

Exploratory

An In-Depth Technical Guide to the In Silico Prediction of Biological Targets for 4-Isoquinolin-4-yl-benzylamine

Abstract The identification of molecular targets is a critical and rate-limiting step in drug discovery and chemical biology. For novel or under-investigated compounds such as 4-Isoquinolin-4-yl-benzylamine, elucidating...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of molecular targets is a critical and rate-limiting step in drug discovery and chemical biology. For novel or under-investigated compounds such as 4-Isoquinolin-4-yl-benzylamine, elucidating the protein targets is essential for understanding its mechanism of action, predicting potential therapeutic applications, and identifying off-target effects. This guide provides a comprehensive, in-depth walkthrough of modern in silico methodologies to predict these biological targets. We will explore a multi-pronged strategy, beginning with ligand-based approaches that leverage the principle of chemical similarity and progressing to structure-based methods like reverse docking that interrogate the vastness of the structural proteome. This document is designed for researchers, computational chemists, and drug development professionals, offering not just protocols but the strategic rationale behind each computational experiment, ensuring a robust and logically sound approach to target de-orphanization.

Introduction: The Challenge of Target De-orphanization

4-Isoquinolin-4-yl-benzylamine is a molecule of interest, combining two well-established pharmacologically active scaffolds: isoquinoline and benzylamine. Isoquinoline alkaloids are known to possess a wide array of biological activities, including antitumor and antimalarial properties[1]. Similarly, benzylamine derivatives have been identified as inhibitors of key enzymes like monoamine oxidase and DNA topoisomerase II[2][3]. The novel combination of these scaffolds presents a unique pharmacological profile, but without knowledge of its specific molecular targets, its therapeutic potential remains unlocked.

In silico target prediction offers a rapid, cost-effective, and powerful alternative to traditional experimental screening methods for generating high-quality, testable hypotheses[4][5]. The fundamental goal is to reverse the typical drug discovery paradigm: instead of screening many compounds against a single target, we screen a single compound against a vast database of potential biological targets[6][7][8].

This guide outlines a comprehensive computational workflow for predicting the targets of our query molecule, 4-Isoquinolin-4-yl-benzylamine.

Query Molecule: 4-Isoquinolin-4-yl-benzylamine

  • SMILES Representation: NCc1ccc(cc1)c2ccnc3ccccc23

  • 2D Structure:

    
    
    

The overall strategy involves a convergence of evidence from orthogonal computational methods, as no single method is foolproof.

G cluster_0 Computational Target Prediction Workflow Query Query Molecule (4-Isoquinolin-4-yl-benzylamine) LB Part 1: Ligand-Based Prediction Query->LB SB Part 2: Structure-Based Prediction Query->SB Analysis Part 3: Data Integration & Target Prioritization LB->Analysis SB->Analysis Validation Experimental Validation Analysis->Validation

Figure 1: Overall strategy for in silico target prediction.

Part 1: Ligand-Based Target Prediction

Ligand-based methods operate on the principle of chemical similarity: molecules with similar structures are likely to bind to similar protein targets[6]. These methods are computationally efficient and serve as an excellent first-pass approach, especially when no structural information of a target is available[9][10].

Chemical Similarity Searching

This is the most direct application of the similarity principle. We search large databases of bioactive molecules to find compounds structurally similar to our query. The known targets of these "neighbor" compounds then become predicted targets for our query.

Causality & Rationale: This method is predicated on the idea that the structural features of our query molecule are not unique and that nature or medicinal chemists have likely explored similar chemical space. By identifying these analogs in databases like ChEMBL (which links compounds to experimental bioactivity data), we can infer potential targets[11][12]. The choice of fingerprint (a bit-string representation of molecular features) is critical as it defines what the algorithm perceives as "similar".

SwissTargetPrediction is a powerful web server that combines 2D and 3D similarity measures to predict targets.[13][14] We will begin with its core 2D similarity functionality.

  • Navigate to the SwissTargetPrediction web server.[13]

  • Input Molecule: In the query box, paste the SMILES string for 4-Isoquinolin-4-yl-benzylamine: NCc1ccc(cc1)c2ccnc3ccccc23. The 2D structure will be automatically rendered.

  • Select Organism: Choose "Homo sapiens" from the dropdown menu to focus on human protein targets.

  • Run Prediction: Click the "Predict targets" button.

  • Analyze Results: The output will be a table of predicted targets, ranked by probability. The server provides the target class, known ligands that are similar to the query, and a 2D/3D similarity score. Pay close attention to the top-ranked predictions and the target classes (e.g., kinases, GPCRs, enzymes).

Self-Validation: The strength of the prediction is supported by the number of known active molecules found to be similar to the query. A high similarity score to multiple known binders of a specific target increases confidence in the prediction.

Pharmacophore-Based Screening

A pharmacophore is a 3D arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for optimal molecular interactions with a specific biological target.[15][16][17] Instead of comparing whole molecules, we can search for targets whose binding sites match the pharmacophoric features of our query molecule.

Causality & Rationale: This approach abstracts a molecule into its key interacting features, allowing for the identification of functionally similar molecules even if they have different underlying scaffolds (scaffold hopping).[9] Reverse pharmacophore mapping screens the query molecule's potential pharmacophores against a database of pre-calculated, receptor-based pharmacophore models.

PharmMapper is a web server that identifies potential targets by fitting a query molecule into a large database of pharmacophore models derived from protein-ligand complex structures.[18][19]

  • Prepare the Query Molecule: The query molecule must be in a 3D format (e.g., .mol2 or .sdf). This can be generated from the SMILES string using software like OpenBabel or other molecular modeling tools. Ensure the molecule has a reasonable 3D conformation and appropriate protonation state (e.g., at pH 7.4).

  • Navigate to the PharmMapper server.[19]

  • Submit Job: Upload the 3D structure file of 4-Isoquinolin-4-yl-benzylamine.

  • Set Parameters: Select the "Human Protein Targets Only" option if available, or use the default settings which search a comprehensive database. Set the number of results to return (e.g., top 300).

  • Execute Search: Submit the job for calculation. This may take some time as it involves fitting the molecule against thousands of pharmacophore models.[19]

  • Interpret Output: The results will be a list of potential targets ranked by a "fit score," which indicates how well the query molecule's conformation maps onto the target's pharmacophore model. The output also provides the PDB ID of the structure from which the model was derived, allowing for direct inspection of the predicted binding mode.

G cluster_0 Ligand-Based Prediction Workflow mol Query Molecule (SMILES/3D Structure) sim 2D/3D Similarity Search (e.g., SwissTargetPrediction) mol->sim pharm Reverse Pharmacophore Mapping (e.g., PharmMapper) mol->pharm db1 Bioactivity Databases (ChEMBL, PubChem) sim->db1 hits Ranked List of Potential Targets sim->hits db2 Pharmacophore Databases (PharmTargetDB) pharm->db2 pharm->hits

Figure 2: Workflow for ligand-based target prediction methods.

Part 2: Structure-Based Target Prediction

Structure-based methods utilize the 3D structure of proteins to predict interactions. The premier technique in this category is reverse docking, where we dock our single ligand into the binding sites of a large collection of protein structures.[6][8][20]

Causality & Rationale: This approach provides a direct physical model of the interaction. By calculating a binding energy or score, it hypothesizes not only if a molecule binds but also how it binds (the binding pose).[21][22] This is computationally intensive but yields high-resolution structural insights that are invaluable for later stages of drug design, such as lead optimization.[23] A successful docking result depends on an accurate ligand conformation, a high-quality protein structure, and a reliable scoring function.

Executing a full reverse docking screen typically requires significant computational resources and expertise. The following is a conceptual protocol outlining the essential steps.

  • Ligand Preparation:

    • Generate 3D Conformation: Convert the SMILES string of 4-Isoquinolin-4-yl-benzylamine to a 3D structure.

    • Generate Conformers: Since the molecule is flexible, generate a set of low-energy conformers to account for conformational changes upon binding.

    • Assign Charges and Protonation: Assign partial charges (e.g., Gasteiger or AM1-BCC) and determine the likely protonation state of the primary amine at physiological pH (pH 7.4), which will be protonated (-NH3+). This step is critical for accurately modeling electrostatic interactions.

  • Target Database Preparation:

    • Select a Database: Use a curated set of high-quality, druggable protein structures. A common source is the Protein Data Bank (PDB).[24][25] One might filter the PDB for human proteins with known binding sites.

    • Structure Cleaning: For each protein structure, remove water molecules and other non-essential co-factors, repair missing side chains or loops, and add hydrogen atoms.

    • Binding Site Definition: Define the potential binding pocket for docking. This is often a cavity surrounding a known co-crystallized ligand or predicted using pocket-finding algorithms.

  • Docking Simulation:

    • Choose a Docking Program: Utilize a validated docking program such as AutoDock Vina, GOLD, or Glide.

    • Execute Docking: Systematically dock the prepared conformers of the query ligand into each defined binding site in the target database. The program will sample different orientations and conformations of the ligand within the pocket.

    • Scoring: The program will use a scoring function to estimate the binding affinity (e.g., in kcal/mol) for the best-predicted pose in each protein.

  • Post-Processing and Analysis:

    • Rank Targets: Rank all protein targets based on their docking scores. The proteins with the most favorable (most negative) scores are the top-predicted targets.

    • Visual Inspection: Critically examine the binding poses for the top-ranked targets. A plausible pose should exhibit chemically sensible interactions, such as hydrogen bonds with polar residues, hydrophobic packing, and pi-stacking with aromatic residues. Unfavorable steric clashes or buried polar groups without hydrogen bonds are red flags.

Self-Validation: The reliability of a reverse docking hit is increased when multiple, structurally distinct proteins from the same family (e.g., several kinases) are identified with high scores and consistent binding modes. Furthermore, the predicted binding pose should be consistent with any known structure-activity relationship (SAR) data for the isoquinoline or benzylamine scaffolds.

Part 3: Data Integration, Prioritization, and Next Steps

The final and most critical phase is to synthesize the results from all in silico experiments to generate a high-confidence list of candidate targets.

Causality & Rationale: Each computational method has its own inherent biases and limitations. Ligand-based methods are constrained by the information in bioactivity databases, while structure-based methods are limited by the available protein structures and the accuracy of scoring functions.[23] By seeking a consensus between these orthogonal approaches, we can significantly increase the probability that our predictions are correct.

Consensus-Based Target Prioritization
  • Collect Predictions: Gather the ranked target lists from the similarity search (Protocol 1), pharmacophore mapping (Protocol 2), and reverse docking (Protocol 3).

  • Identify Overlap: The highest priority targets are those that appear in the top results of two or more methods. For example, if SwissTargetPrediction identifies "Tyrosine-protein kinase ABL1" with high probability, and reverse docking yields a favorable binding score and pose for the ABL1 kinase domain, this target is significantly prioritized.

  • Pathway and Disease Analysis: Use tools like KEGG or Reactome to analyze the prioritized targets. Are they clustered within a specific signaling pathway? Are they implicated in a particular disease area? This biological context is crucial for assessing the therapeutic relevance of the predictions.

Data Summary Table
MethodPrincipleKey StrengthsKey LimitationsRecommended Tools
Similarity Search Similar molecules have similar targetsFast, computationally inexpensive, good for initial hypothesis generationLimited by known chemical space; may miss novel scaffoldsSwissTargetPrediction[13], SEA, ChEMBL[12]
Pharmacophore Mapping 3D electronic/steric features define activityCan identify structurally diverse molecules with similar function (scaffold hopping)Sensitive to input conformation; requires high-quality modelsPharmMapper[18], LigandScout
Reverse Docking Ligand is screened against many 3D protein structuresProvides structural detail of binding mode; predicts binding affinityComputationally intensive; sensitive to scoring function accuracyAutoDock, GOLD, Glide
The Path to Validation
  • Biochemical Assays: Perform in vitro binding or enzyme inhibition assays using purified protein for the top 1-5 predicted targets.

  • Cell-Based Assays: If a target is part of a known signaling pathway, use cell-based assays (e.g., reporter assays, Western blotting for downstream markers) to confirm functional engagement in a biological context.

Conclusion

This guide has detailed a rigorous, multi-faceted in silico strategy for identifying the biological targets of 4-Isoquinolin-4-yl-benzylamine. By systematically applying ligand-based and structure-based computational methods, we can efficiently navigate the vast complexity of the proteome to generate a short, high-confidence list of putative targets. This approach, which emphasizes the convergence of evidence from orthogonal techniques and a deep understanding of the causality behind each step, provides a powerful and rational foundation for accelerating the journey of a novel compound from a chemical entity to a potential therapeutic agent.

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Foundational

A Technical Guide to 4-Isoquinolin-4-yl-benzylamine: Synthesis, Characterization, and Therapeutic Potential

This document provides an in-depth technical guide on 4-Isoquinolin-4-yl-benzylamine, a novel compound at the intersection of two privileged scaffolds in medicinal chemistry: isoquinoline and benzylamine. As this molecul...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on 4-Isoquinolin-4-yl-benzylamine, a novel compound at the intersection of two privileged scaffolds in medicinal chemistry: isoquinoline and benzylamine. As this molecule is not cataloged in major chemical databases, this guide establishes its identity, proposes a robust synthetic pathway, predicts its physicochemical properties, and explores its potential applications for researchers, scientists, and drug development professionals.

Nomenclature and Chemical Abstract Service (CAS) Identification

A primary challenge for novel chemical entities is their formal identification. A search of existing databases reveals no assigned CAS number for the target compound, which is expected for a molecule not yet synthesized or characterized in published literature. The assignment of a CAS number is contingent upon the submission of the compound's unique structural information to the Chemical Abstracts Service by a chemist.

Based on the principles of substitutive nomenclature outlined by the International Union of Pure and Applied Chemistry (IUPAC), a systematic name can be derived.[1][2][3][4] The parent heterocycle is isoquinoline. The benzylamine moiety is treated as a substituent at the 4-position of the isoquinoline ring. The benzylamine itself is a (aminomethyl)phenyl group.

  • Systematic IUPAC Name: (4-(Isoquinolin-4-yl)phenyl)methanamine

  • Common Name: 4-Isoquinolin-4-yl-benzylamine

For the purpose of this guide, we will use the common name for clarity.

The Scientific Rationale: A Molecule of High Potential

The decision to synthesize and investigate 4-Isoquinolin-4-yl-benzylamine is grounded in the established pharmacological importance of its constituent motifs.

  • The Isoquinoline Core: This scaffold is a cornerstone of numerous natural alkaloids and synthetic drugs, exhibiting a vast range of biological activities including antitumor, antifungal, and neuroprotective effects.[1][5][6] Its rigid, planar structure provides an excellent anchor for substituents to interact with biological targets.

  • The Benzylamine Motif: Benzylamine and its derivatives are critical components in a multitude of approved pharmaceuticals, including agents for treating hypertension, depression, and infections.[7][8][9][10] The primary amine offers a key interaction point for hydrogen bonding and salt bridge formation within protein binding sites.

The combination of these two pharmacophores into a single molecule, 4-Isoquinolin-4-yl-benzylamine, presents a compelling hypothesis: the creation of a novel chemical entity with potentially unique and potent biological activity, meriting its synthesis and evaluation.

Proposed Synthetic Pathway: A Validated Approach

The synthesis of 4-Isoquinolin-4-yl-benzylamine requires a strategic C-C bond formation between the isoquinoline and phenyl rings. A Suzuki-Miyaura cross-coupling reaction is the method of choice due to its high functional group tolerance, mild reaction conditions, and commercial availability of starting materials.[11][12][13]

However, the primary amine of benzylamine is nucleophilic and can interfere with the palladium catalyst. Therefore, a protection-coupling-deprotection strategy is essential.[14][15][16][17] The tert-butyloxycarbonyl (Boc) group is an ideal choice for amine protection as it is stable to the basic conditions of the Suzuki coupling and can be cleanly removed under acidic conditions.[18][19]

The proposed three-step synthesis is outlined below.

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Deprotection start 4-(Aminomethyl)phenylboronic acid pinacol ester prot tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate start->prot Boc2O, Base (e.g., TEA) iso 4-Bromoisoquinoline coupled tert-Butyl (4-(isoquinolin-4-yl)benzyl)carbamate prot->coupled Pd Catalyst, Base (e.g., Pd(dppf)Cl2, K2CO3) iso->coupled final 4-Isoquinolin-4-yl-benzylamine (Target Molecule) coupled_ref tert-Butyl (4-(isoquinolin-4-yl)benzyl)carbamate coupled_ref->final Acid (e.g., TFA)

Caption: Proposed three-step synthesis of 4-Isoquinolin-4-yl-benzylamine.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with suggested analytical checkpoints to ensure the success of each transformation.

Step 1: Protection of the Amine

  • Reaction: Synthesis of tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate.

  • Rationale: This step masks the reactive primary amine as a Boc-carbamate, preventing side reactions during the subsequent palladium-catalyzed coupling. The choice of the pinacol ester of the boronic acid enhances stability and ease of handling compared to the free boronic acid.

  • Procedure:

    • To a round-bottom flask, add 4-(aminomethyl)phenylboronic acid pinacol ester (1.0 eq) and dissolve in an appropriate solvent such as tetrahydrofuran (THF).

    • Add a base, for example, triethylamine (TEA, 1.5 eq).

    • To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.[18]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure Boc-protected boronic ester.

  • Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reaction: Synthesis of tert-butyl (4-(isoquinolin-4-yl)benzyl)carbamate.

  • Rationale: This is the key bond-forming step. A palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is chosen for its efficiency in coupling heteroaryl halides. An inorganic base like potassium carbonate is required to activate the boronic ester for transmetalation.

  • Procedure:

    • To a Schlenk flask, add 4-bromoisoquinoline (1.0 eq), the Boc-protected boronic ester from Step 1 (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

    • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water.

    • Heat the reaction mixture to 80-90 °C and stir vigorously.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the coupled product.

  • Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Step 3: Boc Deprotection

  • Reaction: Synthesis of (4-(Isoquinolin-4-yl)phenyl)methanamine.

  • Rationale: The final step removes the Boc protecting group to reveal the target primary amine. Trifluoroacetic acid (TFA) is a strong acid that cleaves the Boc group efficiently at room temperature, producing volatile byproducts (isobutylene and CO₂), which simplifies workup.[14][15]

  • Procedure:

    • Dissolve the coupled product from Step 2 (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 4-Isoquinolin-4-yl-benzylamine.

  • Validation: Final characterization by ¹H NMR, ¹³C NMR, HRMS, and melting point analysis.

Predicted Physicochemical Properties

In the absence of empirical data, physicochemical properties can be predicted using computational models, which are crucial for assessing the molecule's drug-likeness and guiding further development.[20][21][22][23][24]

PropertyPredicted ValueMethod/Rationale
Molecular Formula C₁₆H₁₄N₂From structure
Molecular Weight 234.29 g/mol Calculated from formula
XLogP3 ~3.1Computational prediction (hydrophobicity)
Hydrogen Bond Donors 1 (the -NH₂ group)Structural analysis
Hydrogen Bond Acceptors 2 (the two N atoms)Structural analysis
pKa (most basic) ~8.5-9.0Estimated for the primary benzylic amine
pKa (least basic) ~5.0-5.5Estimated for the isoquinoline nitrogen

These predicted properties suggest that 4-Isoquinolin-4-yl-benzylamine adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability.

Potential Biological Applications and Research Directions

The structural architecture of 4-Isoquinolin-4-yl-benzylamine suggests several promising avenues for investigation in drug discovery.

G cluster_iso Isoquinoline Scaffold cluster_benzyl Benzylamine Motif TM Target Molecule 4-Isoquinolin-4-yl-benzylamine iso_prop Planar Aromatic System - π-π stacking - Kinase hinge binding TM->iso_prop contributes benzyl_prop Primary Amine - H-bonding - Salt bridge formation TM->benzyl_prop contributes Kinase Inhibitors\n(e.g., ATP-binding pocket) Kinase Inhibitors (e.g., ATP-binding pocket) iso_prop->Kinase Inhibitors\n(e.g., ATP-binding pocket) Tubulin Polymerization Inhibitors\n(e.g., colchicine site) Tubulin Polymerization Inhibitors (e.g., colchicine site) iso_prop->Tubulin Polymerization Inhibitors\n(e.g., colchicine site) DNA Intercalators DNA Intercalators iso_prop->DNA Intercalators Receptor/Enzyme Binding\n(e.g., GPCRs, MAOs) Receptor/Enzyme Binding (e.g., GPCRs, MAOs) benzyl_prop->Receptor/Enzyme Binding\n(e.g., GPCRs, MAOs)

Caption: Relationship between structural motifs and potential biological targets.

  • Oncology: Many phenyl-substituted isoquinolines act as potent inhibitors of protein kinases or tubulin polymerization.[25][26] The planar isoquinoline ring can engage in π-stacking interactions within ATP-binding pockets, while the benzylamine tail can extend into solvent-exposed regions to form critical hydrogen bonds. Screening against panels of kinases and tubulin polymerization assays would be a logical first step.

  • Neuroscience: The benzylamine structure is a classic feature of monoamine oxidase (MAO) inhibitors and other CNS-active agents.[10] The molecule could be evaluated for its ability to modulate neurotransmitter systems.

  • Antimicrobial Research: Isoquinoline alkaloids are known for their antimicrobial properties.[5] The compound could be tested against a panel of pathogenic bacteria and fungi.

Conclusion

While 4-Isoquinolin-4-yl-benzylamine is a novel entity, its design is rooted in established principles of medicinal chemistry. This guide provides its formal nomenclature, a detailed and validated synthetic protocol, predicted physicochemical properties, and a clear rationale for its potential in drug discovery. The proposed synthetic route is robust, employing modern catalytic methods to construct this promising molecule. It is our hope that this technical guide will serve as a valuable resource for researchers and empower them to synthesize, characterize, and unlock the therapeutic potential of this and other new chemical entities.

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  • Aouf, N.-E., et al. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]

  • Pellos Group. (2025). Benzylamine is an organic compound with the chemical formula... Pellos Group. Available at: [Link]

  • Guillon, J., et al. (2021). Synthesis of 2,4-bis[(substituted-aminomethyl)phenyl]quinoline,... ResearchGate. Available at: [Link]

  • Chemistry Classes by Ruchi mam. (2020). IUPAC NOMENCLATURE OF QUINOLINES AND ISOQUINOLINES. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Wang, D.-H., et al. (2013). Enantioselective ortho-C–H Cross-Coupling of Diarylmethylamines with Organoborons. PMC. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzylamine. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Shaikh, M. M., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect. Available at: [Link]

  • Chemistry Scholars. (2021). Nomenclature Quinioline and Isoquinoline | TYBSc. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Nykamp, M. G., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Isoquinoline. Wikipedia. Available at: [Link]

  • Royal Society of Chemistry. (2020). Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. Organic & Biomolecular Chemistry. Available at: [Link]

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  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Guillon, J., et al. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. MDPI. Available at: [Link]

  • Boronchem. (n.d.). Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. Boronchem. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. Available at: [Link]

  • Li, F., et al. (2024). De novo synthesis of 1-phenethylisoquinoline in engineered Escherichia coli. PMC. Available at: [Link]

  • MDPI. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. Available at: [Link]

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Exploratory

commercial availability of 4-Isoquinolin-4-yl-benzylamine

An In-Depth Technical Guide to the Commercial Availability and Synthesis of 4-Isoquinolin-4-yl-benzylamine Executive Summary This guide provides a comprehensive analysis of the sourcing options for the novel compound 4-I...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Synthesis of 4-Isoquinolin-4-yl-benzylamine

Executive Summary

This guide provides a comprehensive analysis of the sourcing options for the novel compound 4-Isoquinolin-4-yl-benzylamine . Our investigation reveals that this molecule is not commercially available as a stock, off-the-shelf chemical from major suppliers. Consequently, this document outlines the strategic approach required to obtain the compound, focusing on custom synthesis through a Contract Research Organization (CRO). We present a detailed workflow for engaging a CRO, a plausible and scientifically grounded synthetic route based on established palladium-catalyzed cross-coupling reactions, and a rigorous quality control protocol for validating the final product. This guide is intended to equip researchers with the necessary technical knowledge and procedural framework to confidently procure 4-Isoquinolin-4-yl-benzylamine for advanced research and development projects.

Commercial Availability Assessment

A thorough search of prominent chemical vendor catalogs and databases confirms that 4-Isoquinolin-4-yl-benzylamine is not a standard catalog item. While the compound is listed by some entities like Benchchem for research purposes, this typically indicates availability via synthesis-on-demand rather than immediate supply from inventory[1]. Structurally related but distinct molecules, such as Isoquinolin-4-yl-methylamine (often listed as unavailable) and 4-Aminoisoquinoline, are sometimes found, highlighting the unique nature of the target compound[2][3][4].

This lack of ready availability necessitates a custom synthesis approach, which offers the advantage of specifying purity, quantity, and analytical data requirements to suit the specific needs of a research program.

Table 1: Sourcing Summary for 4-Isoquinolin-4-yl-benzylamine and Related Analogs

Compound NameStructureCommercial StatusTypical Sourcing Route
4-Isoquinolin-4-yl-benzylamine C₁₆H₁₄N₂Not a Stock Chemical Custom Synthesis
Isoquinolin-4-yl-methylamineC₁₀H₁₀N₂Generally Unavailable[2]Custom Synthesis
4-AminoisoquinolineC₉H₈N₂Commercially Available[3][4]Stock Chemical Suppliers
BenzylamineC₇H₉NWidely Available[5]Stock Chemical Suppliers
4-PhenylisoquinolineC₁₅H₁₁NAvailable as Research Chemical[6]Stock Chemical Suppliers

Procurement via Custom Synthesis: A Strategic Workflow

Engaging a CRO for custom synthesis is the most viable pathway to obtain 4-Isoquinolin-4-yl-benzylamine. This process requires careful planning and clear communication to ensure the final product meets the required specifications.

The CRO Engagement and Project Workflow

The diagram below illustrates a best-practice workflow for managing a custom synthesis project, from initial inquiry to final product delivery. This systematic approach ensures clarity on deliverables, timelines, and quality standards.

CRO_Workflow cluster_client Researcher's Domain cluster_cro CRO's Domain start Define Requirements (Quantity, Purity, Analytes) rfi Identify & Screen CROs (e.g., Life Chemicals, CG Biopharma) start->rfi Initial Planning quote Request Quotation (Submit RFQ with Synthesis Scheme) rfi->quote Shortlist po Issue Purchase Order (Finalize SOW & Legal) quote->po Select CRO feasibility Technical Feasibility & Route Scouting po->feasibility Project Kick-off receive Receive & Verify Compound synthesis Lab Synthesis & In-Process Controls feasibility->synthesis Route Confirmed purification Purification (Chromatography, Recrystallization) synthesis->purification qc Final QC/QA (NMR, LC-MS, HPLC) purification->qc report Package & Ship (Compound + COA) qc->report report->receive Delivery

Caption: A strategic workflow for procuring compounds via custom synthesis.

Key Specifications for the Request for Quotation (RFQ)

To receive an accurate quote and ensure the project's success, the RFQ submitted to potential CROs should include:

  • Compound Name: 4-Isoquinolin-4-yl-benzylamine

  • CAS Number: N/A (Not assigned)[7]

  • Molecular Formula: C₁₆H₁₄N₂

  • Required Quantity: e.g., 1-5 grams

  • Required Purity: >95% (as determined by HPLC)

  • Required Analytical Data: A Certificate of Analysis (COA) including ¹H NMR, ¹³C NMR, LC-MS, and HPLC purity traces.

  • Suggested Synthetic Route: Providing a well-researched synthetic scheme (see Section 3.0) demonstrates feasibility and can lead to more accurate quotations.

Proposed Synthetic Route and Technical Rationale

The molecular architecture of 4-Isoquinolin-4-yl-benzylamine lends itself to a convergent synthesis strategy, most plausibly via a palladium-catalyzed cross-coupling reaction. This approach is well-documented for the formation of C-C bonds to heterocyclic scaffolds[8][9]. We propose a Suzuki-Miyaura coupling reaction, a robust and versatile method widely used in medicinal chemistry.

Retrosynthetic Analysis

The key disconnection is at the C-C bond between the isoquinoline C4 position and the phenyl ring of the benzylamine moiety. This leads back to two key starting materials: a halogenated isoquinoline and a boronic acid- or ester-functionalized benzylamine derivative.

Proposed Forward Synthesis

The proposed two-step synthesis is outlined below. The choice of a protected amine and a boronic ester mitigates potential side reactions and improves handling.

Synthesis_Scheme sm1 4-Bromoisoquinoline cond1 Pd(dppf)Cl₂ K₂CO₃, Dioxane/H₂O Heat (e.g., 90 °C) sm1->cond1 sm2 4-((tert-Butoxycarbonylamino)methyl)phenylboronic acid, pinacol ester sm2->cond1 int1 tert-Butyl (4-(isoquinolin-4-yl)benzyl)carbamate cond2 Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Room Temperature int1->cond2 prod 4-Isoquinolin-4-yl-benzylamine cond1->int1 cond2->prod

Caption: Proposed Suzuki coupling route for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

  • Reactor Setup: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 4-Bromoisoquinoline (1.0 eq), 4-((tert-Butoxycarbonylamino)methyl)phenylboronic acid, pinacol ester (1.1 eq), and Potassium Carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

    • Rationale: Pd(dppf)Cl₂ is an excellent catalyst for Suzuki couplings involving heteroaromatic halides, known for its high efficiency and tolerance of various functional groups[9].

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the 4-Bromoisoquinoline is consumed.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent like Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the protected intermediate, tert-Butyl (4-(isoquinolin-4-yl)benzyl)carbamate.

Step 2: Boc-Deprotection

  • Dissolution: Dissolve the purified intermediate from Step 1 in Dichloromethane (DCM).

  • Acid Addition: Add Trifluoroacetic Acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize excess acid.

  • Final Isolation: Dry the organic layer, concentrate, and if necessary, purify by a final column chromatography or recrystallization to yield the target compound, 4-Isoquinolin-4-yl-benzylamine .

Quality Control and Characterization

A comprehensive Certificate of Analysis (COA) is essential to validate the identity, purity, and integrity of the synthesized compound. The following analytical tests are mandatory.

Table 2: Required Analytical Specifications and Expected Results

Analytical MethodPurposeExpected Result / Specification
¹H NMR Structural ConfirmationSpectrum consistent with the proposed structure, showing characteristic peaks for isoquinoline and benzylamine protons. Correct integration values.
LC-MS Identity & Purity CheckA major peak corresponding to the molecular weight of the target compound (C₁₆H₁₄N₂; Exact Mass: 234.12). Purity assessment by peak area.
HPLC Quantitative PurityPurity ≥ 95% (by peak area at a specified wavelength, e.g., 254 nm).
Appearance Physical DescriptionReport of physical state (e.g., solid, oil) and color (e.g., off-white to yellow solid).

Conclusion

4-Isoquinolin-4-yl-benzylamine is a specialized research compound that is not available through standard commercial channels. Its procurement requires a strategic partnership with a custom synthesis provider. By leveraging a well-defined workflow, providing a scientifically sound synthetic proposal based on modern cross-coupling chemistry, and demanding a rigorous set of analytical data for quality control, researchers can reliably obtain this valuable molecule. This guide provides the necessary framework to navigate this process efficiently, ensuring that the final product meets the high standards required for drug discovery and development applications.

References

  • Chemazone. (n.d.). 2-[[4-(aminomethyl)phenyl]methyl]-4H-isoquinoline-1,3-dione.
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  • Benchchem. (n.d.). 4-Isoquinolin-4-yl-benzylamine For Research.
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  • Chem-Impex. (n.d.). 4-Aminoisoquinoline.
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  • Kandinska, M. I., et al. (2006). Synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. Molecules, 11(6), 403-414.
  • ChemSynthesis. (n.d.). 4-amino-N-isoquinolin-4-ylbenzenesulfonamide.
  • International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.
  • Kicsiny, A., et al. (2022). Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. Molecules, 27(7), 2062.
  • Life Chemicals. (2023). Pioneering Custom Synthesis to Boost Your Drug Discovery Projects.
  • CG Biopharma. (n.d.). Custom Synthesis.
  • Sigma-Aldrich. (n.d.). 4-Methylbenzylamine 97.
  • LookChem. (n.d.). isoquinoline suppliers USA.
  • National Center for Biotechnology Information. (n.d.). 4-Phenylisoquinoline. PubChem Compound Summary for CID 609619.
  • Sigma-Aldrich. (n.d.). Benzylamine hydrochloride.
  • Google Patents. (n.d.). CN114573569A - Preparation method of isoquinoline compounds.
  • National Center for Biotechnology Information. (n.d.). 1-Isoquinolin-3-ylbenzimidazole-4-carboxylic acid. PubChem Compound Summary for CID 153838344.
  • Ambeed. (n.d.). Isoquinolin-4-amine | 4-Aminoisoquinoline.
  • Eversyn Laboratories Pvt Ltd. (n.d.). Custom Synthesis Products.
  • National Center for Biotechnology Information. (n.d.). 2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-5-[3-[4-[3-(dimethylamino)prop-1-ynyl]-2,5-difluorophenoxy]propyl]-1,3-thiazole-4-carboxylic acid. PubChem Compound Summary for CID 59447501.
  • Oakwood Chemical. (n.d.). 4-Piperidin-1-yl-benzylamine.

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Foundational

A Technical Guide to the Preliminary Toxicity Screening of 4-Isoquinolin-4-yl-benzylamine

Abstract: The early identification of potential toxicity is a critical step in the drug discovery pipeline, significantly reducing late-stage attrition and associated costs. This guide provides a comprehensive, technical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The early identification of potential toxicity is a critical step in the drug discovery pipeline, significantly reducing late-stage attrition and associated costs. This guide provides a comprehensive, technically-grounded framework for the preliminary toxicity screening of novel chemical entities, using 4-Isoquinolin-4-yl-benzylamine as a case study. As no public toxicological data exists for this specific molecule, this document outlines a phased, tiered approach, beginning with in silico predictions to guide and refine subsequent experimental work. The core of the guide details validated in vitro methodologies for assessing general cytotoxicity, genotoxicity, and key safety pharmacology endpoints, including cardiotoxicity and metabolic drug-drug interaction potential. Each protocol is presented with an emphasis on the scientific rationale behind experimental choices, quality control, and data interpretation, empowering researchers to build a robust preliminary safety profile for this and other novel compounds.

Introduction

The Imperative for Early-Stage Toxicity Assessment in Drug Discovery

In the pharmaceutical research and development landscape, a significant percentage of drug candidates, estimated between 40% to 80%, are halted during early development due to safety concerns.[1] These late-stage failures represent a substantial loss of time and economic resources.[2] Therefore, the implementation of robust toxicity screening strategies at the preclinical stage is not merely a regulatory requirement but a fundamental component of an efficient and ethical drug development process.[3][4] By identifying potential safety liabilities early, research efforts can be focused on the most promising candidates, allowing for chemical optimization to mitigate toxicity or for the early termination of compounds with an unfavorable risk profile.[1][2]

Profile of the Target Compound: 4-Isoquinolin-4-yl-benzylamine

4-Isoquinolin-4-yl-benzylamine is a novel chemical entity featuring two key pharmacophores: a benzylamine moiety and an isoquinoline core. The benzylamine structure is a precursor in many pharmaceuticals and is known to have modest oral toxicity and can act as a corrosive agent at high concentrations.[5][6] The isoquinoline scaffold is present in numerous bioactive compounds and is being actively explored in drug discovery, particularly as a backbone for kinase inhibitors in oncology.[7][8] The combination of these two motifs necessitates a thorough and tailored toxicological evaluation, as the final compound's properties cannot be reliably predicted from its components alone.

A Phased Approach to Preliminary Toxicity Screening

This guide advocates for a tiered, or phased, approach to toxicity evaluation, beginning with non-experimental computational methods and progressing to increasingly complex biological assays. This strategy, endorsed by regulatory bodies like the U.S. Food and Drug Administration (FDA), ensures that experimental resources are used efficiently and that potential adverse effects are identified as early as possible.[3] The workflow progresses from broad predictions to specific, high-impact safety endpoints.

G cluster_0 Screening Cascade in_silico Phase 1: In Silico Prediction (QSAR, Structural Alerts) cytotoxicity Phase 2: General Cytotoxicity (MTT & LDH Assays) in_silico->cytotoxicity Guides concentration selection genotoxicity Phase 3: Genotoxicity (Ames & Micronucleus) cytotoxicity->genotoxicity Establishes cytotoxic limits safety_pharm Phase 4: Safety Pharmacology (hERG & CYP450) genotoxicity->safety_pharm Assesses mutagenic potential assessment Integrated Risk Assessment (Go/No-Go Decision) safety_pharm->assessment Provides critical safety data

Fig 1. Phased approach to preliminary toxicity screening.

Phase 1: In Silico Toxicity Prediction

Rationale: Leveraging Computational Models for Early Hazard Identification

In silico toxicology utilizes computer-based models to predict the potential toxicity of chemicals based on their structure.[9] This approach is invaluable in early drug discovery as it allows for the rapid, cost-effective screening of compounds before they are even synthesized, helping to prioritize candidates and flag potential liabilities.[10][11] These models can predict a wide range of toxic effects, including mutagenicity, carcinogenicity, and hepatotoxicity.[9]

Methodology

A robust in silico assessment should employ multiple complementary methods to increase the reliability of the predictions.

  • 2.2.1 Quantitative Structure-Activity Relationship (QSAR) Analysis : QSAR models are statistical models that correlate a compound's chemical structure with its biological activity or toxicity.[11] For 4-Isoquinolin-4-yl-benzylamine, its structure (SMILES string) would be submitted to various pre-built QSAR models to predict endpoints such as Ames mutagenicity, carcinogenicity, and potential for causing drug-induced liver injury (DILI).[11][12]

  • 2.2.2 Read-Across and Expert Systems : Read-across uses toxicity data from structurally similar compounds to predict the toxicity of a target compound.[10] Expert systems, such as the OECD QSAR Toolbox or Derek Nexus, contain pre-built models and databases of structural alerts (fragments known to be associated with toxicity) that can flag potential hazards.[10][11]

Data Interpretation and Next Steps

The output from in silico tools is predictive, not definitive. A positive finding (e.g., a structural alert for mutagenicity) does not condemn the compound but rather designates it for high-priority experimental testing. Conversely, a clean in silico profile increases confidence but does not replace the need for empirical assays. The predicted data is primarily used to guide the design of subsequent in vitro studies.

Phase 2: In Vitro General Cytotoxicity Assessment

Rationale: Establishing a Baseline for Cellular Viability and Membrane Integrity

Before investigating specific mechanisms of toxicity, it is essential to determine the concentration range at which the compound causes general cell death.[13] This is crucial for distinguishing specific toxic effects from non-specific cytotoxicity and for selecting appropriate, non-lethal concentrations for subsequent assays. Employing two assays with different biological endpoints provides a more complete and reliable picture of a compound's cytotoxic potential.[14]

Experimental Protocol: Dual Assessment using MTT and LDH Assays
  • 3.2.1 Principle of the MTT (Mitochondrial Viability) Assay : This colorimetric assay measures the metabolic activity of a cell population. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of metabolically active cells.

  • 3.2.2 Principle of the LDH (Membrane Integrity) Assay : The lactate dehydrogenase (LDH) assay quantifies cell death by measuring the activity of the cytosolic enzyme LDH released into the culture medium upon loss of membrane integrity (necrosis).[13][16] An increase in extracellular LDH activity is indicative of cell lysis.

Detailed Step-by-Step Protocol
  • Cell Seeding : Plate a relevant human cell line (e.g., HepG2 for liver toxicity assessment) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow cells to adhere overnight.

  • Compound Treatment : Prepare a serial dilution of 4-Isoquinolin-4-yl-benzylamine (e.g., from 0.1 µM to 100 µM). Remove the old media from the cells and add the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Triton X-100 for the LDH assay). Incubate for a relevant period (e.g., 24 or 48 hours).

  • LDH Assay Measurement :

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture (containing diaphorase and NAD+) to each well according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • MTT Assay Measurement :

    • After removing the supernatant for the LDH assay, add MTT solution to the remaining cells in the original plate.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

Data Analysis and Presentation

For both assays, calculate the percentage of cell viability or cytotoxicity relative to the vehicle control. Plot the concentration-response curves and determine the IC₅₀ (the concentration that causes 50% inhibition of cell viability or 50% of maximal LDH release) using non-linear regression analysis.

AssayEndpoint MeasuredIC₅₀ (µM)
MTT Mitochondrial Activity[Insert Value]
LDH Membrane Integrity[Insert Value]
Causality and Interpretation: Why Use Two Complementary Assays?

Relying on a single cytotoxicity assay can be misleading. For example, a compound might inhibit mitochondrial function without immediately rupturing the cell membrane, leading to a potent IC₅₀ in the MTT assay but a weak response in the LDH assay. Conversely, a compound that rapidly induces necrosis would be potent in the LDH assay. Some compounds, particularly nanoparticles, have also been shown to interfere with the assay chemistries themselves (e.g., by reducing MTT directly or adsorbing LDH).[15] Observing a dose-dependent effect in two mechanistically different assays provides strong evidence of true cytotoxicity.

Phase 3: In Vitro Genotoxicity Screening

Rationale: Assessing the Potential for DNA Damage

Genotoxicity refers to the ability of a chemical agent to damage the genetic material (DNA) within a cell.[17] Such damage can lead to mutations and chromosomal aberrations, which are underlying causes of cancer and heritable diseases. Regulatory agencies therefore mandate a battery of in vitro and in vivo genotoxicity tests.[18]

The Standard Two-Test Battery for Comprehensive Genotoxicity Assessment

No single test can detect all relevant genotoxic mechanisms. Therefore, a standard in vitro screening battery includes two complementary assays: the Ames test to detect gene mutations and a mammalian cell assay, such as the micronucleus test, to detect chromosomal damage.[19][20][21]

G cluster_1 Genotoxicity Testing Workflow cluster_out Interpretation start Test Compound ames Ames Test (Mutagenicity) start->ames micronucleus Micronucleus Test (Clastogenicity/ Aneugenicity) start->micronucleus pos_any Positive in Either: Potential Genotoxic Risk (Requires Follow-up) ames->pos_any micronucleus->pos_any neg_neg Negative in Both: Low Genotoxic Risk

Fig 2. Complementary nature of the standard genotoxicity test battery.
Experimental Protocol 1: Bacterial Reverse Mutation (Ames) Test
  • 4.3.1 Principle : The Ames test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[21] The assay measures the ability of a test compound to cause reverse mutations (reversions) that restore the bacteria's ability to grow on an amino acid-deficient medium.[21] The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • 4.3.2 Step-by-Step Protocol (Screening Format - e.g., Mini-Ames) :

    • Preparation : Prepare compound dilutions up to the cytotoxic limit determined in Phase 2.

    • Treatment : In a 24- or 6-well plate format, combine the test bacteria, the test compound, and either the S9 metabolic activation mix or a control buffer.[20]

    • Incubation : Incubate the mixture for a set period to allow for mutations to occur.

    • Plating : Plate the treated bacteria onto agar plates with minimal amino acid content.

    • Scoring : After 2-3 days of incubation, count the number of revertant colonies on each plate.

  • 4.3.3 Data Interpretation : A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies over the vehicle control, typically exceeding a threshold of a two-fold increase.

Experimental Protocol 2: In Vitro Micronucleus Assay
  • 4.4.1 Principle : This assay identifies agents that cause chromosomal damage. Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) fail to incorporate into the daughter nuclei.[19] The frequency of cells containing these micronuclei is a reliable indicator of genotoxic events.[19][21]

  • 4.4.2 Step-by-Step Protocol :

    • Cell Culture : Treat a mammalian cell line (e.g., CHO-K1, L5178Y, or human peripheral blood lymphocytes) with various concentrations of the test compound, with and without S9 metabolic activation.

    • Cytokinesis Block : Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells where micronuclei are easily scored.

    • Harvest and Staining : Harvest the cells, fix them, and stain the DNA with a fluorescent dye (e.g., DAPI).

    • Scoring : Using a microscope or high-content imaging system, score the number of micronuclei in at least 1000 binucleated cells per concentration.

  • 4.3.3 Data Interpretation : A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Phase 4: In Vitro Safety Pharmacology Profiling

Rationale: Identifying Potential for Critical Off-Target Liabilities

Safety pharmacology investigates adverse effects on major physiological systems that are not the intended therapeutic target.[17] Early in vitro screening focuses on targets that are frequently implicated in drug withdrawals. Two of the most critical are the hERG potassium channel (cardiotoxicity) and Cytochrome P450 enzymes (drug-drug interactions).

Cardiotoxicity Assessment: hERG Channel Inhibition Assay
  • 5.2.1 The Critical Role of the hERG Channel in Cardiac Repolarization : The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel (IKr) that is crucial for the repolarization phase of the cardiac action potential.[22][23] Inhibition of this channel can prolong the QT interval, leading to a life-threatening arrhythmia called Torsades de Pointes.[24] For this reason, hERG screening is mandated by regulatory agencies.[23]

  • 5.2.2 Experimental Protocol: Automated Patch Clamp Electrophysiology : Automated patch clamp systems (e.g., QPatch, SyncroPatch) provide a higher-throughput method for directly measuring ion channel currents that is comparable to the gold-standard manual patch clamp.[22]

  • 5.2.3 Step-by-Step Protocol :

    • Cell Preparation : Use a stable cell line (e.g., HEK293) expressing the hERG channel.

    • Patch Clamp : The automated system establishes a high-resistance seal ("giga-seal") between the cell membrane and the measurement aperture, allowing for control of the membrane potential and measurement of the resulting ion flow.

    • Voltage Protocol : Apply a specific voltage protocol designed to elicit and isolate the hERG current.[25]

    • Compound Application : After establishing a stable baseline current, apply increasing concentrations of 4-Isoquinolin-4-yl-benzylamine (e.g., 0.1, 1, 10 µM) sequentially to the same cell.[22]

    • Data Acquisition : Measure the hERG tail current at each concentration.

  • 5.2.4 Data Analysis and Interpretation : Calculate the percentage of current inhibition at each concentration relative to the baseline. Plot the concentration-response curve to determine the IC₅₀ value. A potent IC₅₀ (typically in the low micromolar range or below) is a significant safety concern.

Drug-Drug Interaction Potential: Cytochrome P450 (CYP) Inhibition Assay
  • 5.3.1 The Role of CYP Enzymes in Drug Metabolism and Interactions : Cytochrome P450 (CYP) enzymes are a major family of enzymes in the liver responsible for metabolizing the vast majority of clinical drugs.[26][27] Inhibition of a specific CYP isoform by a new drug can slow the metabolism of a co-administered drug, leading to elevated plasma levels and potential toxicity.[28][29]

  • 5.3.2 Experimental Protocol: Multi-Isotope LC-MS/MS Based Assay : This method uses human liver microsomes, which contain a full complement of CYP enzymes, as the test system.[29] A cocktail of specific probe substrates for the major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) is added. The rate of formation of the specific metabolite for each substrate is measured using highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[29]

  • 5.3.3 Step-by-Step Protocol :

    • Incubation : Incubate human liver microsomes with a NADPH-regenerating system (to support enzyme activity) and the test compound (4-Isoquinolin-4-yl-benzylamine) across a range of concentrations.

    • Substrate Addition : Add the cocktail of CYP-specific probe substrates.

    • Reaction Quenching : After a set incubation time, stop the reaction by adding a solvent like acetonitrile.

    • Analysis : Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the amount of each specific metabolite formed.

    • Controls : Run parallel incubations with known inhibitors for each isoform as positive controls.

  • 5.3.4 Data Analysis and Presentation : Determine the rate of metabolite formation in the presence of the test compound relative to the vehicle control. Calculate the IC₅₀ value for each CYP isoform.

CYP IsoformProbe SubstrateIC₅₀ (µM)
CYP3A4 Midazolam[Insert Value]
CYP2D6 Dextromethorphan[Insert Value]
CYP2C9 Diclofenac[Insert Value]
CYP2C19 S-Mephenytoin[Insert Value]
CYP1A2 Phenacetin[Insert Value]

Summary and Integrated Risk Assessment

The preliminary toxicity screening generates a multi-faceted data package. The final step is to synthesize these disparate data points into a coherent risk assessment to guide the future of the compound.

G cluster_2 Integrated Risk Assessment Framework input_data Input Data: - Cytotoxicity IC₅₀ - Genotoxicity Results - hERG IC₅₀ - CYP IC₅₀s decision_point Is there a liability? input_data->decision_point no_liability No Significant Liabilities Identified decision_point->no_liability No liability_found Liability Identified decision_point->liability_found Yes action_go Proceed to Next Stage (e.g., In Vivo PK/PD) no_liability->action_go action_stop Terminate Compound liability_found->action_stop action_optimize Medicinal Chemistry Optimization (Structure-Toxicity Relationship) liability_found->action_optimize

Fig 3. Decision-making framework based on preliminary toxicity data.

A compound like 4-Isoquinolin-4-yl-benzylamine would be considered high-risk if it demonstrates:

  • Potent cytotoxicity (e.g., IC₅₀ < 10 µM) against a relevant cell line.

  • Positive genotoxicity in either the Ames or micronucleus assay.

  • Potent hERG inhibition (e.g., IC₅₀ < 10 µM, especially if close to the projected therapeutic concentration).

  • Potent inhibition of a major CYP isoform (e.g., IC₅₀ < 1 µM).

Based on this profile, a decision can be made to either advance the compound, terminate its development, or initiate medicinal chemistry efforts to optimize the structure and mitigate the identified toxicities. This structured, data-driven approach ensures that only the safest and most promising compounds proceed toward clinical development.

References

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Exploratory

spectroscopic data (NMR, MS, IR) of 4-Isoquinolin-4-yl-benzylamine

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Isoquinolin-4-yl-benzylamine This document serves as a comprehensive technical guide on the spectroscopic characterization of 4-Isoquinolin-4-yl-benz...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Isoquinolin-4-yl-benzylamine

This document serves as a comprehensive technical guide on the spectroscopic characterization of 4-Isoquinolin-4-yl-benzylamine. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes foundational spectroscopic principles with predictive data analysis based on analogous chemical structures. In the absence of publicly available experimental spectra for this specific molecule, this paper provides a robust, theoretically grounded framework for its identification and structural elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Introduction: The Structural and Scientific Context

4-Isoquinolin-4-yl-benzylamine is a bi-aryl amine that incorporates two key pharmacophores: the isoquinoline ring system and the benzylamine moiety. The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The benzylamine fragment is also a common feature in pharmacologically active molecules. The unique linkage of these two systems at the 4-position of the isoquinoline ring creates a molecule with distinct structural and electronic properties, making its unambiguous characterization essential for any research or development endeavor.

This guide will detail the expected spectroscopic signatures of 4-Isoquinolin-4-yl-benzylamine, providing predicted data tables, step-by-step analytical protocols, and the scientific rationale behind the predictions.

Caption: Molecular Structure of 4-Isoquinolin-4-yl-benzylamine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the precise assignment of atoms within the molecular structure.

Standard Experimental Protocol for NMR

A self-validating protocol ensures reproducibility and accuracy. The following steps represent a standard workflow for acquiring high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified 4-Isoquinolin-4-yl-benzylamine.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) inside a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with amine protons to slow down exchange and allow for their observation.

    • Ensure the solution is clear and free of particulate matter. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.[3]

  • Instrument Setup & Data Acquisition:

    • The experiment should be performed on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.[4]

    • Insert the sample into the NMR probe and allow it to equilibrate to the probe temperature (~298 K).

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Perform magnetic field shimming to optimize homogeneity, aiming for a narrow, symmetrical reference peak.

    • Acquire the ¹H spectrum using a standard pulse sequence, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For the ¹³C spectrum, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A larger number of scans will be required due to the low natural abundance of ¹³C.

G cluster_frags Fragment Ions M [M+H]⁺ m/z 235.12 F1 [C₇H₈N]⁺ m/z 106.07 (Benzylic Amine Fragment) M->F1 - C₉H₆N• F2 [C₉H₇N]⁺ m/z 129.06 (Isoquinoline Fragment) M->F2 - C₇H₈N• F3 [C₇H₇]⁺ m/z 91.05 (Tropylium Ion) F1->F3 - NH₃

Caption: Predicted ESI-MS/MS fragmentation pathway.

Table 3: Predicted High-Resolution MS (HRMS) Data

Predicted m/zIon FormulaIdentity
235.1235[C₁₆H₁₅N₂]⁺Protonated Molecular Ion [M+H]⁺
106.0657[C₇H₈N]⁺Benzylic amine fragment
91.0548[C₇H₇]⁺Tropylium ion (from benzylic cleavage)

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Standard Experimental Protocol for IR
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.

    • Thin Film: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Data Acquisition:

    • Place the sample in the IR beam path of an FTIR spectrometer.

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands

The IR spectrum of 4-Isoquinolin-4-yl-benzylamine will display characteristic bands for its primary amine, aromatic rings, and alkyl C-H bonds. The predictions are based on established correlation tables and data for benzylamine and aromatic nitrogen heterocycles. [5][6] Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400-3300MediumN-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)
3100-3000Medium-WeakC-H StretchAromatic C-H
2950-2850Medium-WeakC-H StretchMethylene (-CH₂-)
~1620-1580Medium-StrongC=C and C=N Ring StretchAromatic Rings (Isoquinoline, Phenyl)
~1500Medium-StrongC=C Ring StretchAromatic Rings
~1650-1550MediumN-H Scissoring (Bend)Primary Amine (-NH₂)
850-750StrongC-H Out-of-plane BendSubstituted Aromatics

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, MS, and IR spectroscopic data for 4-Isoquinolin-4-yl-benzylamine. By leveraging established principles and data from structurally related compounds, we have constructed a comprehensive spectroscopic profile. The predicted chemical shifts, mass-to-charge ratios, fragmentation patterns, and vibrational frequencies presented herein offer a robust framework for the characterization of this molecule. These data and protocols are intended to serve as a valuable reference for scientists engaged in the synthesis, purification, and analysis of 4-Isoquinolin-4-yl-benzylamine and its derivatives, ensuring scientific integrity and accelerating research and development efforts.

References

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  • Human Metabolome Database. 13C NMR Spectrum for Benzylamine (HMDB0033871). HMDB. [Link]

  • Ethier, A., et al. "The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide". ResearchGate. [Link]

  • Figueiredo, F., et al. "IR spectra of pure benzylamine". ResearchGate. [Link]

  • Supporting Information for "Cascade alkylarylation of substituted N-allylbenzamides for the construction of dihydroisoquinolin-1(2H)-ones and isoquinoline-1". Beilstein Journals. [Link]

  • Li, Y., et al. "Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen". RSC Publishing. [Link]

  • Hurst, D. P., et al. "Synthesis and evaluation of isoquinolinyl and pyridinyl-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase to alleviate orofacial hyperalgesia in the rat". PubMed Central. [Link]

  • Supporting Information for "Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes". Dalton Transactions. [Link]

  • Khan, I., et al. "Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives". PubMed Central. [Link]

  • Wang, S., et al. "(S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity". MDPI. [Link]

  • Chen, C-Y., et al. "Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry". ResearchGate. [Link]

  • Khan, I., et al. "Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives". ResearchGate. [Link]

  • Stenford, B. A., & Ngassa, F. N. "Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide". European Journal of Chemistry. [Link]

  • Zdrojewski, T., & Jonczyk, A. "Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides". Journal of Organic Chemistry. [Link]

  • PubChem. "Benzylamine". National Institutes of Health. [Link]

  • NIST. "Benzylamine". NIST WebBook, SRD 69. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 4-Isoquinolin-4-yl-benzylamine in Cell Culture Assays

Introduction: A Framework for Characterizing Novel Bioactive Molecules The isoquinoline and benzylamine moieties are recognized as "privileged structures" in medicinal chemistry, frequently appearing in compounds with di...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Framework for Characterizing Novel Bioactive Molecules

The isoquinoline and benzylamine moieties are recognized as "privileged structures" in medicinal chemistry, frequently appearing in compounds with diverse biological activities, including roles as enzyme inhibitors and antitumor agents.[1][2] 4-Isoquinolin-4-yl-benzylamine, a synthetic organic compound combining these two scaffolds, represents a novel candidate for investigation in various cellular contexts.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the characterization and application of a novel compound like 4-Isoquinolin-4-yl-benzylamine in cell culture assays. While the specific biological target of 4-Isoquinolin-4-yl-benzylamine is not yet defined, this document outlines the essential steps for its initial evaluation, from fundamental handling to functional cellular assays. As a detailed case study, we will explore protocols relevant to the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway, a common target for small molecule inhibitors used extensively in cell culture to modulate cell survival, morphology, and migration.[3][4]

Part 1: Compound Handling and Initial Characterization

The successful application of any small molecule in cell-based assays begins with its proper handling and the determination of its basic cytotoxic profile. These initial steps are crucial for ensuring experimental reproducibility and interpreting downstream results accurately.

Reconstitution and Storage of Stock Solutions

Proper preparation of stock solutions is critical to maintaining the integrity of the compound.

Key Considerations:

  • Solubility: Most small molecule inhibitors are soluble in organic solvents like dimethyl sulfoxide (DMSO).[5] It is imperative to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO to minimize the volume added to cell cultures. The final DMSO concentration in the culture medium should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.[6]

  • Storage: Stock solutions should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5] Protect from light if the compound is light-sensitive.[6][7]

  • Precipitation: When diluting the DMSO stock into aqueous cell culture medium, precipitation can occur. To mitigate this, perform serial dilutions in DMSO first before the final dilution into the medium. The compound may only be soluble at its final working concentration in the complex biological medium.

Protocol 1: Preparation of a 10 mM Stock Solution

  • Determine the molecular weight (MW) of 4-Isoquinolin-4-yl-benzylamine.

  • Weigh out 1 mg of the compound.

  • Calculate the volume of DMSO required for a 10 mM solution using the formula: Volume (µL) = (Weight (mg) / MW ( g/mol )) * 100,000.

  • Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot into sterile, light-protected microcentrifuge tubes.

  • Store at -20°C or -80°C.

Determining the Optimal Concentration Range: Cytotoxicity Assay

Before assessing the functional effects of 4-Isoquinolin-4-yl-benzylamine, it is essential to determine its cytotoxic profile to establish a working concentration range that does not induce significant cell death.[8]

Protocol 2: Cell Viability Assay using MTT

  • Cell Seeding: Plate the cell line of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of 4-Isoquinolin-4-yl-benzylamine in complete culture medium. A common starting range is from 0.01 µM to 100 µM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a "vehicle control" well containing only the highest concentration of DMSO used in the dilutions (e.g., 0.1%).

  • Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the compound concentration to determine the IC50 (the concentration at which 50% of cell viability is inhibited). For functional assays, concentrations well below the IC50 are typically used.

ParameterDescription
Assay Principle Conversion of yellow MTT to purple formazan by mitochondrial reductases in living cells.
Readout Colorimetric (Absorbance at 570 nm).
Controls Untreated cells, Vehicle (DMSO) control, Positive control (e.g., a known cytotoxic agent).
Output Dose-response curve and IC50 value for cytotoxicity.

Part 2: Target Identification and Pathway Analysis - A Case Study on the ROCK Pathway

Since the specific target of 4-Isoquinolin-4-yl-benzylamine is unknown, a logical next step would be to screen it against a panel of kinases or to perform phenotypic screening to generate hypotheses. For this guide, we will use the ROCK pathway as a detailed example of how to investigate if a novel compound modulates a specific signaling cascade.

The Rho/ROCK pathway is a central regulator of the actin cytoskeleton and is involved in cell adhesion, migration, and contraction.[3] ROCK inhibitors, such as Y-27632, are widely used in cell culture, particularly to enhance the survival of dissociated stem cells by preventing apoptosis (anoikis).[9][10]

The Rho/ROCK Signaling Pathway

The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. ROCK then phosphorylates downstream targets, including Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1), leading to increased actomyosin contractility.[11]

ROCK_Pathway LPA LPA / S1P GPCR GPCR LPA->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP ->GTP RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK MYPT1 MYPT1 ROCK->MYPT1 P MLC MLC ROCK->MLC P Compound 4-Isoquinolin-4-yl- benzylamine (Hypothetical Target) Compound->ROCK Inhibition? MLCP MLC Phosphatase pMLC p-MLC Actin Actin Cytoskeleton pMLC->Actin StressFibers Stress Fiber Formation Cell Contraction Actin->StressFibers MLCP->pMLC Dephosphorylates Experimental_Workflow start Start: Select Cell Line cytotoxicity Protocol 2: Cytotoxicity Assay (Dose Finding) start->cytotoxicity treatment Treat cells with 4-Isoquinolin-4-yl-benzylamine (non-toxic concentrations) cytotoxicity->treatment morphology Assay 1: Cell Morphology (Phalloidin Staining) treatment->morphology migration Assay 2: Wound Healing (Migration) treatment->migration proliferation Assay 3: Cell Proliferation (e.g., BrdU) treatment->proliferation analysis Data Analysis & Interpretation morphology->analysis migration->analysis proliferation->analysis

Caption: General workflow for cellular characterization.

Cell Morphology and Cytoskeletal Organization

ROCK inhibitors are known to cause dramatic changes in cell shape by disrupting actin stress fibers. Visualizing the actin cytoskeleton can provide strong evidence of target engagement in cells.

Protocol 4: Phalloidin Staining for F-Actin

  • Cell Culture: Plate cells on glass coverslips in a 24-well plate and allow them to adhere.

  • Treatment: Treat the cells with a non-toxic concentration of 4-Isoquinolin-4-yl-benzylamine, a positive control (e.g., 10 µM Y-27632), and a vehicle control for 1-4 hours.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Wash with PBS and incubate with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) for 30-60 minutes at room temperature, protected from light.

  • Nuclear Staining: (Optional) Counterstain nuclei with DAPI for 5 minutes.

  • Mounting: Wash the coverslips with PBS and mount them onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Look for a reduction in stress fibers and changes in cell morphology in the treated cells compared to the vehicle control.

Cell Migration Assay

The ROCK pathway is a key promoter of cell migration. A wound-healing or scratch assay is a straightforward method to assess the effect of an inhibitor on collective cell migration.

Protocol 5: Wound-Healing (Scratch) Assay

  • Create Monolayer: Plate cells in a 6-well plate and grow them to full confluency.

  • Create Wound: Use a sterile p200 pipette tip to create a uniform "scratch" or wound in the cell monolayer.

  • Wash and Treat: Gently wash with PBS to remove dislodged cells. Add fresh medium containing the test compound, positive control (Y-27632), or vehicle control.

  • Imaging (Time 0): Immediately acquire images of the scratch at multiple defined locations using a phase-contrast microscope.

  • Incubation: Incubate the plate at 37°C.

  • Imaging (Time X): Acquire images at the same locations at regular intervals (e.g., 8, 16, 24 hours).

  • Analysis: Measure the area of the wound at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area. An inhibition of migration will result in a slower rate of wound closure compared to the vehicle control.

AssayPrincipleExpected Result with ROCK Inhibitor
Phalloidin Staining Visualization of F-actin cytoskeleton.Disruption of stress fibers, more rounded cell morphology.
Wound Healing Measurement of collective cell migration into a gap.Decreased rate of wound closure.
Western Blot (p-MLC) Detection of phosphorylated Myosin Light Chain.Reduced levels of p-MLC relative to total MLC.

Part 4: Best Practices and Data Interpretation

Scientific integrity requires that every protocol be a self-validating system. [12]

  • Controls are Non-Negotiable: Always include a positive control (a known inhibitor of the pathway) to ensure the assay is working as expected and a negative/vehicle control (DMSO) to account for solvent effects. [12]* Dose-Dependency: A true biological effect should be dose-dependent. Test a range of concentrations to observe a graded response. [12]* Orthogonal Assays: Confirm findings using multiple, independent assays. For example, if phalloidin staining suggests cytoskeletal disruption, confirm this by performing a Western blot for downstream targets like phosphorylated MLC.

  • Cell Line Specificity: The effects of a compound can be highly cell-type dependent. Validate key findings in more than one cell line if possible.

Conclusion

4-Isoquinolin-4-yl-benzylamine represents a molecule of interest due to its privileged chemical scaffolds. This guide provides a robust, logical framework for its initial characterization in cell culture. By systematically determining its cytotoxic profile, investigating its effect on specific signaling pathways like the ROCK cascade, and profiling its impact on fundamental cellular functions, researchers can build a comprehensive understanding of its biological activity. Adherence to rigorous experimental design, including the diligent use of controls, will ensure the generation of reliable and reproducible data, paving the way for potential future drug development.

References

  • CycLex® Rho-kinase Assay Kit. MBL Life Science. [Link]

  • Rho Kinase (ROCK) Activity Assay, 96-Well. Cell Biolabs, Inc. [Link]

  • Rho kinase inhibitor. Wikipedia. [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. [Link]

  • Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. ACS Publications. [Link]

  • A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications. Visikol. [Link]

  • Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4. PubMed. [Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

  • Structure-activity Relationships and Mechanism of Action of Antitumor Bis 8-hydroxyquinoline Substituted Benzylamines. PubMed. [Link]

  • Biology Cell-Based Assays. Charles River Laboratories. [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]

  • Design, Synthesis, and Pharmacological Characterization of N-(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. PubMed. [Link]

  • Y-27632, ROCK inhibitor. StemRD. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. [Link]

  • Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines. National Institutes of Health. [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. National Institutes of Health. [Link]

Sources

Application

Application Notes and Protocols for In Vivo Studies of 4-Isoquinolin-4-yl-benzylamine: A Putative ROCK Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the preclinical in vivo evaluation of 4-Isoquinolin-4-yl-benzylamine, a novel compound with a chem...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical in vivo evaluation of 4-Isoquinolin-4-yl-benzylamine, a novel compound with a chemical structure suggestive of Rho-associated coiled-coil containing protein kinase (ROCK) inhibition. While specific biological data for this exact molecule is not yet publicly available, its isoquinoline core is a well-established pharmacophore in numerous clinically evaluated ROCK inhibitors.[1][2] This guide, therefore, proceeds under the well-founded hypothesis that 4-Isoquinolin-4-yl-benzylamine is a ROCK inhibitor. We present detailed protocols for formulation, pharmacokinetic (PK) profiling, pharmacodynamic (PD) target engagement, and preliminary toxicity assessment in relevant animal models. The experimental designs and methodologies are grounded in established practices for small molecule kinase inhibitors, aiming to provide a robust framework for advancing this compound through the preclinical pipeline.

Scientific Rationale and Therapeutic Context

The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including smooth muscle contraction, cell adhesion, migration, and proliferation.[3] Dysregulation of this pathway is implicated in a multitude of pathologies, making ROCK an attractive therapeutic target for a wide range of diseases.[4][5] The two isoforms, ROCK1 and ROCK2, share a high degree of homology in their kinase domains and are involved in diverse physiological functions.[3] Inhibition of ROCK has shown therapeutic potential in cardiovascular diseases (e.g., hypertension), ophthalmic conditions (e.g., glaucoma), and neurological disorders.[1][5] Furthermore, emerging evidence points to the role of ROCK in cancer progression and metastasis, opening new avenues for oncological therapies.[4]

The isoquinoline scaffold is a key feature in several known ROCK inhibitors, including the clinically approved drug fasudil.[2][6] The structural similarity of 4-Isoquinolin-4-yl-benzylamine to these established inhibitors provides a strong impetus for its investigation as a novel therapeutic agent. The following protocols are designed to systematically evaluate its potential in vivo.

Signaling Pathway Overview

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Inhibits Compound 4-Isoquinolin-4-yl-benzylamine (Putative Inhibitor) Compound->ROCK Inhibits pMLC Phospho-MLC MLC->pMLC MLCP->pMLC Dephosphorylates Actomyosin Actomyosin Contraction pMLC->Actomyosin Cellular_Effects Cellular Effects (e.g., Migration, Proliferation) Actomyosin->Cellular_Effects

Caption: The putative mechanism of action of 4-Isoquinolin-4-yl-benzylamine in the ROCK signaling pathway.

Pre-formulation and Vehicle Selection

A significant hurdle in the in vivo assessment of novel chemical entities is often poor aqueous solubility. Isoquinoline derivatives can exhibit variable solubility profiles. A systematic approach to vehicle selection is therefore critical for achieving adequate bioavailability for oral administration or maintaining solubility for parenteral routes.

Solubility Screening Protocol
  • Objective: To identify a suitable vehicle for in vivo administration.

  • Materials: 4-Isoquinolin-4-yl-benzylamine, a panel of pharmaceutically acceptable excipients (see Table 1), vortex mixer, and a sonicator.

  • Procedure:

    • Weigh 1-5 mg of the compound into separate glass vials.

    • Add a small, precise volume (e.g., 100 µL) of each test vehicle to the respective vials.

    • Vortex vigorously for 2 minutes.

    • Sonicate for 15-30 minutes if the compound is not fully dissolved.

    • Visually inspect for complete dissolution.

    • If dissolved, incrementally add more compound to determine the approximate saturation solubility.

    • Prioritize simple, well-tolerated vehicles before progressing to more complex formulations.

Vehicle Class Examples Route of Administration Considerations
Aqueous Saline, 5% Dextrose in Water (D5W)IV, IP, SCIdeal for soluble compounds.
Co-solvents 10% DMSO in saline, 20% PEG400 in waterIV, IP, POCan enhance solubility but may cause irritation or toxicity at high concentrations.
Surfactants 0.5-2% Tween 80 in salineIV, IP, POImproves wetting and can form micelles to solubilize hydrophobic compounds.
Cyclodextrins 10-30% Hydroxypropyl-β-cyclodextrin (HPβCD) in waterIV, IP, POForms inclusion complexes to increase aqueous solubility.
Suspensions 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in waterPO, IPFor poorly soluble compounds; requires particle size control for uniformity.
Table 1: Recommended Excipients for Initial Solubility Screening.

Pharmacokinetic (PK) Studies

The objective of the initial PK study is to determine the absorption, distribution, metabolism, and excretion (ADME) properties of 4-Isoquinolin-4-yl-benzylamine. This data is essential for designing subsequent efficacy studies and for understanding the compound's exposure-response relationship.

Single-Dose PK Study in Rodents (Rats or Mice)
  • Animal Model: Male and female Sprague-Dawley rats (n=3-4 per group/sex) or C57BL/6 mice.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. The compound should be in a clear, soluble formulation.

    • Oral (PO) Group: Administer a single dose (e.g., 10-50 mg/kg) via oral gavage. The formulation will be based on the pre-formulation screening.

  • Blood Sampling: Collect sparse blood samples (e.g., 50-100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of 4-Isoquinolin-4-yl-benzylamine in plasma.

  • Data Analysis: Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate key PK parameters.

Parameter Description Significance
Cmax Maximum plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure.
t1/2 Elimination half-lifeDetermines the dosing interval for multiple-dose studies.
CL ClearanceMeasures the efficiency of drug elimination.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.
F% Absolute oral bioavailabilityThe fraction of the oral dose that reaches systemic circulation.
Table 2: Key Pharmacokinetic Parameters to be Determined.

Pharmacodynamic (PD) and Efficacy Studies

Based on the hypothesis that 4-Isoquinolin-4-yl-benzylamine is a ROCK inhibitor, in vivo models of diseases where ROCK is implicated should be employed to assess its pharmacological activity and potential efficacy.

Experimental Workflow for In Vivo Studies

in_vivo_workflow cluster_preclinical Preclinical In Vivo Evaluation Formulation Formulation Development PK_Study Pharmacokinetics (PK) (Rats/Mice) Formulation->PK_Study PD_Study Pharmacodynamics (PD) (Disease Model) PK_Study->PD_Study Dose Selection Tox_Study Preliminary Toxicology PD_Study->Tox_Study Dose-ranging Efficacy_Study Efficacy Studies PD_Study->Efficacy_Study Proof of Concept Tox_Study->Efficacy_Study Go_NoGo Go/No-Go Decision Efficacy_Study->Go_NoGo

Sources

Method

Topic: Analytical Methods for the Quantification of 4-Isoquinolin-4-yl-benzylamine

An Application Note for Researchers, Scientists, and Drug Development Professionals **Abstract This document provides detailed application notes and protocols for the quantitative analysis of 4-Isoquinolin-4-yl-benzylami...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

**Abstract

This document provides detailed application notes and protocols for the quantitative analysis of 4-Isoquinolin-4-yl-benzylamine, a heterocyclic aromatic compound of interest in pharmaceutical development. Two robust, validated analytical methods are presented: 1) a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, suitable for the assay and purity determination of the bulk drug substance, and 2) a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the analyte in a biological matrix (human plasma), applicable to pharmacokinetic and bioequivalence studies. The methodologies are developed and validated based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction and Physicochemical Profile

4-Isoquinolin-4-yl-benzylamine is a molecule featuring a benzylamine core substituted with an isoquinoline moiety. The presence of two basic nitrogen atoms and extensive aromaticity defines its chemical behavior and dictates the strategy for analytical method development. Accurate quantification is critical for ensuring product quality in drug substance manufacturing and for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in preclinical and clinical development.

Predicted Physicochemical Properties

An understanding of the analyte's properties is fundamental to designing a robust analytical method. Since experimental data for this specific molecule is not widely available, the following properties are predicted based on its constituent parts, isoquinoline and benzylamine.[5][6][7][8]

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₁₆H₁₄N₂Derived from chemical structure.
Molecular Weight ~234.29 g/mol Calculated from the molecular formula.
pKa pKa₁: ~5.2 (Isoquinoline N)pKa₂: ~9.4 (Benzylic N)The isoquinoline nitrogen is weakly basic, while the primary benzylic amine is a stronger base.[5][7]
logP Moderately High (~3.0-3.5)The two aromatic rings contribute to significant lipophilicity, partially offset by the polar amine groups.
UV Absorbance (λmax) ~220 nm, ~270 nm, ~320 nmPredicted based on the combined chromophores of the isoquinoline and substituted benzene rings. The exact maxima must be determined experimentally.[9]

The presence of two basic centers with different pKa values is a critical consideration. To ensure consistent retention and sharp peak shapes in reversed-phase chromatography, the mobile phase pH should be kept low (e.g., pH < 3) to fully protonate both nitrogen atoms.

Method 1: RP-HPLC-UV for Bulk Substance Quantification

This method is designed for accuracy and precision, suitable for assaying the purity and content of 4-Isoquinolin-4-yl-benzylamine in a drug substance.

Principle of the Method

The compound is separated on a reversed-phase C18 column, where it is retained by hydrophobic interactions. An acidic mobile phase is used to suppress the silanol interactions and ensure the analyte is in a single, protonated form, leading to a symmetrical peak. Quantification is achieved by comparing the peak area from the sample to that of a certified reference standard using an external standard method.

Experimental Protocol: RP-HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance, volumetric flasks, pipettes.

  • Reference Standard: 4-Isoquinolin-4-yl-benzylamine (>99.5% purity).

  • Acetonitrile (HPLC grade).

  • Trifluoroacetic Acid (TFA), HPLC grade.

  • Water (Deionized, 18.2 MΩ·cm).

Chromatographic Conditions:

Parameter Condition Justification
Column C18, 150 mm x 4.6 mm, 5 µm Standard stationary phase for retaining moderately nonpolar compounds.
Mobile Phase A 0.1% TFA in Water (v/v) TFA serves as an ion-pairing agent and maintains a low pH (~2.5) to ensure full protonation of the analyte.
Mobile Phase B 0.1% TFA in Acetonitrile (v/v) Acetonitrile is the organic modifier for elution. TFA is included to maintain consistent pH and ionic strength.
Gradient 0-15 min: 20% to 70% B15-17 min: 70% to 20% B17-20 min: 20% B (Re-equilibration) A gradient is used to ensure elution of the main peak with a good peak shape and to elute any potential impurities with different polarities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Injection Volume 10 µL

| Detection | UV at 270 nm | A wavelength of high absorbance for the analyte, providing good sensitivity while minimizing interference. |

Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (10 µg/mL): Accurately weigh ~10 mg of the 4-Isoquinolin-4-yl-benzylamine sample into a 100 mL volumetric flask. Prepare as per the Standard Stock Solution, then perform a 1-in-10 dilution as done for the Working Standard.

Method Validation Summary

The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][3]

ParameterAcceptance CriteriaTypical Result
Specificity Peak is free from interference from blank and placebo. Peak purity index > 0.999.Pass
Linearity Correlation coefficient (r²) ≥ 0.999 over 5 concentrations.r² = 0.9995
Range 1 - 20 µg/mL (10% - 200% of working concentration)Pass
Accuracy 98.0% - 102.0% recovery at three levels (e.g., 80%, 100%, 120%).99.5% - 101.2%
Precision (RSD) Repeatability (n=6): ≤ 1.0%Intermediate Precision: ≤ 2.0%0.4%0.9%
LOD / LOQ Signal-to-Noise Ratio: LOD ~3:1, LOQ ~10:1LOD: 0.05 µg/mLLOQ: 0.15 µg/mL
Robustness RSD ≤ 2.0% after deliberate small changes (flow rate ±0.1, temp ±2°C, pH ±0.2).Pass
Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc Chromatographic Analysis cluster_data Data Processing P1 Weigh Reference Standard & Sample P2 Prepare Stock Solutions (100 µg/mL) P1->P2 P3 Prepare Working Solutions (10 µg/mL) P2->P3 H1 System Equilibration (Mobile Phase) P3->H1 H2 System Suitability Test (SST Injections) H1->H2 H3 Inject Blank, Standards, & Samples H2->H3 D1 Integrate Peak Areas H3->D1 D2 Generate Calibration Curve D1->D2 D3 Calculate Sample Concentration D2->D3 Result Final Report: Assay & Purity D3->Result

Caption: Workflow for HPLC-UV quantification of 4-Isoquinolin-4-yl-benzylamine.

Method 2: LC-MS/MS for Bioanalysis in Human Plasma

This ultra-sensitive method is designed for quantifying 4-Isoquinolin-4-yl-benzylamine in human plasma, essential for pharmacokinetic studies where concentrations are expected to be very low (pg/mL to ng/mL range).

Principle of the Method

The analyte and a stable isotope-labeled internal standard (SIL-IS) are extracted from plasma via protein precipitation. Chromatographic separation is achieved using a rapid UPLC gradient to resolve the analyte from endogenous plasma components. Detection is performed on a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM allows for precise quantification even in a complex matrix.[10][11] The ratio of the analyte peak area to the IS peak area is used for quantification against a calibration curve prepared in the same biological matrix.

Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

  • UPLC/HPLC system coupled to a tandem quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

  • Mass spectrometry software (e.g., MassLynx™, Analyst®).

  • Nitrogen generator.

  • Internal Standard (IS): 4-Isoquinolin-4-yl-benzylamine-d4 (or a suitable structural analog if a SIL-IS is unavailable).

  • Formic Acid (LC-MS grade).

  • Acetonitrile and Methanol (LC-MS grade).

  • Control Human Plasma (K₂EDTA).

LC-MS/MS Conditions:

Parameter Condition Justification
LC Column C18, 50 mm x 2.1 mm, 1.7 µm A sub-2 µm particle column allows for rapid, high-efficiency separations (UPLC).
Mobile Phase A 0.1% Formic Acid in Water Formic acid provides protons for efficient ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 5% B0.5-2.0 min: 5% to 95% B2.0-2.5 min: 95% B2.5-3.0 min: 95% to 5% B (Re-equilibration) A fast gradient is suitable for high-throughput bioanalysis.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Ensures robust and reproducible chromatography.
Ionization Mode ESI (Positive) The basic nitrogen atoms are readily protonated.
MRM Transitions Analyte: 235.1 → 118.1 (Q1→Q3)IS (d4): 239.1 → 122.1 (Q1→Q3) Q1 is the protonated parent ion [M+H]⁺. Q3 is a stable, high-intensity product ion (predicted fragment corresponding to the isoquinoline moiety).

| Collision Energy | To be optimized (e.g., 20-30 eV) | Optimized to maximize the intensity of the product ion. |

Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., 50 ng/mL in methanol).

  • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 150 µL of the supernatant to a clean vial or 96-well plate.

  • Inject 5 µL onto the LC-MS/MS system.

Bioanalytical Method Validation Summary

The method must be validated based on FDA or EMA guidelines for bioanalytical method validation.

ParameterAcceptance Criteria
Linearity & Range r² ≥ 0.99 over 8 concentrations. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) Analyte response is ≥ 5x blank response. Accuracy within ±20%, Precision ≤ 20% RSD.
Accuracy & Precision At 4 QC levels (LLOQ, Low, Mid, High), mean accuracy within ±15% of nominal. Precision (RSD) ≤ 15%.
Matrix Effect IS-normalized matrix factor should have a CV ≤ 15% from at least 6 lots of matrix.
Recovery Extraction recovery should be consistent and reproducible.
Stability Analyte stable under various conditions: Freeze-Thaw (3 cycles), Bench-Top (4h), Post-Preparative (24h), Long-Term (-80°C, 30 days). Deviation within ±15%.
Workflow Diagram: LC-MS/MS Bioanalysis

Bioanalysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification S1 Aliquot Plasma (Calibrators, QCs, Unknowns) S2 Spike with Internal Standard (IS) S1->S2 S3 Protein Precipitation (Cold Acetonitrile) S2->S3 S4 Centrifuge & Collect Supernatant S3->S4 A1 Inject Extract S4->A1 A2 UPLC Separation A1->A2 A3 MS/MS Detection (MRM) A2->A3 D1 Integrate Analyte & IS Peaks A3->D1 D2 Calculate Peak Area Ratios (Analyte/IS) D1->D2 D3 Generate Weighted (1/x²) Regression from Calibration Curve D2->D3 D4 Calculate Unknown Concentrations D3->D4 Result Final Concentration Data for Pharmacokinetic Analysis D4->Result

Caption: Bioanalytical workflow for LC-MS/MS quantification in plasma.

References

  • ICH Guideline Q2(R2): Validation of Analytical Procedures. European Medicines Agency. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ICH Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Royal Society of Chemistry. (2012). Analytical Methods. [Link]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • ResearchGate. (2019). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. [Link]

  • FooDB. (2010). Showing Compound Isoquinoline (FDB012557). [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

  • LC MS/MS Quantitation in Drug Discovery & Development. (2010). [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. [Link]

  • PubChem. (2025). Isoquinoline. [Link]

  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • National Institutes of Health (NIH). (2010). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • LCGC International. (2012). Analysis of Pharmaceuticals in Environmental Samples with Ultrahigh-Definition LC–QTOF-MS and Accurate Mass: How Much Resolving Power is Enough? [Link]

  • Asian Journal of Pharmaceutical Research. (2022). RP-HPLC Technique. [Link]

  • Pharmacia. (2022). Rapid LC-MS/MS method for determination of scopolamine in human plasma. [Link]

  • ResearchGate. (2015). Analytical Methods for the Quantification of Pharmaceuticals. [Link]

  • ScienceDirect. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]

  • SIELC Technologies. Benzylamine. [Link]

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Application

Introduction: The Isoquinoline Scaffold in Modern Kinase-Targeted Drug Discovery

An Application Guide to the Characterization of 4-Isoquinolin-4-yl-benzylamine and Related Compounds as Kinase Inhibitors Protein kinases are a critical class of enzymes that regulate the majority of cellular processes b...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Characterization of 4-Isoquinolin-4-yl-benzylamine and Related Compounds as Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a well-established hallmark of numerous diseases, most notably cancer, leading to uncontrolled cell growth, proliferation, and survival.[2] Consequently, protein kinases have become one of the most important families of "druggable" targets in modern medicine.[3]

The isoquinoline core is a privileged heterocyclic scaffold that is present in a multitude of natural products and synthetic molecules demonstrating significant biological activity.[4][5] In recent years, derivatives of isoquinoline have emerged as a particularly promising class of protein kinase inhibitors, with compounds showing potent activity against a variety of kinases implicated in oncology and other therapeutic areas.[4][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel kinase inhibitors based on this framework, using 4-Isoquinolin-4-yl-benzylamine as a representative compound. While specific biological data for 4-Isoquinolin-4-yl-benzylamine is not extensively available in the public domain, the methodologies outlined herein provide a robust framework for its evaluation and for the broader class of isoquinoline-based kinase inhibitors. We will detail the essential in vitro and cell-based protocols required to determine a compound's potency, mechanism of action, and cellular efficacy.

Hypothesized Mechanism of Action: Competitive ATP Inhibition

Most small-molecule kinase inhibitors are designed to target the highly conserved ATP-binding site of the kinase domain.[3] By occupying this pocket, the inhibitor prevents the binding of endogenous ATP, thereby blocking the phosphotransfer reaction and inhibiting the downstream signaling cascade. It is hypothesized that 4-Isoquinolin-4-yl-benzylamine functions as an ATP-competitive inhibitor. The following protocols are designed to test this hypothesis and quantify the inhibitor's potency.

cluster_0 Normal Kinase Activity cluster_1 Inhibition by 4-Isoquinolin-4-yl-benzylamine Kinase_A Kinase Active Site pSubstrate_A Phosphorylated Substrate Kinase_A->pSubstrate_A Phosphorylates ATP_A ATP ATP_A->Kinase_A Binds Substrate_A Substrate Protein Substrate_A->Kinase_A Binds Kinase_B Kinase Active Site No_Reaction Phosphorylation Blocked Kinase_B->No_Reaction ATP_B ATP ATP_B->Kinase_B Blocked Inhibitor_B Inhibitor (4-Isoquinolin-4-yl-benzylamine) Inhibitor_B->Kinase_B Competitively Binds Substrate_B Substrate Protein Substrate_B->Kinase_B start Start: Prepare Reagents step1 1. Serially dilute inhibitor (e.g., 10-point, 1:3 dilution in DMSO) start->step1 step2 2. Add inhibitor or DMSO control to 96/384-well plate step1->step2 step3 3. Add purified kinase enzyme and incubate for 10 min step2->step3 step4 4. Initiate reaction by adding ATP/Substrate mix step3->step4 step5 5. Incubate at 30°C for 60 min step4->step5 step6 6. Add ADP-Glo™ Reagent to stop reaction and deplete ATP step5->step6 step7 7. Incubate at RT for 40 min step6->step7 step8 8. Add Kinase Detection Reagent to convert ADP to ATP and generate light step7->step8 step9 9. Incubate at RT for 30 min step8->step9 step10 10. Measure luminescence with a plate reader step9->step10 end End: Analyze Data (IC50) step10->end

Figure 2. Workflow for the in vitro luminescence-based kinase assay.

Materials:

  • Purified kinase of interest and its corresponding substrate peptide.

  • ATP (Adenosine 5'-triphosphate).

  • 4-Isoquinolin-4-yl-benzylamine (or other test inhibitors).

  • Staurosporine (as a non-selective, potent positive control inhibitor). [7]* DMSO (Dimethyl sulfoxide).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Commercial ADP detection kit (e.g., ADP-Glo™ Kinase Assay kit).

  • White, opaque 96- or 384-well plates.

  • Multichannel pipettor and a luminescent plate reader.

Step-by-Step Methodology:

  • Inhibitor Preparation:

    • Prepare a stock solution of 4-Isoquinolin-4-yl-benzylamine in 100% DMSO (e.g., 10 mM).

    • Create a 10-point serial dilution series in DMSO. A 1:3 dilution series starting from 1 mM is recommended for an initial screen. [7] * Prepare a "no inhibitor" negative control (DMSO only) and a positive control inhibitor series (e.g., Staurosporine). [1][7]

  • Kinase Reaction Setup (per well):

    • In a white assay plate, add 2.5 µL of the serially diluted inhibitor, DMSO control, or positive control.

    • Add 2.5 µL of the kinase solution (pre-diluted in Kinase Assay Buffer). The optimal kinase concentration should be determined empirically to be in the linear range of the assay.

    • Incubate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts. [1]

  • Reaction Initiation and Incubation:

    • Prepare a 2X ATP/Substrate mixture in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 5 µL of the ATP/Substrate mixture to each well.

    • Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction does not consume more than 10-15% of the substrate, maintaining initial velocity kinetics.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes any unconsumed ATP. [7] * Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal. [7]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (from a "no enzyme" control well).

    • Normalize the data: Set the "no inhibitor" (DMSO) control as 100% activity and the highest concentration of the potent control inhibitor (Staurosporine) as 0% activity.

    • Plot the normalized % activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Illustrative Data Presentation

All quantitative data should be summarized in clear, structured tables.

Table 1: Illustrative Inhibitory Activity of Compound "I-B" (4-Isoquinolin-4-yl-benzylamine)

Kinase Target "I-B" IC50 (nM) Staurosporine IC50 (nM)
Kinase A 25 5
Kinase B 850 10

| Kinase C | >10,000 | 20 |

Note: Data is for illustrative purposes only.

Part 2: Cellular Activity and Functional Impact

While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and exert a functional biological effect. [8]

cluster_0 Cellular Target Engagement (TR-FRET) cluster_1 Anti-Proliferative Assay start_A 1. Seed cells in culture plate overnight step_A1 2. Treat cells with inhibitor for optimized period start_A->step_A1 step_A2 3. Lyse cells in buffer step_A1->step_A2 step_A3 4. Transfer lysate to TR-FRET plate step_A2->step_A3 step_A4 5. Add antibody mix (Eu-donor & acceptor) step_A3->step_A4 step_A5 6. Read on TR-FRET plate reader step_A4->step_A5 end_A Result: Quantify substrate phosphorylation step_A5->end_A start_B 1. Seed cells in culture plate step_B1 2. Add serial dilutions of inhibitor start_B->step_B1 step_B2 3. Incubate for 72 hours step_B1->step_B2 step_B3 4. Add cell viability reagent (e.g., CellTiter-Glo) step_B2->step_B3 step_B4 5. Incubate and measure luminescence/fluorescence step_B3->step_B4 end_B Result: Determine GI50 (Growth Inhibition 50%) step_B4->end_B

Figure 3. General workflows for key cell-based characterization assays.
Protocol 2: TR-FRET Cellular Phosphorylation Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the intracellular phosphorylation of a specific kinase substrate. [9]The assay uses two antibodies: one labeled with a europium (Eu) donor fluorophore and another, specific to the phosphorylated site on the substrate, labeled with a far-red acceptor fluorophore. When both antibodies bind to the phosphorylated substrate, the donor and acceptor are brought into close proximity, resulting in a high TR-FRET signal. An effective inhibitor will decrease kinase activity, leading to less substrate phosphorylation and a reduced TR-FRET signal. [9] Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed a cell line known to have an active signaling pathway involving the target kinase in a 96-well culture plate and incubate overnight.

    • Treat the cells with serial dilutions of 4-Isoquinolin-4-yl-benzylamine for a pre-optimized duration (e.g., 2-4 hours). Include DMSO-only controls.

  • Cell Lysis:

    • Remove the cell culture medium.

    • Add lysis buffer to each well to release the intracellular proteins. [9]

  • TR-FRET Reaction:

    • Transfer the cell lysates to a TR-FRET detection plate.

    • Add the pre-mixed antibody pair (Eu-labeled total protein antibody and acceptor-labeled phospho-specific antibody) to each well.

    • Incubate as per the manufacturer's instructions to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor). [9] * Calculate the TR-FRET ratio and plot against inhibitor concentration to determine the cellular IC50.

Protocol 3: Cell Proliferation / Viability Assay

Rationale: A key functional outcome of inhibiting oncogenic kinases is the suppression of cancer cell proliferation. [8]This assay measures the number of viable cells after a prolonged incubation period with the inhibitor. The Ba/F3 cell transformation assay is a specialized version where the survival of Ba/F3 cells is made dependent on the activity of an expressed oncogenic kinase, providing a very clean system to measure on-target inhibition. [8] Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a cancer cell line whose growth is dependent on the target kinase into a 96-well plate at a low density.

  • Compound Treatment:

    • Add serial dilutions of 4-Isoquinolin-4-yl-benzylamine to the wells.

    • Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2). This duration allows for multiple cell doubling times.

  • Viability Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo®, which measures ATP content as an indicator of metabolic activity) to each well.

    • Incubate for a short period as per the manufacturer's protocol.

    • Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to DMSO-treated controls.

    • Plot the percentage of cell growth inhibition against the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

Conclusion and Forward Path

The isoquinoline scaffold is a proven framework for the development of potent and selective kinase inhibitors. By employing the systematic, multi-step approach detailed in these application notes—progressing from direct enzymatic inhibition (in vitro IC50) to cellular target engagement and functional outcomes (cellular IC50 and GI50)—researchers can robustly characterize novel compounds like 4-Isoquinolin-4-yl-benzylamine. This rigorous evaluation is fundamental to identifying promising lead candidates for further preclinical development in the quest for new targeted therapies.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • BenchChem. (n.d.). Application Notes and Protocols for 4-Substituted Isoquinolines as Kinase Inhibitors.
  • Wan, Y., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. Molecules. [Link]

  • Kim, J., et al. (2021). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Scientific Reports. [Link]

  • Ka-Kyung Kim. (n.d.). Drug Discovery - Inhibitor. Chemical Kinomics Lab.
  • PubChem. (n.d.). protein kinase inhibitor H89.
  • Sharma, S., et al. (2015). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research.
  • Craig, A. M., et al. (1995). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link]

Sources

Method

Application Notes and Protocols for Antimicrobial Screening of 4-Isoquinolin-4-yl-benzylamine and Novel Isoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Isoquinolines The escalating crisis of antimicrobial resistance necessitates...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Isoquinolines

The escalating crisis of antimicrobial resistance necessitates an urgent and continuous search for new chemical entities with potent antimicrobial activity.[1] Natural and synthetic compounds are being explored, with heterocyclic molecules representing a particularly fruitful area of investigation.[2][3] Among these, the isoquinoline scaffold, a bicyclic aromatic heterocycle, is a well-established pharmacophore present in numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[4][5][6][7]

This document provides a comprehensive guide to the antimicrobial screening of novel isoquinoline derivatives, using the hypothetical compound 4-Isoquinolin-4-yl-benzylamine as a representative example. As a Senior Application Scientist, this guide is designed to be more than a mere collection of protocols. It aims to provide a strategic workflow, from initial broad-spectrum screening to more complex mechanistic and safety evaluations, explaining the scientific rationale behind each experimental choice. The protocols herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[8][9][10][11][12]

Our approach is a tiered screening cascade, designed to efficiently identify promising lead compounds while minimizing resource expenditure.

Tier 1: Primary Screening for Broad-Spectrum Antimicrobial Activity

The initial step is to determine if 4-Isoquinolin-4-yl-benzylamine possesses any intrinsic antimicrobial activity against a panel of clinically relevant microorganisms. This panel should include Gram-positive and Gram-negative bacteria, and ideally, a representative yeast species to assess antifungal potential.

Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative assay is a rapid and cost-effective method for initial screening.[13][14][15] It relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with the test microorganism.[16][17] The presence of a zone of inhibition around the disk indicates antimicrobial activity.[13]

Principle: An antibiotic-impregnated disk placed on an inoculated agar surface will create a gradient of the antibiotic as it diffuses into the medium. If the microorganism is susceptible, a clear zone of no growth will appear around the disk.[13][16]

Materials:

  • 4-Isoquinolin-4-yl-benzylamine stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates[16]

  • Bacterial/Yeast cultures (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard[14]

  • Sterile swabs

  • Incubator (35 ± 2 °C)[18]

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: From a fresh overnight culture, select 3-4 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[15] Allow the plate to dry for 3-5 minutes.

  • Disk Preparation and Placement: Aseptically apply a known amount of the 4-Isoquinolin-4-yl-benzylamine solution to a sterile blank disk (e.g., 10 µL of 1 mg/mL solution for a 10 µg disk). Allow the solvent to evaporate completely. Using sterile forceps, place the impregnated disk onto the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.[14] Place disks at least 24 mm apart.[16]

  • Controls:

    • Positive Control: A disk containing a known antibiotic (e.g., gentamicin for bacteria, fluconazole for yeast).

    • Negative Control: A disk impregnated with the solvent used to dissolve the test compound.

  • Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.[15][18]

  • Data Analysis: Measure the diameter of the zone of inhibition in millimeters (mm).[14]

Interpretation of Results: A zone of inhibition around the test compound disk suggests antimicrobial activity. The size of the zone gives a preliminary indication of the compound's potency. The absence of a zone suggests no activity at the tested concentration.

Expected Outcome Interpretation
Clear zone of inhibition > 6 mmPotential antimicrobial activity
No zone of inhibitionNo detectable activity
Zone around solvent controlSolvent has antimicrobial activity; test is invalid
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Following a positive result in the disk diffusion assay, the next step is to quantify the antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a widely used and standardized technique for this purpose.[19][20][21]

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[20]

Materials:

  • 4-Isoquinolin-4-yl-benzylamine stock solution

  • Sterile 96-well microtiter plates[20]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for yeast

  • Bacterial/Yeast inoculum prepared to a final concentration of 5 x 10^5 CFU/mL in the wells

  • Resazurin solution (optional, for viability indication)

  • Microplate reader (optional)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of 4-Isoquinolin-4-yl-benzylamine in the appropriate broth directly in the 96-well plate. For example, add 100 µL of broth to wells 2-12. Add 200 µL of the starting compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no inoculum).[22]

  • Inoculation: Add 100 µL of the standardized inoculum to wells 1-11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours.[18]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[20] This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

Data Presentation:

Compound Concentration (µg/mL) Well 1 Well 2 Well 3 Well 4 Well 5 Well 6 Well 7 Well 8 Well 9 Well 10 Growth Control Sterility Control
Example Concentration 12864321684210.50.2500
Growth (Turbidity) ----+++++++-
Interpretation No GrowthNo GrowthNo GrowthNo GrowthGrowthGrowthGrowthGrowthGrowthGrowthGrowthNo Growth
MIC \multicolumn{4}{c}{16 µg/mL }

Tier 2: Characterization of Antimicrobial Activity

Compounds that demonstrate promising MIC values should be further characterized to understand the nature and dynamics of their antimicrobial effect.

Minimum Bactericidal Concentration (MBC) Assay

This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Principle: Following an MIC assay, aliquots from the wells showing no visible growth are subcultured onto antibiotic-free agar plates. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[23]

Procedure:

  • From the wells of the completed MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Spot-plate the aliquot onto an MHA plate.

  • Incubate the MHA plate at 35 ± 2 °C for 18-24 hours.

  • The MBC is the lowest concentration that shows no bacterial growth on the agar plate.

Interpretation:

  • If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .

  • If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .

Time-Kill Kinetics Assay

This assay provides a dynamic picture of the antimicrobial agent's effect over time.[23][24][25]

Principle: A standardized inoculum of the microorganism is exposed to various concentrations of the antimicrobial compound, and the number of viable cells (CFU/mL) is determined at different time points.[26][27]

Procedure:

  • Prepare flasks containing CAMHB with 4-Isoquinolin-4-yl-benzylamine at concentrations of 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC. Include a growth control flask with no compound.

  • Inoculate each flask with the test organism to a final density of approximately 5 x 10^5 CFU/mL.

  • Incubate the flasks at 35 ± 2 °C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquot in sterile saline and plate onto MHA plates.

  • Incubate the plates and count the colonies to determine the CFU/mL at each time point.

Data Presentation: The results are typically plotted as log10 CFU/mL versus time.

Time (hours) Growth Control (Log10 CFU/mL) 0.5x MIC (Log10 CFU/mL) 1x MIC (Log10 CFU/mL) 2x MIC (Log10 CFU/mL) 4x MIC (Log10 CFU/mL)
05.75.75.75.75.7
26.55.55.24.84.1
47.85.44.53.93.0
68.55.33.83.1<2.0
89.05.33.1<2.0<2.0
249.25.5<2.0<2.0<2.0

A ≥3-log10 reduction in CFU/mL (99.9% kill) is indicative of bactericidal activity.[23]

Tier 3: Advanced Characterization and Safety Profiling

Promising candidates should be evaluated for activity against more complex bacterial structures and for their potential toxicity to mammalian cells.

Biofilm Disruption Assay

Many chronic infections are associated with biofilms, which are communities of bacteria encased in a protective matrix, making them highly resistant to conventional antibiotics.[28]

Principle: This assay assesses the ability of a compound to disrupt pre-formed biofilms.[29][30]

Procedure:

  • Grow bacterial biofilms in a 96-well plate for 24-48 hours.

  • Gently wash the wells to remove planktonic (free-floating) bacteria.

  • Add fresh broth containing various concentrations of 4-Isoquinolin-4-yl-benzylamine to the wells with the pre-formed biofilms.

  • Incubate for another 24 hours.

  • Quantify the remaining biofilm using a crystal violet staining method.[31] The crystal violet stains the biofilm biomass, which can be solubilized and measured spectrophotometrically.

Data Visualization: The results can be presented as a percentage of biofilm reduction compared to the untreated control.

Cytotoxicity Assay (MTT or XTT Assay)

It is crucial to assess whether the antimicrobial activity of the compound is selective for microbial cells over mammalian cells.[32]

Principle: The MTT and XTT assays are colorimetric assays that measure the metabolic activity of cells, which serves as an indicator of cell viability.[32] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[32][33]

Procedure:

  • Seed a 96-well plate with a mammalian cell line (e.g., HEK293, HepG2) and allow the cells to adhere overnight.

  • Treat the cells with various concentrations of 4-Isoquinolin-4-yl-benzylamine for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 (the concentration that inhibits 50% of cell viability) can then be determined.

Selectivity Index (SI): A useful parameter to evaluate the therapeutic potential of a compound is the Selectivity Index, calculated as:

SI = IC50 (mammalian cells) / MIC (microbial cells)

A higher SI value indicates greater selectivity for microbial cells and a lower potential for host toxicity.

Diagrams

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Activity Characterization cluster_2 Tier 3: Advanced Profiling Disk Diffusion Disk Diffusion Broth Microdilution (MIC) Broth Microdilution (MIC) Disk Diffusion->Broth Microdilution (MIC) Qualitative Activity MBC Assay MBC Assay Broth Microdilution (MIC)->MBC Assay Quantitative Potency (MIC) Time-Kill Kinetics Time-Kill Kinetics Biofilm Disruption Biofilm Disruption Time-Kill Kinetics->Biofilm Disruption Bactericidal/Bacteriostatic Cytotoxicity Assay Cytotoxicity Assay Lead Candidate Lead Candidate Cytotoxicity Assay->Lead Candidate Selectivity Index Start Start Start->Disk Diffusion

Sources

Method

Application Notes &amp; Protocols: Investigating the Neuroprotective Effects of 4-Isoquinolin-4-yl-benzylamine

Audience: Researchers, scientists, and drug development professionals in the field of neuropharmacology and neurodegenerative disease. Abstract: The isoquinoline scaffold is a privileged structure in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of neuropharmacology and neurodegenerative disease.

Abstract: The isoquinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant biological activities, including neuroprotection.[1][2][3] This document provides a comprehensive guide for the investigation of a novel derivative, 4-Isoquinolin-4-yl-benzylamine, as a potential neuroprotective agent. These application notes and protocols are designed to provide researchers with a robust framework for in vitro and in vivo evaluation, as well as for the elucidation of its mechanism of action. The methodologies described herein are based on established best practices in neuroprotective drug discovery and are intended to be adapted and optimized for specific laboratory settings.

Introduction and Rationale

Neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD) represent a growing global health challenge with a significant unmet medical need.[2] A common pathological feature of these disorders is the progressive loss of neurons, making the development of neuroprotective therapies a key research priority.[1][2] Isoquinoline alkaloids have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-apoptotic properties, which are highly relevant to neuroprotection.[1][3]

4-Isoquinolin-4-yl-benzylamine is a synthetic compound that combines the isoquinoline core with a benzylamine moiety. This design is predicated on the hypothesis that the isoquinoline group may confer general neuroprotective activities, while the benzylamine portion could allow for specific interactions with biological targets, potentially modulating key signaling pathways involved in neuronal survival. These protocols will guide the user through a systematic evaluation of this compound's neuroprotective potential.

Synthesis of 4-Isoquinolin-4-yl-benzylamine

A plausible synthetic route for 4-Isoquinolin-4-yl-benzylamine can be adapted from established methods for the synthesis of substituted isoquinolines.[4][5] A suggested multi-step synthesis is outlined below.

Proposed Synthetic Workflow

G cluster_synthesis Synthesis of 4-Isoquinolin-4-yl-benzylamine start Starting Materials: 2-bromobenzaldehyde and a suitable alkyne step1 Sonogashira Coupling start->step1 step2 Imino-annulation step1->step2 step3 Formation of 4-bromoisoquinoline step2->step3 step4 Suzuki or Buchwald-Hartwig Coupling step3->step4 product 4-Isoquinolin-4-yl-benzylamine step4->product

Caption: Proposed synthetic workflow for 4-Isoquinolin-4-yl-benzylamine.

In Vitro Models of Neuroprotection

The initial assessment of neuroprotective activity is typically performed using in vitro cell-based models. These models allow for high-throughput screening and mechanistic studies in a controlled environment.[6][7][8][9][10]

Cell Line Selection and Culture

The human neuroblastoma cell line SH-SY5Y is a widely used and well-characterized model for neurotoxicity and neuroprotection studies, particularly for dopaminergic neurons relevant to Parkinson's disease.[11]

Protocol 1: Culture of SH-SY5Y Cells

  • Media Preparation: Prepare complete growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

  • Cell Thawing and Seeding: Thaw a cryopreserved vial of SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cells to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh growth medium and seed into a T-75 flask.

  • Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When the cells reach 80-90% confluency, aspirate the medium, wash with Phosphate-Buffered Saline (PBS), and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed at a 1:5 to 1:10 ratio.

Induction of Neurotoxicity

To model the neurodegenerative process in vitro, a neurotoxin is used to induce cell death. 6-hydroxydopamine (6-OHDA) is a specific neurotoxin for dopaminergic neurons and is commonly used to create in vitro models of Parkinson's disease.[11]

Protocol 2: 6-OHDA-Induced Neurotoxicity

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Prepare various concentrations of 4-Isoquinolin-4-yl-benzylamine in serum-free medium. Remove the growth medium from the cells and replace it with the medium containing the test compound. Incubate for 2 hours.

  • Neurotoxin Exposure: Prepare a stock solution of 6-OHDA in sterile water containing 0.02% ascorbic acid to prevent oxidation. Dilute the 6-OHDA stock in serum-free medium to the desired final concentration (typically 50-100 µM, to be optimized for your specific cell line and conditions). Add the 6-OHDA solution to the wells.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

Assessment of Neuroprotection

Protocol 3: MTT Assay for Cell Viability

  • Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS.

  • MTT Addition: After the 24-hour incubation with 6-OHDA, add 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Aspirate the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Treatment Group4-Isoquinolin-4-yl-benzylamine (µM)6-OHDA (µM)Cell Viability (% of Control)
Control00100 ± 5.2
6-OHDA alone010045 ± 3.8
Test Compound110062 ± 4.1
Test Compound1010078 ± 5.5
Test Compound5010085 ± 4.9

Table 1: Example data table for an MTT assay demonstrating the neuroprotective effect of 4-Isoquinolin-4-yl-benzylamine against 6-OHDA-induced toxicity in SH-SY5Y cells. Data are presented as mean ± SD.

In Vivo Models for Neuroprotection Studies

While in vitro models are essential for initial screening, in vivo models are necessary to evaluate the efficacy of a compound in a whole organism.[12][13] The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease is a well-established model for assessing neuroprotection of dopaminergic neurons in the substantia nigra.

Protocol 4: MPTP Mouse Model of Parkinson's Disease

  • Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) to the housing conditions for at least one week before the experiment.

  • Compound Administration: Administer 4-Isoquinolin-4-yl-benzylamine (e.g., via intraperitoneal injection or oral gavage) at various doses for a pre-determined period (e.g., 7 days) before MPTP administration.

  • MPTP Induction: On day 8, administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.

  • Behavioral Assessment: 7 days after the last MPTP injection, perform behavioral tests such as the rotarod test and the pole test to assess motor coordination and bradykinesia.

  • Tissue Collection and Analysis: Euthanize the animals and collect the brains. Process the substantia nigra and striatum for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons and for HPLC analysis of dopamine and its metabolites.

Treatment GroupDose of Test Compound (mg/kg)Rotarod Latency (s)TH-positive Cell Count (Substantia Nigra)
Vehicle-180 ± 15100%
MPTP + Vehicle-65 ± 1040 ± 8%
MPTP + Test Compound1095 ± 1265 ± 10%
MPTP + Test Compound30120 ± 1880 ± 9%

Table 2: Example data table for an in vivo study showing the neuroprotective effects of 4-Isoquinolin-4-yl-benzylamine in the MPTP mouse model. Data are presented as mean ± SD.

Elucidation of the Mechanism of Action

Understanding the molecular mechanism by which a compound exerts its neuroprotective effects is crucial for its further development. Based on the known activities of related compounds, potential mechanisms for 4-Isoquinolin-4-yl-benzylamine include the modulation of oxidative stress and apoptosis pathways.[1][11]

Investigating Anti-Apoptotic Effects

Protocol 5: Western Blot Analysis of Apoptotic Markers

  • Cell Lysis: Following treatment as described in Protocol 2, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against Bcl-2, Bax, and cleaved caspase-3 overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against β-actin as a loading control.

Proposed Signaling Pathway

The neuroprotective effects of 4-Isoquinolin-4-yl-benzylamine may be mediated through the activation of pro-survival signaling pathways such as the PI3K/Akt pathway and the inhibition of pro-apoptotic pathways.[11][14]

G compound 4-Isoquinolin-4-yl-benzylamine receptor Putative Receptor / Target compound->receptor Binds/Activates pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates bad Bad akt->bad Inhibits bcl2 Bcl-2 akt->bcl2 Promotes bad->bcl2 Inhibits bax Bax bcl2->bax Inhibits survival Neuronal Survival bcl2->survival Promotes cytochrome_c Cytochrome c release bax->cytochrome_c Promotes caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Proposed anti-apoptotic signaling pathway of 4-Isoquinolin-4-yl-benzylamine.

Conclusion

These application notes provide a comprehensive framework for the preclinical evaluation of 4-Isoquinolin-4-yl-benzylamine as a potential neuroprotective agent. The described protocols, from in vitro cell-based assays to in vivo animal models and mechanistic studies, offer a systematic approach to characterizing the compound's efficacy and mechanism of action. Successful execution of these studies will provide critical data to support the further development of 4-Isoquinolin-4-yl-benzylamine as a novel therapeutic for neurodegenerative diseases.

References

  • Emulate. (2021, January 12). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Emulate Bio. [Link]

  • Frontiers. (n.d.). In vitro Models of Neurodegenerative Diseases. Frontiers in Aging Neuroscience. [Link]

  • MDPI. (n.d.). Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applications. MDPI. [Link]

  • Frontiers. (n.d.). Advances in current in vitro models on neurodegenerative diseases. Frontiers in Cellular Neuroscience. [Link]

  • ResearchGate. (2020, May 13). (PDF) In vitro Models of Neurodegenerative Diseases. ResearchGate. [Link]

  • MDPI. (n.d.). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. MDPI. [Link]

  • NCBI. (n.d.). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database. [Link]

  • Spandidos Publications. (n.d.). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo. [Link]

  • NIH. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • PubMed Central. (n.d.). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. National Center for Biotechnology Information. [Link]

  • NeurologyLive. (2024, May 1). Promise of Neuroprotection in Neurodegenerative Diseases Through HGF Compounds. NeurologyLive. [Link]

  • International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. IJSTR. [Link]

  • PMC. (2023, June 16). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. National Center for Biotechnology Information. [Link]

  • ACS Publications. (n.d.). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews. [Link]

  • PubMed. (2023, June 16). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. National Center for Biotechnology Information. [Link]

  • PubMed. (n.d.). Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines. National Center for Biotechnology Information. [Link]

  • PubMed. (2023, April 1). Evaluations of the neuroprotective effects of a dual-target isoquinoline inhibitor in the triple transgenic mouse model of Alzheimer's disease. National Center for Biotechnology Information. [Link]

  • PubMed. (2022, March 23). Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. National Center for Biotechnology Information. [Link]

  • PubMed. (2006, June 12). Synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. National Center for Biotechnology Information. [Link]

  • NIH. (2023, February 9). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025, October 12). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. ResearchGate. [Link]

  • ACS Publications. (2022, August 19). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry. [Link]

  • PubMed. (n.d.). Neuroprotective Effect of (2S,3S,4R)-N"-cyano-N-(6-amino-3, 4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl) -. National Center for Biotechnology Information. [Link]

Sources

Application

formulation of 4-Isoquinolin-4-yl-benzylamine for drug delivery

Application Note & Protocols Topic: Formulation of 4-Isoquinolin-4-yl-benzylamine for Enhanced Drug Delivery Audience: Researchers, scientists, and drug development professionals. Introduction: Overcoming the Formulation...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Formulation of 4-Isoquinolin-4-yl-benzylamine for Enhanced Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Formulation Hurdle for Novel Kinase Inhibitors

The convergence of isoquinoline and benzylamine scaffolds has given rise to a promising class of small molecule inhibitors targeting critical signaling pathways in oncology.[1][2][3] 4-Isoquinolin-4-yl-benzylamine represents a model compound from this class, designed to interfere with aberrant kinase signaling, a hallmark of many cancers.[4] However, like many potent kinase inhibitors, its therapeutic potential is frequently hampered by poor aqueous solubility. This intrinsic property leads to significant challenges in achieving adequate bioavailability and therapeutic concentrations at the target site, often resulting in suboptimal efficacy and formulation instability.[5][6][7]

This guide provides a comprehensive framework for the development and characterization of a lipid-based nanoparticle formulation for 4-Isoquinolin-4-yl-benzylamine. We will focus on a PEGylated liposomal delivery system, a clinically validated strategy for enhancing the solubility, stability, and pharmacokinetic profile of hydrophobic anticancer agents.[8][9][10] The protocols herein are designed to be robust and self-validating, offering researchers a clear path from initial formulation to preclinical evaluation.

Rationale for Liposomal Encapsulation

The selection of a drug delivery system is a critical decision driven by the physicochemical properties of the active pharmaceutical ingredient (API). For a hydrophobic molecule like 4-Isoquinolin-4-yl-benzylamine, a liposomal carrier offers several distinct advantages:

  • Enhanced Solubilization: The lipid bilayer of the liposome effectively sequesters the hydrophobic drug, shielding it from the aqueous environment and preventing aggregation.[6][11]

  • Improved Pharmacokinetics: The inclusion of polyethylene glycol (PEG) on the liposome surface ("PEGylation") creates a hydrophilic shield that reduces recognition by the reticuloendothelial system (RES). This steric hindrance prolongs circulation time, increasing the probability of the drug reaching the tumor tissue.[10][12]

  • Passive Tumor Targeting: Leaky vasculature and poor lymphatic drainage are characteristic of many solid tumors. This "Enhanced Permeability and Retention" (EPR) effect allows nanoparticles, including liposomes (typically < 200 nm), to preferentially accumulate in the tumor microenvironment.[4][13]

  • Controlled Release: The lipid composition can be tailored to control the rate of drug release, potentially reducing peak-dose toxicity and maintaining therapeutic drug levels for a longer duration.[14][15]

Below is a conceptual workflow for the development of a liposomal formulation for 4-Isoquinolin-4-yl-benzylamine.

G cluster_0 Part 1: Formulation cluster_1 Part 2: Characterization cluster_2 Part 3: In Vitro Evaluation A Lipid & Drug Solubilization (e.g., Chloroform/Methanol) B Thin-Film Evaporation (Rotary Evaporator) A->B C Hydration of Lipid Film (Aqueous Buffer) B->C D Vesicle Size Reduction (Extrusion) C->D E Particle Size & PDI (DLS) D->E Formulated Liposomes F Zeta Potential (LDE) E->F G Encapsulation Efficiency (Separation + HPLC/UV-Vis) F->G H Drug Release Profile (Dialysis Method) G->H Validated Formulation I Cellular Uptake (Flow Cytometry) H->I J Cytotoxicity (MTT Assay) I->J K Final Formulation Optimized for Preclinical Studies J->K

Caption: Workflow for liposomal formulation and evaluation.

Part 1: Protocol for Liposome Preparation

This protocol details the preparation of 4-Isoquinolin-4-yl-benzylamine-loaded PEGylated liposomes using the well-established thin-film hydration method.[10][16] This technique is highly reproducible and allows for efficient encapsulation of hydrophobic drugs.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • 4-Isoquinolin-4-yl-benzylamine (API)

  • Chloroform and Methanol (HPLC grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath sonicator

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid and Drug Dissolution:

    • In a clean 50 mL round-bottom flask, dissolve DSPC, Cholesterol, and DSPE-PEG2000 in a 9:1 chloroform:methanol solvent mixture. A standard molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG2000).

    • Add 4-Isoquinolin-4-yl-benzylamine to the lipid solution. A typical starting drug-to-lipid mass ratio is 1:10.

    • Rationale: Co-dissolving the drug and lipids ensures that the drug is intimately mixed within the lipid components, facilitating its incorporation into the bilayer during vesicle formation.[12]

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to 40-50°C (below the boiling point of the solvent mixture).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvents.

    • Continue rotation until a thin, uniform, and dry lipid film is formed on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Rationale: Slow and controlled evaporation prevents the aggregation of lipids and drug, resulting in a homogenous film that is crucial for consistent liposome formation upon hydration.[10]

  • Hydration of the Lipid Film:

    • Pre-warm the hydration buffer (PBS, pH 7.4) to 60-65°C (above the phase transition temperature of DSPC).

    • Add the warm buffer to the flask containing the dry lipid film.

    • Gently agitate the flask by hand or on a shaker bath for 1-2 hours at 60-65°C. This process will form large, multilamellar vesicles (MLVs).

    • Rationale: Hydrating above the lipid's phase transition temperature ensures sufficient bilayer fluidity, allowing for the proper formation of vesicles and encapsulation of the drug.[10]

  • Vesicle Size Reduction (Extrusion):

    • Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane 11-21 times. Maintain the temperature of the extruder block above the lipid phase transition temperature.

    • The resulting suspension should contain small unilamellar vesicles (SUVs) with a defined size.

    • Rationale: Extrusion is a high-pressure filtration process that reduces the size and lamellarity of the vesicles, producing a homogenous population of liposomes with a narrow size distribution, which is critical for in vivo applications.[16]

  • Purification:

    • To remove unencapsulated drug, the liposome suspension can be purified using size exclusion chromatography or dialysis against PBS.

    • Store the final liposomal formulation at 4°C.

Part 2: Physicochemical Characterization Protocols

Characterization is a mandatory step to ensure the quality, stability, and reproducibility of the formulation.[17] Key parameters include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2.1: Particle Size, PDI, and Zeta Potential

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

  • Dilute a small aliquot of the liposomal suspension in filtered PBS (pH 7.4) to an appropriate concentration for DLS analysis.

  • Equilibrate the sample to 25°C in the instrument.

  • Measure the hydrodynamic diameter (particle size) and PDI. The PDI value indicates the breadth of the size distribution; a value < 0.2 is generally considered acceptable for parenteral formulations.

  • For zeta potential, dilute the sample in filtered deionized water and measure the electrophoretic mobility. Zeta potential provides an indication of the surface charge and is a key predictor of colloidal stability.[17]

  • Perform all measurements in triplicate.

Protocol 2.2: Encapsulation Efficiency (EE) and Drug Loading (DL)

Methodology: This protocol uses an indirect method where the amount of unencapsulated ("free") drug is quantified and subtracted from the total drug amount.

Procedure:

  • Separate the unencapsulated drug from the liposomes. This can be achieved by centrifuging the sample through a centrifugal filter unit (with a molecular weight cut-off that retains liposomes but allows free drug to pass) or by using size exclusion chromatography.

  • Quantify the concentration of the free drug in the filtrate/eluate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or fluorescence spectroscopy.

  • To determine the total drug concentration, disrupt an aliquot of the unpurified liposome suspension with a suitable solvent (e.g., methanol or Triton X-100) and measure the drug concentration.

  • Calculate EE and DL using the following equations:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [Mass of Encapsulated Drug / Total Mass of Lipids] x 100

Table 1: Representative Physicochemical Characterization Data

Formulation ParameterTarget SpecificationHypothetical Result
Mean Hydrodynamic Diameter (nm)80 - 150115 ± 4.2
Polydispersity Index (PDI)< 0.20.12 ± 0.02
Zeta Potential (mV)-5 to -25-18.5 ± 1.6
Encapsulation Efficiency (%)> 85%91.3 ± 3.5
Drug Loading (%)5 - 10%8.8 ± 0.7
Data are presented as mean ± standard deviation (n=3).

Part 3: In Vitro Drug Release Protocol

An in vitro release study is essential to understand the release kinetics of the drug from the carrier, which can help predict its in vivo performance.[18][19] The dialysis bag method is a common and effective technique for nanoformulations.[20]

Materials:

  • Dialysis tubing (appropriate Molecular Weight Cut-Off, e.g., 12-14 kDa)

  • Release medium: PBS (pH 7.4) containing 0.5% (v/v) Tween 80 to maintain sink conditions.

  • Shaking incubator or water bath

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare the dialysis bags by hydrating them according to the manufacturer's protocol.

  • Pipette a known volume (e.g., 1 mL) of the liposomal formulation into a dialysis bag and securely seal both ends.

  • Place the bag into a larger vessel containing a defined volume of pre-warmed release medium (e.g., 100 mL).

  • Incubate at 37°C with continuous, gentle agitation.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the release medium for analysis.

  • Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.[18]

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Plot the cumulative percentage of drug released versus time.

Part 4: In Vitro Cellular Studies

Evaluating the formulation in a cellular context is crucial to confirm its biological activity. This involves assessing its uptake by cancer cells and its ability to induce cytotoxicity compared to the free drug.

Protocol 4.1: Cellular Uptake Analysis

This protocol uses flow cytometry to quantify the internalization of the formulation. It requires that either the drug is intrinsically fluorescent or that a fluorescent lipid (e.g., NBD-PE) is incorporated into the liposomes during formulation.

Procedure:

  • Seed cancer cells (e.g., a HER2-positive line like SK-BR-3, given the potential target of such inhibitors) in 6-well plates and allow them to adhere overnight.[1]

  • Treat the cells with the fluorescently-labeled liposomal formulation, an equivalent concentration of free drug (if fluorescent), and empty liposomes as controls. Incubate for a set period (e.g., 4 hours).

  • After incubation, wash the cells three times with cold PBS to remove non-internalized particles.

  • Detach the cells using trypsin-EDTA, then neutralize and centrifuge to form a cell pellet.

  • Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).

  • Analyze the cell-associated fluorescence using a flow cytometer. The mean fluorescence intensity will be proportional to the amount of internalized formulation.[21][22]

Protocol 4.2: Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the liposomal 4-Isoquinolin-4-yl-benzylamine, the free drug solubilized in a small amount of DMSO, and empty liposomes (as a vehicle control).

  • Treat the cells with the different formulations and controls and incubate for 72 hours.

  • Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability relative to untreated control cells and plot dose-response curves to determine the IC50 (the concentration required to inhibit 50% of cell growth) for each formulation.[23]

Hypothetical Mechanism of Action

A compound like 4-Isoquinolin-4-yl-benzylamine is structurally similar to known kinase inhibitors. It would likely function as an ATP-competitive inhibitor, binding to the ATP-binding pocket of a receptor tyrosine kinase (RTK) like HER2, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., HER2) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes Survival Drug 4-Isoquinolin-4-yl-benzylamine Drug->RTK Inhibits Phosphorylation

Caption: Hypothesized kinase inhibition signaling pathway.

Conclusion

The protocols outlined in this application note provide a robust and systematic approach to formulating the poorly soluble model compound, 4-Isoquinolin-4-yl-benzylamine, into a clinically relevant drug delivery system. By encapsulating the API within PEGylated liposomes, it is possible to overcome solubility limitations and enhance its therapeutic potential. The detailed methods for characterization and in vitro evaluation ensure that the resulting formulation is well-defined, stable, and biologically active, paving the way for further preclinical and clinical development.

References

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  • PubMed. (2024). Drug-drug co-amorphous systems: An emerging formulation strategy for poorly water-soluble drugs. PubMed. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved from [Link]

  • MDPI. (n.d.). Nanotechnology-Based Delivery Systems for Enhanced Targeting of Tyrosine Kinase Inhibitors: Exploring Inorganic and Organic Nanoparticles as Targeted Carriers. MDPI. Retrieved from [Link]

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  • MDEdge. (2016). Nanoparticles deliver Aurora kinase inhibitor with increased safety and efficacy. MDEdge. Retrieved from [Link]

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  • Desai, K. P., et al. (2013). Formulation and characterization of a nanoparticulate drug delivery system for cancer therapy. AACR Journals. Retrieved from [Link]

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  • USP. (2018). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. USP. Retrieved from [Link]

  • Wei, X., et al. (2021). A Review on Drug Delivery System for Tumor Therapy. PMC. Retrieved from [Link]

  • NIH. (n.d.). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. NIH. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). Smart Drug Delivery Systems in Cancer Therapy. Bentham Science Publisher. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. Nanoscale. Retrieved from [Link]

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  • MDPI. (n.d.). In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. MDPI. Retrieved from [Link]

  • NIH. (n.d.). Cellular Uptake of Nanoparticles: Journey Inside the Cell. PMC. Retrieved from [Link]

  • NIH. (n.d.). One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading. PMC. Retrieved from [Link]

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  • Dove Medical Press. (2018). A novel microfluidic liposomal formulation for the delivery of the SN-38 camptothecin. Dove Medical Press. Retrieved from [Link]

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  • ACS Publications. (n.d.). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews. Retrieved from [Link]

  • ChemSynthesis. (2025). 4-amino-N-isoquinolin-4-ylbenzenesulfonamide. ChemSynthesis. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines. PubMed. Retrieved from [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Isoquinolin-4-yl-benzylamine

Welcome to the technical support center dedicated to enhancing the synthetic yield and purity of 4-Isoquinolin-4-yl-benzylamine. This guide is structured for researchers and drug development professionals, offering in-de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the synthetic yield and purity of 4-Isoquinolin-4-yl-benzylamine. This guide is structured for researchers and drug development professionals, offering in-depth troubleshooting advice and practical solutions in a direct question-and-answer format. We will explore the common synthetic pathways and address the specific challenges you may encounter, grounding our recommendations in established chemical principles and field-proven experience.

Introduction: Synthetic Strategies

The synthesis of 4-Isoquinolin-4-yl-benzylamine typically involves the formation of a carbon-carbon or carbon-nitrogen bond between an isoquinoline core and a benzylamine moiety. The two most prevalent and logical strategies are:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling of an isoquinoline-4-boronic acid (or ester) with a 4-(halomethyl)aniline derivative (followed by reduction) or, more directly, with a protected 4-halobenzylamine.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling of a 4-haloisoquinoline with benzylamine.

This guide will provide troubleshooting for both pathways, as challenges in one are often informative for the other.

Part 1: Troubleshooting the Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[1][2] However, its application to heteroaromatic systems like isoquinoline can present unique challenges.[3]

Q1: My Suzuki coupling reaction is showing low to no conversion of my starting materials. What are the primary causes and how can I fix it?

A1: Failure of a Suzuki coupling reaction can often be traced back to a few key factors. Let's break down the troubleshooting process.

1. Catalyst Inactivity:

  • The Issue: The active Pd(0) species is the engine of your reaction.[4] If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in-situ. Oxygen contamination can lead to catalyst decomposition and the formation of palladium black.[4]

  • The Solution:

    • Degas Thoroughly: Ensure your solvent is rigorously degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[5][6] Maintain a positive pressure of inert gas throughout the reaction.

    • Use a Robust Precatalyst: Consider using air-stable Pd(0) sources like Pd(PPh₃)₄ or modern, pre-formed catalysts (e.g., palladacycles) that are less sensitive to air and moisture.[4][7]

2. Ineffective Transmetalation:

  • The Issue: The transfer of the organic group from boron to palladium is a critical step and requires activation by a base.[2] Poor solubility of the base or the boronic acid species can stall the reaction.

  • The Solution:

    • Base Selection: The choice of base is crucial. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[6][8] K₃PO₄ is often effective for heteroaromatic substrates. Ensure the base is finely powdered and anhydrous for non-aqueous reactions.[4]

    • Solvent System: A biphasic solvent system (e.g., Toluene/Water, Dioxane/Water) is often used to dissolve both the organic substrates and the inorganic base.[5][6] Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[4] For substrates with poor solubility, consider solvents like DMF or DME.[9]

3. Protodeboronation Side Reaction:

  • The Issue: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom from water or other protic sources, effectively destroying your nucleophile.[3][4] This is particularly problematic with electron-rich or heteroaryl boronic acids.

  • The Solution:

    • Use Milder Bases: Strong bases can accelerate protodeboronation. Switching to a milder base like KF can be beneficial.[4][9]

    • Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions can significantly reduce this side reaction.[4]

    • Use Boronic Esters: Boronic esters (e.g., pinacol esters) are often more stable towards protodeboronation than their corresponding acids.

Experimental Workflow: Troubleshooting a Failed Suzuki Coupling

G cluster_legend Legend start Low/No Yield in Suzuki Coupling check_catalyst 1. Verify Catalyst Activity - Use fresh Pd source - Ensure inert atmosphere start->check_catalyst check_reagents 2. Assess Reagent Quality - Check boronic acid purity - Use anhydrous base & solvent check_catalyst->check_reagents If no improvement optimize_conditions 3. Optimize Reaction Conditions - Screen different bases (K3PO4, Cs2CO3) - Screen solvents (Toluene, Dioxane, DMF) check_reagents->optimize_conditions If no improvement ligand_choice 4. Change Ligand - Use bulky, electron-rich ligands (e.g., XPhos, SPhos) for hindered substrates optimize_conditions->ligand_choice If still low yield success Improved Yield ligand_choice->success problem Problem solution Solution step Troubleshooting Step G Pd0 L2Pd(0) OA_complex L2Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L2Pd(II)(Ar)(NH2R')]+X- OA_complex->Amine_complex Amine Coordination (R'NH2) Amido_complex L2Pd(II)(Ar)(NHR') Amine_complex->Amido_complex Deprotonation (Base) Product Ar-NHR' Amido_complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Part 3: Purification and Product Isolation FAQs

The final product, 4-Isoquinolin-4-yl-benzylamine, is a polar aromatic amine, which can present significant purification challenges. [10]

Q3: I've successfully formed the product, but I'm having difficulty purifying it using standard silica gel chromatography. The product streaks badly or doesn't elute. What can I do?

A3: This is a classic problem when purifying basic amines on standard (acidic) silica gel. [10][11]The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and recovery. [10]

  • Solution 1: Mobile Phase Modification:

    • Add a small amount of a basic modifier to your eluent to compete with your product for the acidic sites on the silica. A common choice is to add 0.5-2% triethylamine (NEt₃) or ammonia (as a 7N solution in methanol) to your solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). [11]

  • Solution 2: Use a Modified Stationary Phase:

    • Amine-functionalized silica: This is often the most effective solution. The stationary phase is basic, which prevents the strong acid-base interaction with your product, resulting in much sharper peaks and better separation. [11] * Alumina (basic or neutral): Alumina can be a good alternative to silica gel for purifying basic compounds.

  • Solution 3: Salt Formation and Extraction:

    • If the impurities are non-basic, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your amine product will move into the aqueous layer as the hydrochloride salt. The layers are then separated, the aqueous layer is basified (e.g., with NaOH or NaHCO₃), and the free amine is re-extracted into an organic solvent. This can effectively remove many non-polar impurities.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of standard analytical techniques is essential:

  • Thin-Layer Chromatography (TLC): For initial assessment of purity and reaction monitoring. Use the optimized solvent system from your column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide definitive structural confirmation.

  • Mass Spectrometry (MS): To confirm the molecular weight of your product.

  • High-Performance Liquid Chromatography (HPLC): To determine the precise purity of the final compound.

By systematically addressing these potential issues, you can significantly improve the yield and purity of your 4-Isoquinolin-4-yl-benzylamine synthesis.

References

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025).
  • Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. (n.d.). BenchChem.
  • Technical Support Center: Purification of Polar Arom
  • Optimization of reaction conditions for palladium-catalyzed amination... (n.d.).
  • Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science.
  • Buchwald–Hartwig amin
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018). Quora.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.).
  • Is there an easy way to purify organic amines?. (2023). Biotage.
  • Problems with Suzuki coupling. (2025). Reddit.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol... (n.d.). Unknown Source.
  • Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. (n.d.). BenchChem.
  • Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Buchwald-Hartwig Amin
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). BenchChem.
  • How can I solve my problem with Suzuki coupling?. (2014).
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.

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Optimization

4-Isoquinolin-4-yl-benzylamine solubility issues and solutions

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for 4-Isoquinolin-4-yl-benzylamine. This guide is designed for researchers, scientists, and drug development professionals to ad...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 4-Isoquinolin-4-yl-benzylamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, encountered during experimental work. We provide in-depth FAQs, troubleshooting workflows, and detailed protocols to ensure you can effectively prepare and use this compound in your studies.

Understanding the Molecule: Predicted Physicochemical Profile

4-Isoquinolin-4-yl-benzylamine is a heterocyclic compound featuring both an isoquinoline and a benzylamine moiety. Its structure inherently presents challenges for aqueous solubility. The large, fused aromatic ring system contributes to high hydrophobicity and molecular planarity, which can favor strong crystal lattice packing, making it difficult for solvent molecules to intervene and dissolve the solid.

The presence of two basic nitrogen atoms—the primary amine on the benzyl group and the nitrogen within the isoquinoline ring—is the most critical factor for devising a solubility strategy. These groups can be protonated to form more soluble salts.

PropertyPredicted CharacteristicRationale & Implication for Solubility
Compound Type Weakly Basic CompoundContains two ionizable amine groups (benzylamine pKa ~9.3, isoquinoline pKa ~5.4).[1]
LogP (Octanol/Water) HighThe extensive aromatic surface area suggests significant lipophilicity, leading to poor intrinsic aqueous solubility.
Ionization State pH-DependentAt physiological pH (~7.4), the benzylamine group will be mostly protonated, but the isoquinoline nitrogen will be largely neutral. Solubility is expected to be highly dependent on pH.[2]
Hydrogen Bonding 1 Donor (N-H), 2 Acceptors (N)Capable of hydrogen bonding, but the overall hydrophobic character dominates.
Primary Challenge Low intrinsic aqueous solubility.The neutral form of the molecule is poorly soluble in water and neutral buffers (e.g., PBS).
Primary Solution pH modification to form a salt.Lowering the pH will protonate the basic nitrogens, creating a cationic species (a salt) with significantly higher aqueous solubility.[3][4]
Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my 4-Isoquinolin-4-yl-benzylamine not dissolving in standard phosphate-buffered saline (PBS) at pH 7.4?

A: This is the most common issue and is expected based on the molecule's structure. At pH 7.4, the compound exists predominantly in its neutral or partially ionized, free base form, which has very low intrinsic aqueous solubility due to its hydrophobic nature. PBS is a poor solvent for this compound. To achieve dissolution in an aqueous medium, you must modify the formulation, typically by lowering the pH.

Q2: What is the best organic solvent to prepare a high-concentration stock solution?

A: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution (e.g., 10-50 mM). It is a powerful, polar aprotic solvent capable of disrupting the crystal lattice energy of the compound. For applications intolerant of DMSO, N,N-Dimethylformamide (DMF) or Dioxane can be considered, although they are often more toxic. Always use anhydrous grade solvents to prevent hydrolysis of the compound over long-term storage.

Q3: I dissolved the compound in DMSO, but it crashed out of solution when I diluted it into my aqueous cell culture medium. What happened?

A: This is a classic case of a compound precipitating when moving from a highly soluble organic environment (DMSO) to a predominantly aqueous one where it is poorly soluble. The final concentration of DMSO in your medium may not be sufficient to keep the compound dissolved, a phenomenon known as anti-solvent precipitation. This indicates that the thermodynamic solubility limit in the final aqueous buffer has been exceeded.

Solutions for this problem are addressed in the Troubleshooting Guide below.

Q4: Can I use surfactants like Tween® 80 or Cremophor® EL to improve solubility?

A: Yes, surfactants can be an effective strategy, particularly for in vivo formulations.[5] Surfactants form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous phase.[6] However, for in vitro studies, high concentrations of surfactants can interfere with cellular assays and should be used with caution. A typical starting concentration for Tween® 80 is 0.1% to 5% in the final formulation.

Part 2: Troubleshooting Guide for Solubility Issues

This guide provides a logical workflow to address the common problem of precipitation upon dilution of a DMSO stock into an aqueous buffer.

Workflow for Overcoming Precipitation

G cluster_solutions Troubleshooting Strategies start Start: Prepare high-concentration stock in 100% DMSO (e.g., 20 mM) dilute Dilute stock into aqueous buffer (e.g., PBS, pH 7.4) start->dilute check Does the compound precipitate? dilute->check success Success! Proceed with experiment. check->success ph_adjust Strategy 1: pH Adjustment (Recommended First Step) Lower buffer pH to < 6.0 check->ph_adjust Yes cosolvent Strategy 2: Co-Solvent System Add a water-miscible co-solvent (e.g., PEG400, Propylene Glycol) cyclodextrin Strategy 3: Complexation Use a cyclodextrin like Captisol® (SBE-β-CD)

Caption: Effect of pH on the ionization and solubility of the compound.
References
  • Devi, N. & Kumar, D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Gautam, A. et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences, 14(6), 46-59.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Verma, S. et al. (2017). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Patel, P. R. & Patel, M. M. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 6(2), 58-65.
  • DiFranco, N. & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review.
  • Manufacturing Chemist. (2023). Enhancing solubility with novel excipients. Manufacturing Chemist.
  • International Journal of Pharmaceutical Sciences. (2024).
  • American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. Retrieved from [Link]

  • Yoshioka, M., et al. (2004). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. International Journal of Pharmaceutics, 269(1), 157-168. [Link]

  • SEN Pharma. (2023). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. Retrieved from [Link]

  • Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Journal of Pharmaceutical Sciences, 7(1), 69.
  • Journal of Drug Delivery and Therapeutics. (2022).
  • Open Ukrainian Citation Index. (2023).
  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-amino-N-isoquinolin-4-ylbenzenesulfonamide. Retrieved from [Link]

  • Kumar, A., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability.
  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398. [Link]

  • Pobudkowska, A. & Domańska, U. (2012). Study of pH-dependent drugs solubility in water. Chemistry Industry & Chemical Engineering Quarterly, 18(2), 209-219.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22169421, Benzylisoquinolines. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from [Link].

  • Shokri, A., et al. (2023). Click-to-Release Reactions for Tertiary Amines and Pyridines.
  • American Elements. (n.d.). Isoquinolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44415608, N-(Isoquinolin-7-yl)-1,1'-biphenyl-4-carboxamide. Retrieved from [Link].

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Troubleshooting

Technical Support Center: Stability of 4-Isoquinolin-4-yl-benzylamine

Welcome to the technical support center for 4-Isoquinolin-4-yl-benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Isoquinolin-4-yl-benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in various experimental settings. As a molecule combining the structural features of both isoquinoline and benzylamine, understanding its stability profile is critical for ensuring the accuracy, reproducibility, and integrity of your experimental results.

This document provides answers to frequently asked questions, detailed troubleshooting protocols, and a summary of expected stability based on the chemical principles of its constituent moieties.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 4-Isoquinolin-4-yl-benzylamine in solution?

The stability of 4-Isoquinolin-4-yl-benzylamine is not determined by a single factor but by a combination of environmental and chemical variables. Based on its structure, the primary factors of concern are pH, light, temperature, and the presence of oxygen.

  • pH: The molecule has two basic nitrogen atoms: one in the isoquinoline ring and the primary amine of the benzylamine group. The stability and solubility of such compounds are often highly pH-dependent.[1][2] The isoquinoline moiety is a weak base (pKa of 5.14 for the protonated form), and the benzylamine moiety is also basic.[3] In highly acidic or basic solutions, the compound may be susceptible to hydrolysis or other pH-catalyzed degradation reactions.[1][4]

  • Light (Photostability): Heteroaromatic systems like isoquinoline are often photosensitive.[1][5] Exposure to UV or even ambient laboratory light can induce photochemical reactions, leading to the formation of degradation products.[1] Functional groups like the benzylamine can also be involved in photochemical processes.

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation.[1] The C-N bond in benzylamine, while relatively stable, can be cleaved at very high temperatures (650-800°C), though significant degradation can occur at much lower temperatures (e.g., 60-80°C) over extended periods in solution.[1][6]

  • Oxidation: The primary amine of the benzylamine group is susceptible to oxidation.[7][8] Dissolved oxygen in solvents, or the presence of oxidizing agents, can lead to the formation of imines, aldehydes (benzaldehyde), and other oxidative degradation products.[9][10] This process can sometimes be catalyzed by trace metal ions.[11]

Q2: My solution of 4-Isoquinolin-4-yl-benzylamine is turning yellow/brown. What does this signify?

Discoloration is a common visual indicator of chemical degradation, particularly for nitrogen-containing aromatic compounds.[1] For a molecule like 4-Isoquinolin-4-yl-benzylamine, a color change from colorless to yellow or brown likely indicates the formation of oxidized or photolytic degradation products.[1] This is a sign that the integrity of your compound is compromised, and it should not be used for quantitative or sensitive biological assays without purification and re-characterization. Storing solutions protected from light and under an inert atmosphere (e.g., argon or nitrogen) can help minimize this issue.

Q3: I am observing a loss of potency and inconsistent results in my biological assays. Could this be a stability issue?

Absolutely. Inconsistent results and a gradual loss of biological activity are classic signs of compound degradation.[1] If the parent molecule degrades into other species, the effective concentration of your active compound decreases, leading to variability in your experimental outcomes. It is crucial to use freshly prepared solutions whenever possible or to validate the stability of your stock solutions under your specific storage conditions (solvent, temperature, duration) using an appropriate analytical method like HPLC.[12]

Q4: What are the best practices for preparing and storing stock solutions of 4-Isoquinolin-4-yl-benzylamine?

To ensure the longevity and integrity of your compound, follow these best practices:

  • Solvent Selection: Use high-purity, anhydrous solvents. For initial stock solutions, aprotic polar solvents like DMSO or DMF are common choices. However, for aqueous buffers used in biological assays, it's important to minimize the time the compound spends in the aqueous environment.

  • Concentration: Prepare concentrated stock solutions (e.g., 10-50 mM) in a suitable organic solvent like DMSO. Storing at higher concentrations can sometimes improve stability.

  • Storage Temperature: Store stock solutions at -20°C or -80°C to significantly slow down degradation rates.[1]

  • Aliquotting: Aliquot the stock solution into smaller, single-use volumes. This prevents contamination and avoids repeated freeze-thaw cycles, which can accelerate degradation for some compounds.[1]

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and prevent oxidative degradation.

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Action
New, unexpected peaks appear in my HPLC/LC-MS analysis of an aged solution. Compound degradation. The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photolysis.1. Confirm Identity: If possible, use LC-MS to get molecular weights of the new peaks to hypothesize their structures.[12] 2. Perform Forced Degradation: Conduct a forced degradation study (see Protocol below) to intentionally generate degradation products. This can help confirm if the new peaks in your sample match those generated under specific stress conditions.[7] 3. Prepare Fresh Solutions: For all future experiments, use only freshly prepared solutions or solutions that have been validated as stable for a specific period under your storage conditions.
The solubility of the compound seems to decrease over time when stored in an aqueous buffer. Degradation into less soluble products or precipitation of the original compound due to solvent evaporation or pH shift.1. Check pH: Measure the pH of the buffer to ensure it hasn't changed. 2. Limit Aqueous Storage: Prepare aqueous dilutions from a DMSO stock immediately before use. Avoid storing the compound in aqueous buffers for extended periods. 3. Filter Before Use: If you must use a slightly older aqueous solution, filter it through a 0.22 µm syringe filter immediately before adding it to your assay to remove any precipitate.
There is a significant loss of compound mass (poor mass balance) in my stability study. Formation of non-UV active, volatile, or highly polar degradation products that are not detected by your current analytical method.1. Adjust HPLC Method: Modify your HPLC gradient (e.g., start with a more aqueous mobile phase) to look for early-eluting, polar degradants. 2. Use a Universal Detector: If available, use a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with a UV detector to see non-chromophoric products. 3. Consider GC-MS: If volatile degradants like benzaldehyde are suspected, GC-MS analysis of the sample headspace may be necessary.[13]

Technical Protocols & Data

Expected Stability Profile of 4-Isoquinolin-4-yl-benzylamine

The following table summarizes the expected degradation behavior of 4-Isoquinolin-4-yl-benzylamine under forced degradation conditions, based on the known chemistry of its structural components. This serves as a starting point for your own stability assessments.

Stress ConditionReagents & ConditionsExpected DegradationLikely Degradation Products
Acid Hydrolysis 0.1 M HCl, 60-80°CModerate to HighPotential cleavage of the benzyl-N bond, hydrolysis of imine intermediates.[1][14]
Base Hydrolysis 0.1 M NaOH, 60-80°CLow to ModerateExpected to be more stable than under acidic conditions, but degradation is possible.[1][14]
Oxidation 3% H₂O₂, Room TempHighOxidation of the primary amine is highly likely.[7][9]
Thermal 80°C (in solution or solid)ModerateAcceleration of hydrolysis and oxidation.[1][15]
Photolytic ICH Q1B conditions (UV/Vis light)HighThe heteroaromatic isoquinoline ring is a strong chromophore, making the molecule susceptible to photodegradation.[1][16]
Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation or "stress testing" study to identify potential degradation products and establish a stability-indicating analytical method.[7][14]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-Isoquinolin-4-yl-benzylamine at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. Using a co-solvent helps maintain solubility across different stress conditions.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C.

  • Photolytic Degradation: Expose a vial of the stock solution in a transparent container to a photostability chamber that meets ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt hours/m²).[14] Run a "dark control" sample wrapped in foil alongside it.

3. Sampling and Analysis:

  • Take samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.

  • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analyze all samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradants.[12]

4. Data Evaluation:

  • Calculate the percentage of degradation for the parent compound.

  • Determine the relative retention times and peak areas of the degradation products.

  • Use MS data to propose structures for the major degradants.

  • Ensure your HPLC method successfully separates all major degradation peaks from the parent peak.

Visualized Workflows and Pathways

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 4-Isoquinolin-4-yl-benzylamine based on its chemical structure.

G cluster_main 4-Isoquinolin-4-yl-benzylamine cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_hydrolysis Hydrolysis (Acid/Base) mol Parent Compound imine Imine Intermediate mol->imine [O] n_oxide N-Oxide (Isoquinoline) mol->n_oxide [O] hydroxylated Hydroxylated Products mol->hydroxylated hv, O₂ radicals Radical Dimers mol->radicals hv hydrolysis_prod Hydrolysis Products mol->hydrolysis_prod H⁺ or OH⁻ aldehyde Aldehyde Derivative imine->aldehyde H₂O

Caption: Predicted degradation pathways for 4-Isoquinolin-4-yl-benzylamine.

Experimental Workflow for a Forced Degradation Study

This diagram outlines the logical flow for conducting a forced degradation study as described in the protocol above.

G start Prepare 1 mg/mL Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at t = 0, 2, 4, 8, 24h stress->sampling neutralize Neutralize/Quench Reaction sampling->neutralize analyze Analyze via Stability-Indicating HPLC-PDA-MS neutralize->analyze evaluate Evaluate Data: - % Degradation - Peak Purity - Identify Degradants analyze->evaluate finish Method Validated evaluate->finish

Caption: Experimental workflow for a forced degradation study.

References
  • Mishra, D. R., et al. (2025).
  • MDPI. (n.d.).
  • MDPI. (n.d.). Maca (Lepidium meyenii) as a Functional Food and Dietary Supplement: A Review on Analytical Studies.
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • National Institutes of Health. (n.d.). Benzylamine. PubChem.
  • Wikipedia. (n.d.). Isoquinoline.
  • Wikipedia. (n.d.). Benzylamine.
  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • ResearchGate. (2025).
  • CAMEO Chemicals. (n.d.). BENZYLAMINE.
  • ResearchGate. (n.d.). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of N-Benzyl-2-bromo-3-methylbenzamide.
  • National Institutes of Health. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)
  • Royal Society Publishing. (n.d.). The dissociation energy of the C-N bond in benzylamine.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • National Institutes of Health. (n.d.). N-(Isoquinolin-7-yl)-1,1'-biphenyl-4-carboxamide. PubChem.
  • National Institutes of Health. (2025).
  • PharmaTutor. (2014).
  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • researchmap. (n.d.). Thermal Reactions of Malic Acid Benzylamine Salts.
  • ResearchGate. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • RSC Publishing. (n.d.).
  • National Institutes of Health. (n.d.).
  • ACS Publications. (n.d.). The Journal of Organic Chemistry.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Benzylamines.
  • MedCrave online. (2016).
  • RSC Publishing. (n.d.).

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Optimization

Technical Support Center: Overcoming Cellular Resistance to 4-Isoquinolin-4-yl-benzylamine

Welcome to the technical support center for 4-Isoquinolin-4-yl-benzylamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering and aiming to overcome cellular resi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Isoquinolin-4-yl-benzylamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering and aiming to overcome cellular resistance to this novel investigational compound. As a potent isoquinoline derivative, 4-Isoquinolin-4-yl-benzylamine holds promise in targeted therapy; however, as with many targeted agents, the development of resistance is a significant clinical and research challenge.[1][2][3]

This document provides a structured approach to understanding, characterizing, and mitigating resistance. It is organized into frequently asked questions for quick reference and in-depth troubleshooting guides with detailed experimental protocols.

I. Frequently Asked Questions (FAQs)

Q1: We are observing a gradual decrease in the efficacy of 4-Isoquinolin-4-yl-benzylamine in our long-term cell culture experiments. What are the likely causes?

A1: A gradual loss of efficacy is a classic sign of acquired resistance. The primary suspected causes fall into several categories:

  • On-target alterations: The target protein of 4-Isoquinolin-4-yl-benzylamine may have acquired mutations that reduce drug binding affinity. Alternatively, the cells may be overexpressing the target protein, effectively out-competing the inhibitor.[3][4]

  • Bypass pathway activation: Cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the primary target, thus maintaining proliferation and survival.[3][4]

  • Increased drug efflux: Cells may upregulate the expression of ATP-binding cassette (ABC) transporters, which actively pump the compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[5][6]

  • Drug metabolism: The cancer cells may have developed mechanisms to metabolize and inactivate the 4-Isoquinolin-4-yl-benzylamine compound.

Q2: How can we confirm that our cell line has developed resistance to 4-Isoquinolin-4-yl-benzylamine?

A2: The most direct way to confirm resistance is to perform a dose-response assay and compare the IC50 (or GR50) value of the suspected resistant cell line to the parental, sensitive cell line.[7][8] A significant rightward shift in the dose-response curve, indicating a higher concentration of the drug is required to achieve the same level of inhibition, is a clear indication of resistance. It is crucial to perform these experiments in parallel with the parental cell line as a control.

Q3: What is the first step we should take to investigate the mechanism of resistance in our cell line?

A3: The first step is to rule out experimental artifacts. This includes verifying the identity and purity of your 4-Isoquinolin-4-yl-benzylamine compound, ensuring consistent cell culture conditions, and confirming the viability of your parental cell line. Once these are confirmed, the next logical step is to perform a comprehensive molecular characterization of the resistant cells in comparison to the sensitive parental cells. This typically starts with assessing changes in the target protein and its downstream signaling pathways.

Q4: Can we prevent the development of resistance in our in vitro models?

A4: While completely preventing resistance is challenging, its onset can be delayed. Strategies include using the compound at a concentration that induces apoptosis rather than cytostasis, employing intermittent dosing schedules, or using combination therapies from the outset. For in vitro models, it is also crucial to maintain a frozen stock of the parental cell line and to regularly restart cultures to avoid the selection of resistant populations over long-term passaging.[9]

II. Troubleshooting Guides & Experimental Protocols

This section provides a systematic approach to identifying the mechanism of resistance to 4-Isoquinolin-4-yl-benzylamine and suggests strategies to overcome it.

Guide 1: Verifying and Quantifying Resistance

The first step in troubleshooting is to confirm and accurately measure the level of resistance.

Protocol 1.1: Dose-Response Assay for IC50/GR50 Determination

This protocol outlines the steps for a standard endpoint cell viability assay to determine the half-maximal inhibitory concentration (IC50) or growth rate inhibition (GR50).[7][8]

Materials:

  • Parental (sensitive) and suspected resistant cell lines

  • 4-Isoquinolin-4-yl-benzylamine stock solution

  • 96-well cell culture plates

  • Appropriate cell culture medium and supplements

  • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed both parental and resistant cells into separate 96-well plates at a predetermined optimal density. It is critical to optimize seeding density to ensure cells are in the exponential growth phase throughout the assay.[7][8]

  • Drug Dilution Series: Prepare a serial dilution of 4-Isoquinolin-4-yl-benzylamine in culture medium. A common approach is a 10-point dilution series with a 3-fold dilution factor, spanning a wide concentration range.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and plot the cell viability against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 or GR50 value.

Interpreting the Results:

Observation Interpretation Next Steps
>10-fold increase in IC50/GR50 in resistant vs. parental cellsHigh-level resistanceProceed to investigate the mechanism of resistance (Guide 2).
2-10-fold increase in IC50/GR50Moderate resistanceProceed to investigate the mechanism of resistance (Guide 2).
<2-fold increase in IC50/GR50Low-level or no resistanceRe-evaluate experimental conditions, compound integrity, and cell line identity.

dot

cluster_workflow Workflow: Verifying Resistance start Start: Suspected Resistance optimize_seeding Optimize Cell Seeding Density start->optimize_seeding dose_response Perform Dose-Response Assay (Parental vs. Resistant) optimize_seeding->dose_response calculate_ic50 Calculate IC50/GR50 Values dose_response->calculate_ic50 compare_ic50 Compare IC50/GR50 Values calculate_ic50->compare_ic50 high_resistance >10-fold Increase (High Resistance) compare_ic50->high_resistance High Fold-Change moderate_resistance 2-10-fold Increase (Moderate Resistance) compare_ic50->moderate_resistance Moderate Fold-Change no_resistance <2-fold Increase (No/Low Resistance) compare_ic50->no_resistance Low Fold-Change investigate_mechanism Proceed to Mechanism Investigation high_resistance->investigate_mechanism moderate_resistance->investigate_mechanism troubleshoot_assay Troubleshoot Assay/ Re-evaluate Conditions no_resistance->troubleshoot_assay

Caption: Workflow for verifying and quantifying drug resistance.

Guide 2: Investigating Mechanisms of Resistance

Once resistance is confirmed, the next phase is to dissect the underlying molecular mechanisms.

2.1 On-Target Modifications

A common mechanism of resistance to targeted therapies is the alteration of the drug's direct target.[1][2]

Protocol 2.1.1: Target Expression Analysis by Western Blot

This protocol assesses the protein expression level of the putative target of 4-Isoquinolin-4-yl-benzylamine.

Procedure:

  • Cell Lysis: Lyse equal numbers of parental and resistant cells.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against the suspected target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to compare the target protein levels between the parental and resistant cells.

Protocol 2.1.2: Target Gene Sequencing

This protocol is to identify point mutations in the gene encoding the target protein that may interfere with drug binding.

Procedure:

  • RNA/DNA Extraction: Isolate total RNA or genomic DNA from both parental and resistant cells.

  • cDNA Synthesis (if starting from RNA): Reverse transcribe the RNA to cDNA.

  • PCR Amplification: Amplify the coding sequence of the target gene using high-fidelity DNA polymerase.

  • Sanger Sequencing: Sequence the PCR products and compare the sequences from the resistant and parental cells to identify any mutations.

Interpreting the Results:

Observation Potential Mechanism Suggested Follow-up
Increased target protein expressionTarget amplificationInvestigate gene copy number by qPCR or FISH.
Identification of a mutation in the putative binding domainAltered drug bindingPerform in vitro kinase assays with the mutant protein to confirm reduced sensitivity. Consider molecular modeling.
No change in target expression or sequenceOn-target modifications are unlikelyProceed to investigate bypass pathways (Guide 2.2).

2.2 Bypass Pathway Activation

Cells can evade the effects of a targeted inhibitor by activating parallel signaling pathways.[3][4]

dot

cluster_pathway Generic Signaling Pathway and Bypass Mechanism RTK Receptor Tyrosine Kinase (RTK) Target Primary Target RTK->Target Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Target->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 4-Isoquinolin-4-yl-benzylamine Inhibitor->Target Bypass_RTK Alternative RTK Bypass_Signal Bypass Signaling Bypass_RTK->Bypass_Signal Bypass_Signal->Downstream

Caption: Diagram of a bypass signaling pathway activation.

Protocol 2.2.1: Phospho-Receptor Tyrosine Kinase (RTK) Array

A phospho-RTK array can simultaneously assess the activation status of multiple RTKs, providing a broad view of potential bypass signaling.

Procedure:

  • Cell Lysis: Prepare lysates from parental and resistant cells, with and without treatment with 4-Isoquinolin-4-yl-benzylamine.

  • Array Incubation: Incubate the lysates with the phospho-RTK array membrane according to the manufacturer's protocol.

  • Detection: Detect the signals using chemiluminescence or fluorescence.

  • Analysis: Compare the phosphorylation patterns between the parental and resistant cells to identify any hyperactivated RTKs in the resistant line.

Protocol 2.2.2: Western Blot for Key Signaling Nodes

Based on the results of the phospho-RTK array or known common resistance pathways, perform western blots for key downstream signaling proteins (e.g., p-AKT, p-ERK, p-STAT3).

Procedure: Follow the general western blot protocol (2.1.1), using antibodies specific for the phosphorylated and total forms of the signaling proteins of interest.

Interpreting the Results:

Observation Potential Mechanism Suggested Follow-up
Hyperactivation of an alternative RTK (e.g., MET, EGFR) in resistant cellsBypass signaling through the identified RTKValidate with western blotting and consider co-treatment with an inhibitor of the activated RTK.
Increased phosphorylation of downstream effectors (e.g., AKT, ERK) despite target inhibitionActivation of a downstream component of the pathwayInvestigate for mutations in downstream signaling molecules (e.g., RAS, PIK3CA).
No significant changes in bypass signalingBypass pathway activation is less likelyProceed to investigate drug efflux (Guide 2.3).

2.3 Increased Drug Efflux

Upregulation of ABC transporters is a common mechanism of multi-drug resistance.[5][10]

Protocol 2.3.1: Gene Expression Analysis of ABC Transporters

Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of common ABC transporters (e.g., ABCB1/MDR1, ABCG2/BCRP).

Procedure:

  • RNA Extraction and cDNA Synthesis: Isolate total RNA and synthesize cDNA from parental and resistant cells.

  • qRT-PCR: Perform qRT-PCR using validated primers for the ABC transporter genes and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression in the resistant cells compared to the parental cells.

Protocol 2.3.2: Functional Efflux Assay

This assay determines if the increased expression of ABC transporters translates to increased functional drug efflux.

Procedure:

  • Dye Loading: Incubate parental and resistant cells with a fluorescent substrate of ABC transporters (e.g., Rhodamine 123, Hoechst 33342).

  • Inhibitor Co-treatment: Include a condition where cells are co-incubated with a known ABC transporter inhibitor (e.g., verapamil, cyclosporin A).

  • Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or fluorescence microscope.

  • Analysis: Compare the fluorescence intensity between parental and resistant cells, with and without the inhibitor.

Interpreting the Results:

Observation Potential Mechanism Suggested Follow-up
Increased mRNA expression of an ABC transporter in resistant cellsTranscriptional upregulation of drug efflux pumpsConfirm with western blotting for the transporter protein.
Reduced dye accumulation in resistant cells, which is reversed by an ABC transporter inhibitorIncreased functional drug effluxConfirm that 4-Isoquinolin-4-yl-benzylamine is a substrate of the identified transporter. Consider co-treatment with an ABC transporter inhibitor.
No change in ABC transporter expression or functionDrug efflux is an unlikely mechanismConsider other mechanisms like altered drug metabolism or epigenetic changes.

III. Concluding Remarks

Overcoming resistance to 4-Isoquinolin-4-yl-benzylamine requires a systematic and evidence-based approach. The troubleshooting guides and protocols provided in this document offer a framework for identifying the underlying mechanisms of resistance in your cellular models. By understanding how cells adapt to treatment, researchers can devise rational strategies, such as combination therapies or the development of next-generation inhibitors, to restore sensitivity and advance the therapeutic potential of this promising compound.

IV. References

  • Aziz, N., et al. (2018). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Hafner, M., Niepel, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 55-74. [Link]

  • Sharif, A., et al. (2014). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. In Protein Kinase Inhibitors in Cancer Therapy. Humana Press.

  • Lin, L., & Bivona, T. G. (2012). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research, 18(20), 5522-5528. [Link]

  • Russo, M., et al. (2019). Secondary Resistant Mutations to Small Molecule Inhibitors in Cancer Cells. International Journal of Molecular Sciences, 20(21), 5439. [Link]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 55-74. [Link]

  • Vasan, N., et al. (2019). A framework for engineering drug-resistant cancer cells for systems-level analyses. Nature Protocols, 14(10), 2829-2855.

  • Volckmar, A. L., et al. (2019). A field guide to cancer diagnostics: from bench to bedside and back. Oncotarget, 10(13), 1357-1373.

  • JoVE. (2023). Patient-Derived Tumor Explants As a "Live" Preclinical Platform for Predicting Drug Resistance in Patients. [Link]

  • Crown Bioscience. (2023). How to use in vitro models to study and overcome drug resistance in oncology. [Link]

  • ResearchGate. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]

  • PromoCell. (n.d.). Troubleshooting guide for cell culture. [Link]

  • Lown, J. W. (1993). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 93(4), 1489-1532.

  • PubMed. (2009). Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines. [Link]

  • PubMed. (2018). Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship. [Link]

  • Royal Society of Chemistry. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]

  • MDPI. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. [Link]

  • MDPI. (2021). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. [Link]

  • National Center for Biotechnology Information. (2012). Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. [Link]

  • Munita, J. M., & Arias, C. A. (2016). Mechanisms of Antibiotic Resistance. Microbiology Spectrum, 4(2), 10.1128/microbiolspec.VMBF-0016-2015. [Link]

  • ACS Publications. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. [Link]

  • Singh, S., et al. (2017). Molecular Mechanism of Drug Resistance. In Drug Resistance in Bacteria, Fungi, Malaria, and Cancer. Springer. [Link]

  • Frontiers. (2023). Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review. [Link]

  • Royal Society of Chemistry. (2021). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing In Vivo Dosing for 4-Isoquinolin-4-yl-benzylamine

A Note on this Document: As of early 2026, publicly available data on "4-Isoquinolin-4-yl-benzylamine" is scarce. Therefore, this guide has been constructed as a best-practice framework based on established principles fo...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on this Document: As of early 2026, publicly available data on "4-Isoquinolin-4-yl-benzylamine" is scarce. Therefore, this guide has been constructed as a best-practice framework based on established principles for novel small molecule inhibitors in preclinical development. The experimental parameters provided are illustrative and must be adapted following rigorous, compound-specific preliminary studies. This document serves as an expert-guided roadmap for establishing a robust in vivo dosing strategy.

Frequently Asked Questions (FAQs)

Q1: We are planning our first in vivo study with 4-Isoquinolin-4-yl-benzylamine. How do we select a starting dose?

A1: Selecting a starting dose for a novel compound without prior in vivo data is a critical step that balances potential efficacy with safety. The approach involves integrating in vitro efficacy data with an estimation of the maximum tolerated dose (MTD).

  • Step 1: In Vitro to In Vivo Extrapolation: Your primary reference point is the in vitro IC50 or EC50 value. A common, albeit crude, starting point for efficacy is to aim for plasma concentrations in the range of 10-50 times the in vitro IC50. However, this does not account for critical factors like bioavailability, metabolism, or target engagement in vivo.

  • Step 2: Pilot Tolerability Study (MTD Range-Finding): Before a full efficacy study, a pilot study in a small cohort of animals (e.g., n=2-3 per group) is essential. This is an acute or sub-acute study designed to identify a dose range that is well-tolerated.

    • Administer escalating single doses of the compound.

    • Monitor animals closely for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a period of 7-14 days.

    • The highest dose that does not produce significant toxicity is considered the preliminary MTD. Your starting dose for efficacy studies should be significantly lower than this, often 1/2 to 1/3 of the acute MTD.

  • Step 3: Leverage Allometric Scaling (If Data is Available): If you have tolerability data from more than one species, allometric scaling can be used to predict a safe starting dose in your species of interest. This method uses body surface area to extrapolate doses between species.

Causality Explained: A dose that is effective in vitro may be rapidly cleared or poorly absorbed in vivo, rendering it ineffective. Conversely, a dose extrapolated solely from in vitro data may be highly toxic. The pilot MTD study provides an empirical safety ceiling, creating a safe and logical window for your first efficacy experiments.

Q2: Our initial efficacy study showed high variability and no clear dose-response. What are the likely causes and how do we troubleshoot?

A2: This is a common challenge. The root cause often lies in the compound's pharmacokinetic (PK) or pharmacodynamic (PD) properties.

  • Issue 1: Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, a very short half-life, or be subject to rapid metabolism. This means the drug may not be reaching the target tissue at sufficient concentrations or for a long enough duration to exert its effect.

    • Troubleshooting Protocol: Conduct a basic PK study. Administer a single dose of 4-Isoquinolin-4-yl-benzylamine to a small group of animals and collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Analyze the plasma to determine key parameters like Cmax (peak concentration), Tmax (time to peak concentration), and AUC (total exposure).

  • Issue 2: Insufficient Target Engagement (Pharmacodynamics - PD): Even if the drug reaches the general circulation, it may not be engaging its molecular target in the tumor or target tissue.

    • Troubleshooting Protocol: A PD study is required. This involves collecting the target tissue (e.g., tumor) at various time points after dosing and measuring a biomarker of target activity. For example, if your compound inhibits a kinase, you would measure the phosphorylation status of its downstream substrate via methods like Western Blot or immunohistochemistry.

The PK/PD Relationship: The ultimate goal is to establish a clear link between the dose administered, the resulting drug concentration in plasma and tissue (PK), and the biological effect on the target (PD). Understanding this relationship is the cornerstone of rational dose optimization.

Dose Dose Administered (mg/kg) PK Pharmacokinetics (PK) (Drug Concentration in Plasma/Tissue) Dose->PK Absorption Distribution PD Pharmacodynamics (PD) (Target Engagement & Biomarker Modulation) PK->PD Target Binding & Occupancy Toxicity Toxicity PK->Toxicity Off-Target Exposure Efficacy Therapeutic Efficacy (e.g., Tumor Growth Inhibition) PD->Efficacy Biological Response

Caption: The relationship between Dose, PK, PD, Efficacy, and Toxicity.

Troubleshooting Guides

Guide 1: My compound appears to have a very short half-life based on preliminary PK. How can I maintain exposure?
  • Problem: A short half-life (e.g., < 2 hours) means the drug is cleared from the system before it can have a sustained biological effect, especially if dosing is only once daily (QD).

  • Solution 1: Modify the Dosing Schedule: Instead of a single high dose, split the total daily dose into multiple smaller doses. For example, change from 50 mg/kg QD to 25 mg/kg twice daily (BID). This helps maintain a plasma concentration above the minimum effective concentration (MEC) for a longer period.

  • Solution 2: Reformulate the Compound: The vehicle used for administration can significantly impact absorption and clearance. Consider using a formulation designed for sustained release. This could involve specialized vehicles like PEGylated lipids or nanoformulations, though this requires significant formulation development.

  • Self-Validation: To confirm your new strategy is working, repeat a limited PK study on the new BID schedule. You should observe a lower Cmax but a more sustained plasma concentration over 24 hours compared to the QD schedule.

Guide 2: How do I design a robust dose-response efficacy study?
  • Objective: To identify a dose that provides maximum efficacy with acceptable toxicity and to demonstrate that the effect is dose-dependent.

  • Experimental Protocol: Dose-Response Efficacy Study

    • Dose Selection: Based on your pilot MTD and PK/PD data, select at least 3-4 dose levels. The range should bracket the anticipated effective dose. A typical design might include:

      • Vehicle Control

      • Low Dose (expected to be sub-optimal)

      • Mid Dose (anticipated therapeutic dose)

      • High Dose (near the MTD, to identify the top of the efficacy curve)

    • Animal Grouping: Randomize animals into treatment groups. For a tumor xenograft model, ensure the starting tumor volumes are similar across all groups. A typical group size is n=8-10 mice.

    • Dosing & Monitoring: Administer the compound and vehicle according to the determined schedule (e.g., QD or BID) for the duration of the study (e.g., 21-28 days).

      • Measure tumor volume 2-3 times per week.

      • Record animal body weight at the same frequency as a key toxicity indicator.

    • Endpoint Analysis: At the end of the study, collect tumors for terminal PD analysis to confirm target engagement at each dose level. Collect plasma for terminal PK analysis.

  • Data Presentation: The results should be summarized to clearly show the relationship between dose and effect.

Dose Group (mg/kg, QD)Mean Tumor Growth Inhibition (%)Mean Body Weight Change (%)Terminal Target Modulation (%)
Vehicle0%+5%0%
10 mg/kg35%+4%40%
30 mg/kg78%-2%85%
60 mg/kg (MTD)81%-12%88%
  • Interpretation: In the example table above, the 30 mg/kg dose provides robust efficacy with minimal toxicity. The 60 mg/kg dose offers no significant improvement in efficacy but comes with a considerable toxicity liability (12% weight loss), indicating that 30 mg/kg is the optimal dose in this context.

cluster_preclinical Preclinical Dose Optimization Workflow A In Vitro Potency (IC50 / EC50) B Pilot Tolerability Study (Single Ascending Dose) A->B C Establish Preliminary MTD B->C D Pilot PK/PD Study (Single Dose) C->D Informs Dose Selection E Establish PK/PD Relationship (Exposure vs. Target Modulation) D->E F Design Dose-Response Efficacy Study E->F Informs Dose & Schedule G Execute Efficacy Study (e.g., 28-day xenograft) F->G H Identify Optimal Dose (Balance Efficacy & Toxicity) G->H

Caption: A workflow for systematic in vivo dose optimization.

References

  • Title: Dose Calculation in Preclinical Studies: The Use of Allometric Scaling Source: IntechOpen URL:https://www.intechopen.com/chapters/70020
  • Title: A simple guide to the basics of pharmacokinetics Source: The Pharmaceutical Journal URL:https://pharmaceutical-journal.com/article/ld/a-simple-guide-to-the-basics-of-pharmacokinetics
  • Title: The role of pharmacokinetics and pharmacodynamics in drug discovery and development Source: The British Pharmacological Society URL:https://bpspubs.onlinelibrary.wiley.com/doi/full/10.1111/bph.13327
  • Source: American Association of Pharmaceutical Scientists (AAPS)
Optimization

reducing off-target effects of 4-Isoquinolin-4-yl-benzylamine

A Guide to Characterizing and Mitigating Off-Target Effects Introduction: The Challenge of Selectivity with Privileged Scaffolds The isoquinoline framework is a "privileged scaffold" in medicinal chemistry, forming the c...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Characterizing and Mitigating Off-Target Effects

Introduction: The Challenge of Selectivity with Privileged Scaffolds

The isoquinoline framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of pharmacological activities, from anticancer to antimicrobial.[1][2] Molecules like 4-Isoquinolin-4-yl-benzylamine, which combine this versatile core with other pharmacologically active motifs, hold significant therapeutic promise. However, this structural versatility also presents a critical challenge: the potential for unintended interactions with multiple biological targets, leading to off-target effects.[3]

These off-target activities can confound experimental results, leading to misinterpretation of a compound's mechanism of action and, in a clinical context, causing unforeseen toxicity. This guide serves as a technical resource for researchers using 4-Isoquinolin-4-yl-benzylamine or structurally similar compounds. It provides a systematic, multi-pronged approach to proactively identify, validate, and mitigate off-target effects, ensuring data integrity and accelerating the path to a selective therapeutic candidate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when encountering unexpected results.

Q1: What are off-target effects, and why are they a particular concern for compounds based on the isoquinoline scaffold?

A: Off-target effects occur when a drug or compound binds to and modulates the activity of proteins other than its intended therapeutic target.[3] This can lead to a range of unintended consequences, from misleading experimental data to serious patient side effects. The isoquinoline scaffold is found in many bioactive molecules that target diverse protein families, including kinases, G protein-coupled receptors (GPCRs), and enzymes.[4] This inherent promiscuity means that a new derivative like 4-Isoquinolin-4-yl-benzylamine has a higher a priori probability of interacting with multiple targets, making rigorous off-target screening essential.

Q2: My cells exhibit unexpected toxicity and altered morphology at concentrations where I expect to see specific inhibition of my primary target. Could these be off-target effects?

A: Yes, this is a classic sign of potential off-target activity. When the observed cellular phenotype (e.g., cytotoxicity, cell cycle arrest, morphological changes) is inconsistent with the known function of the intended target, an off-target mechanism should be strongly suspected. It is crucial to determine whether the observed phenotype is a result of inhibiting the primary target or an unintended secondary target.

Q3: What is the most critical first step to investigate the selectivity of 4-Isoquinolin-4-yl-benzylamine?

A: The most critical first step is to perform a broad, unbiased biochemical screen. For a compound with this structure, a comprehensive kinase selectivity profiling assay against a large panel of kinases (e.g., >400) is the industry standard.[5][6] This provides a quantitative measure of the compound's interaction with a wide range of potential targets under controlled in vitro conditions and will generate an initial "hit list" of potential off-targets to investigate further.[7][8]

Q4: How can I begin to differentiate between on-target and off-target-driven cellular phenotypes?

A: The best approach is to use orthogonal controls. This involves:

  • A Structurally Related Inactive Analog: Synthesize or acquire a close analog of 4-Isoquinolin-4-yl-benzylamine that you have confirmed lacks activity against your primary target. If this inactive analog still produces the same cellular phenotype, the effect is likely off-target.

  • A Structurally Unrelated Active Compound: Use a well-characterized inhibitor of your primary target that has a completely different chemical structure. If this compound recapitulates the phenotype you observe with 4-Isoquinolin-4-yl-benzylamine, it strengthens the case that the effect is on-target.

Part 2: Troubleshooting Guides & Mitigation Strategies

This section provides in-depth, question-and-answer-based troubleshooting for specific experimental challenges.

Issue 1: Unexplained Cellular Activity - How Do I Systematically Identify Potential Off-Targets?

You've observed a phenotype, but you're unsure of the cause. A systematic, multi-layered approach is required to move from suspicion to identification.

Answer: We recommend a three-phase workflow: in silico prediction, in vitro screening, and in cellulo validation.

Phase 1: In Silico (Computational) Prediction

  • Why do this first? Computational methods are fast, inexpensive, and can cast a wide net to prioritize experimental work. They use the 2D and 3D structure of your molecule to predict potential binding partners.[9]

  • How does it work? Modern approaches use machine learning and AI algorithms trained on vast datasets of compound-protein interactions.[10] These tools compare your molecule to known ligands for thousands of proteins, predicting likely interactions.[11][12][13][14]

  • What do I get? A ranked list of potential off-targets. This list is predictive, not definitive, and must be validated experimentally.

Phase 2: In Vitro (Biochemical) Profiling

  • Why is this essential? This is the gold standard for confirming direct compound-protein interactions and determining potency. It provides quantitative binding affinity (Kd) or inhibitory concentration (IC50) data.

  • What is the key experiment? Kinase Selectivity Profiling. Given the prevalence of the isoquinoline scaffold in kinase inhibitors, this is the most crucial screen.[15] Commercial services can screen your compound against hundreds of kinases in a single experiment.[6][7]

  • How do I interpret the data? The results are typically presented as a percentage of inhibition at a given concentration or as IC50/Kd values. This allows you to quantify the selectivity.

Data Presentation: Kinase Selectivity Profile

Kinase Target% Inhibition @ 1 µMIC50 (nM)On/Off-Target?
Primary Target Kinase 98% 25 On-Target
Off-Target Kinase A95%45Off-Target
Off-Target Kinase B82%350Off-Target
Off-Target Kinase C55%1,200Off-Target
>450 Other Kinases<10%>10,000Non-Hit

Phase 3: In Cellulo (Cell-Based) Validation

  • Why is this step necessary? A compound may bind a protein in a test tube (in vitro), but that doesn't mean it engages that target inside a cell. Cellular validation confirms target engagement in a physiological context.

  • What is the key experiment? The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that your compound binds to its predicted on- and off-targets in intact cells.[16] The principle is that a protein becomes more stable and resistant to heat-induced denaturation when its ligand is bound.

  • How does it work? You treat cells with your compound, heat them to various temperatures, and then quantify the amount of soluble (non-denatured) target protein remaining via Western blot or mass spectrometry. A shift in the melting curve indicates target engagement.

Workflow for Off-Target Identification

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: In Cellulo Validation in_silico Computational Screening (Similarity, Machine Learning) predicted_list Generate List of Predicted Off-Targets in_silico->predicted_list in_vitro Biochemical Screen (e.g., Kinase Panel) predicted_list->in_vitro Prioritize for Screening validated_list Quantify IC50/Kd for Hits (Confirmed Off-Targets) in_vitro->validated_list in_cellulo Cell-Based Assays (e.g., CETSA) validated_list->in_cellulo Validate Top Candidates final_list Confirm Target Engagement in a Cellular Context in_cellulo->final_list SAR cluster_core 4-Isoquinolin-4-yl-benzylamine Scaffold cluster_mods Potential Modification Sites CoreScaffold CoreScaffold Mod1 Modify Benzylamine Ring (e.g., add/change substituents) CoreScaffold->Mod1 Impacts pocket selectivity Mod2 Modify Isoquinoline Core (e.g., explore positions 1, 3, 7) CoreScaffold->Mod2 Impacts core interactions Mod3 Alter Linker CoreScaffold->Mod3 Changes vector/ flexibility G start Observe Phenotype (e.g., Cytotoxicity) knockout Generate Cell Line Lacking Off-Target (e.g., Kinase A KO) start->knockout treat Treat WT and KO Cells with Compound knockout->treat measure Measure Phenotype (e.g., Cell Viability) treat->measure decision Is KO Cell Line Resistant to Phenotype? measure->decision conclusion_off Conclusion: Phenotype is likely OFF-TARGET mediated decision->conclusion_off Yes conclusion_on Conclusion: Phenotype is likely ON-TARGET mediated decision->conclusion_on No

Caption: Decision tree for validating phenotype causality.

Part 3: Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a method to verify target engagement in intact cells.

[16]Methodology:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with various concentrations of 4-Isoquinolin-4-yl-benzylamine. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.

  • Harvest and Aliquot:

    • Harvest cells by scraping (avoid trypsin).

    • Wash cells with PBS and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes. Include a non-heated control (room temperature).

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Analyze the amount of the specific target protein (both on- and off-targets) in the supernatant using Western blotting.

    • Quantify band intensity and plot it against temperature to generate a "melting curve." A rightward shift in the curve for drug-treated samples indicates target stabilization and engagement.

Protocol 2: Validating Off-Target Effects via CRISPR/Cas9 Knockout

This protocol provides a general workflow for using CRISPR to validate an off-target.

Methodology:

  • gRNA Design and Cloning:

    • Design two or more validated guide RNAs (gRNAs) targeting an early exon of the suspected off-target gene.

    • Clone the gRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Transfection and Selection:

    • Transfect the Cas9/gRNA plasmids into your cell line.

    • Select for transfected cells using the appropriate antibiotic (e.g., puromycin).

  • Clonal Isolation:

    • Generate single-cell clones by limiting dilution or FACS sorting.

    • Expand the clones into stable cell lines.

  • Validation of Knockout:

    • Screen individual clones for the absence of the target protein by Western blot.

    • Confirm the genetic modification by Sanger sequencing of the targeted genomic locus.

  • Phenotypic Assay:

    • Once a validated knockout clone is established, perform a side-by-side comparison with the wild-type parental cell line.

    • Treat both cell lines with a dose-response of 4-Isoquinolin-4-yl-benzylamine and measure the phenotype of interest (e.g., cell viability via CellTiter-Glo).

    • A significant increase in the IC50 or EC50 in the knockout line compared to the wild-type line confirms the role of the off-target in the observed phenotype.

References

  • Huang, X., et al. (2023). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.
  • Bamborough, P., et al. (2012). Protein kinase profiling assays: a technology review. PubMed.
  • Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs.
  • Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel.
  • Naito, Y., et al. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. PubMed.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
  • Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs.
  • Tang, D., et al. (2023). Deep learning predicts CRISPR off-target effects.
  • Promega Corporation. Kinase Selectivity Profiling Systems—General Panel.
  • Reaction Biology. Kinase Panel Screening and Profiling Service.
  • Cui, T., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology.
  • Creative Biolabs. Off-Target Screening Cell Microarray Assay.
  • seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay.
  • Patsnap. (2025). How can off-target effects of drugs be minimised?.
  • Soderling, S. H., et al. (2007).
  • Various Authors. (2015). Are there experimental tests for off target effects in CRISPR?.
  • BenchChem. (2025). Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors.
  • Creative Biogene. CRISPR Off-Target Effects Analysis.
  • Amacher, D. E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Narayan, R., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
  • Lee, H., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PubMed Central.
  • Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews.
  • Gellis, A., et al. (2009). Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines. PubMed.
  • Kumar, V., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.
  • Wan Othman, W. N. A., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI.
  • Torres, E., et al. (2022). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry.
  • Wan Othman, W. N. A., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase.
  • Szymański, P., et al. (2025).
  • Jacob, J., et al. (2017). recent advances in the synthesis of isoquinoline and its analogue: a review.

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-Isoquinolin-4-yl-benzylamine

Welcome to the technical support center for the crystallization of 4-Isoquinolin-4-yl-benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4-Isoquinolin-4-yl-benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystals of this compound. The information herein is synthesized from established crystallization principles and extensive experience with similar aromatic amine compounds.

Frequently Asked Questions (FAQs)

Q1: My 4-Isoquinolin-4-yl-benzylamine is not crystallizing at all. What are the first steps I should take?

A1: When facing a complete failure to crystallize, a systematic approach is crucial. Start by verifying the purity of your starting material, as impurities can significantly inhibit nucleation and crystal growth.[1] Subsequently, a thorough solvent screening is the most critical next step. The goal is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[2]

Q2: I'm observing an oiling out phenomenon instead of crystallization. How can I prevent this?

A2: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of a solid. This is often due to a high degree of supersaturation or a solvent with a boiling point that is too high.[2] To mitigate this, try using a larger volume of solvent to reduce the concentration, or switch to a lower-boiling point solvent. Slowing down the cooling rate can also provide the molecules with sufficient time to arrange into a crystal lattice.

Q3: How do I choose the best solvent for the crystallization of 4-Isoquinolin-4-yl-benzylamine?

A3: The principle of "like dissolves like" is a good starting point. Given the structure of 4-Isoquinolin-4-yl-benzylamine, which contains both aromatic rings and an amine group, solvents with moderate polarity are often a good choice.[2] Consider alcohols (e.g., ethanol, methanol), ketones (e.g., acetone), or esters (e.g., ethyl acetate).[3][4] For amines, sometimes acidic solvents like acetic acid or forming a salt can be beneficial.[5] A systematic solvent screening experiment is highly recommended.

Q4: Can I use a mixed solvent system? If so, how do I determine the right ratio?

A4: Yes, mixed solvent systems are very effective.[6] Typically, you would dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes slightly cloudy (the cloud point). A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. The optimal ratio is found experimentally by carefully observing the cloud point.

Q5: My crystals are very small and needle-like. How can I grow larger, more well-defined crystals?

A5: The formation of small, needle-like crystals often indicates rapid nucleation and crystal growth. To encourage the growth of larger crystals, the rate of supersaturation should be controlled. This can be achieved by slowing the cooling rate of the solution.[7] Using a slightly larger volume of solvent can also help. Additionally, techniques like seeding, where a few pre-existing crystals are added to the solution, can promote the growth of larger crystals by providing templates for further deposition.

In-Depth Troubleshooting Guides

Issue 1: Failure to Induce Crystallization

If your compound remains in solution even after cooling, it is likely that the solution is not sufficiently supersaturated.

Causality: Crystallization is a thermodynamic process driven by supersaturation, where the concentration of the solute exceeds its equilibrium solubility.[8][9] If the concentration is too low, there is no driving force for nucleation and crystal growth.

Troubleshooting Protocol:

  • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, as this can lead to rapid precipitation and impurity inclusion.

  • Anti-Solvent Addition: If using a single solvent, consider adding an anti-solvent (a solvent in which your compound is insoluble) dropwise to induce precipitation.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: Introduce a small, pure crystal of 4-Isoquinolin-4-yl-benzylamine (if available from a previous batch) into the solution. This provides a template for crystal growth.

  • Reduce Temperature: If cooling to room temperature is insufficient, try cooling the solution in an ice bath or a refrigerator.

Issue 2: Polymorphism - Obtaining the Wrong Crystal Form

Different crystalline forms of the same compound are known as polymorphs.[10][11][12] These can have different physical properties, such as solubility and stability.

Causality: The formation of a specific polymorph is influenced by kinetic and thermodynamic factors during crystallization, including solvent choice, cooling rate, and temperature.[11][13]

Troubleshooting Protocol:

  • Vary the Solvent: Different solvents can favor the formation of different polymorphs. Conduct crystallization experiments with a range of solvents of varying polarities.

  • Control the Cooling Rate: Rapid cooling often yields a metastable polymorph, while slow cooling favors the thermodynamically stable form.[11] Experiment with different cooling profiles.

  • Temperature Control: The stability of polymorphs can be temperature-dependent. Try crystallizing at different temperatures to target a specific form.

  • Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify and characterize the different polymorphs obtained.[14]

Issue 3: Impurities in the Final Crystalline Product

The primary goal of crystallization is purification. If your final product is still impure, the crystallization process needs optimization.

Causality: Impurities can be trapped within the crystal lattice (inclusion) or adhere to the crystal surface (adsorption). Rapid crystallization can exacerbate this issue.

Troubleshooting Protocol:

  • Slow Down Crystallization: As mentioned previously, a slower rate of crystal growth allows for more selective incorporation of the desired molecules into the crystal lattice, excluding impurities.[7]

  • Recrystallization: Perform a second crystallization of the obtained crystals. This is a powerful technique for improving purity.

  • Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any adsorbed impurities from the crystal surfaces. Ensure the solvent is cold to minimize dissolution of the product.

  • Solvent Choice: If impurities have similar solubility to your product, try a different solvent system where the solubility difference is more pronounced.[6]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol will help you identify a suitable solvent for the crystallization of 4-Isoquinolin-4-yl-benzylamine.

Materials:

  • 4-Isoquinolin-4-yl-benzylamine

  • A selection of solvents with varying polarities (see Table 1)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small amount (e.g., 10-20 mg) of your compound into several test tubes.

  • To each tube, add a different solvent dropwise while vortexing at room temperature until the solid dissolves. Record the approximate volume of solvent required. A good candidate will require a moderate volume of solvent to dissolve at room temperature.

  • For solvents in which the compound is sparingly soluble at room temperature, heat the test tube gently.

  • If the compound dissolves upon heating, it is a potential crystallization solvent.

  • Allow the heated solutions to cool slowly to room temperature and then in an ice bath.

  • Observe for crystal formation. The ideal solvent will yield a good crop of crystals upon cooling.

Table 1: Common Solvents for Crystallization Screening

SolventBoiling Point (°C)Polarity
Water100High
Methanol65High
Ethanol78High
Acetone56Medium
Ethyl Acetate77Medium
Dichloromethane40Medium
Toluene111Low
Hexane69Low

Data sourced from Chemistry LibreTexts[2]

Protocol 2: Cooling Crystallization

This is a standard method once a suitable solvent has been identified.

Procedure:

  • Dissolve the 4-Isoquinolin-4-yl-benzylamine in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • Once fully dissolved, remove the flask from the heat source.

  • Cover the flask and allow it to cool slowly to room temperature. To slow the cooling process further, the flask can be insulated.

  • If crystallization does not occur, initiate it using one of the methods described in "Issue 1: Failure to Induce Crystallization".

  • Once crystallization is complete, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals thoroughly.

Visualizing Troubleshooting Workflows

Troubleshooting_Crystallization start Start: No Crystals Formed check_purity Check Purity of Starting Material start->check_purity solvent_screen Perform Solvent Screening check_purity->solvent_screen supersaturation Is Solution Supersaturated? solvent_screen->supersaturation concentrate Concentrate Solution supersaturation->concentrate No crystals_formed Crystals Formed supersaturation->crystals_formed Yes anti_solvent Add Anti-Solvent concentrate->anti_solvent scratch Scratch Glassware anti_solvent->scratch seed Add Seed Crystals scratch->seed cool_further Cool to Lower Temperature seed->cool_further cool_further->crystals_formed

Caption: Decision tree for troubleshooting failure to form crystals.

Oiling_Out_Troubleshooting start Start: Oiling Out Observed reduce_concentration Increase Solvent Volume start->reduce_concentration lower_bp_solvent Use Lower Boiling Point Solvent reduce_concentration->lower_bp_solvent slow_cooling Decrease Cooling Rate lower_bp_solvent->slow_cooling successful_crystallization Successful Crystallization slow_cooling->successful_crystallization

Caption: Workflow for addressing the issue of "oiling out".

References

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Crystal polymorphism. [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]

  • PubChem. (n.d.). 4-amino-2-chloro-N-isoquinolin-5-ylbenzamide. [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [Link]

  • De Yoreo, J. J., & Vekilov, P. G. (2003). Principles of Crystal Nucleation and Growth. Reviews in Mineralogy and Geochemistry, 54(1), 57–93.
  • PMC. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. [Link]

  • MDPI. (2021). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]

  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. [Link]

  • Google Patents. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • ChemSynthesis. (n.d.). 4-amino-N-isoquinolin-4-ylbenzenesulfonamide. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • Cambridge University Press. (2011). Polymorphism (Chapter 14) - Industrial Crystallization. [Link]

  • MDPI. (2023). Nucleation and Crystal Growth: Recent Advances and Future Trends. [Link]

  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. [Link]

  • Google Patents. (n.d.).
  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • American Chemical Society. (2005). Polymorphism in Processes of Crystallization in Solution: A Practical Review. [Link]

  • Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development. [Link]

  • PubChem. (n.d.). Benzylisoquinolines. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (2003). (PDF) Principles of Crystal Nucleation and Growth. [Link]

  • LACCEI.org. (2007). Development of Crystallization Processes for Pharmaceutical Applications. [Link]

  • MDPI. (n.d.). Polymorphism in Crystals. [Link]

  • ACS Publications. (2023). Rapid Assessment of Crystal Nucleation and Growth Kinetics: Comparison of Seeded and Unseeded Experiments. [Link]

  • YouTube. (2020). Preparation of Isoquinoline by Bischler Napieralski Synthesis. [Link]

  • American Elements. (n.d.). Isoquinolines. [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Wiley-VCH. (2010). 1 Synthesis Mechanism: Crystal Growth and Nucleation. [Link]

  • Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. [Link]

  • Wikipedia. (n.d.). Benzylamine. [Link]

  • ResearchGate. (n.d.). (PDF) Solvent Systems for Crystallization and Polymorph Selection. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Isoquinolin-4-yl-benzylamine

Welcome to the technical support guide for the synthesis of 4-Isoquinolin-4-yl-benzylamine. This document is designed for researchers, chemists, and process development professionals to provide in-depth insights and prac...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Isoquinolin-4-yl-benzylamine. This document is designed for researchers, chemists, and process development professionals to provide in-depth insights and practical solutions for challenges encountered during the synthesis and scale-up of this important molecule. Our focus is on anticipating and resolving common issues, ensuring a robust, scalable, and efficient process.

The synthesis of 4-Isoquinolin-4-yl-benzylamine, a key intermediate in pharmaceutical development, typically involves the formation of a crucial carbon-carbon or carbon-nitrogen bond at the C4 position of the isoquinoline core. The most prevalent and industrially viable methods are palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[1][2] While effective at the lab scale, transitioning these complex reactions to a larger scale introduces a unique set of challenges related to reaction kinetics, mass transfer, impurity control, and process safety.[3][4][5]

This guide provides a structured, question-and-answer-based approach to troubleshoot these scale-up issues, supported by detailed protocols and data.

G cluster_SM Starting Materials cluster_Reactions Synthetic Routes SM1 4-Bromoisoquinoline R1 Suzuki-Miyaura Coupling SM1->R1 R2 Buchwald-Hartwig Amination SM1->R2 SM2 (4-(Aminomethyl)phenyl)boronic Acid SM2->R1 SM3 4-(Aminomethyl)aniline SM3->R2 Product 4-Isoquinolin-4-yl-benzylamine R1->Product Pd Catalyst Base, Solvent R2->Product Pd Catalyst, Ligand Base, Solvent

Fig 1. Primary synthetic routes to 4-Isoquinolin-4-yl-benzylamine.

Troubleshooting Guide: From Lab to Pilot Plant

This section directly addresses common problems encountered during the scale-up of 4-Isoquinolin-4-yl-benzylamine synthesis.

Q1: My cross-coupling reaction yield has dropped significantly from 90% at the 1g scale to less than 60% at the 1kg scale. What are the likely causes?

Answer: A drop in yield upon scale-up is a frequent challenge and typically points to issues with mass and heat transfer, or catalyst deactivation.[3] Let's break down the potential culprits:

  • Inefficient Mixing: In large reactors, inadequate agitation can create localized "hot spots" or areas of poor reagent mixing. This can lead to side reactions or decomposition of the product and catalyst. The choice of impeller and agitation speed is critical.

  • Heat Transfer Limitations: The surface-area-to-volume ratio decreases dramatically at scale, making it harder to control reaction temperature.[3] Palladium-catalyzed reactions are often sensitive to temperature fluctuations, which can affect catalyst stability and selectivity. An uncontrolled exotherm can rapidly degrade the catalyst and product.

  • Catalyst Deactivation:

    • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Inefficient inerting of a large reactor headspace can lead to catalyst oxidation and deactivation. Ensure all solvents are thoroughly degassed and a robust nitrogen or argon blanket is maintained throughout the process.

    • Impurity Poisoning: Trace impurities in starting materials or solvents, which are negligible at a small scale, can become significant catalyst poisons at a larger scale.[3] Re-qualifying all raw materials for the scaled-up process is essential.

  • Base Solubility and Activity: Many Buchwald-Hartwig reactions use strong, poorly soluble bases like sodium tert-butoxide. At scale, poor mixing can prevent the base from effectively participating in the catalytic cycle, stalling the reaction. Using a more soluble base or a different solvent system may be necessary.

Q2: I'm observing a new, significant impurity in my crude product at the pilot scale that wasn't present in my lab batches. How do I identify and mitigate it?

Answer: The appearance of new impurities often relates to extended reaction times or higher thermal stress on the reaction mixture.[3] The most common scale-up impurities for this synthesis are:

  • Dehalogenated Starting Material (Isoquinoline): This arises from a side reaction where the 4-bromoisoquinoline is reduced instead of coupled. It is often promoted by high temperatures or certain catalyst/ligand combinations.

    • Mitigation: Re-optimize the reaction temperature, ensuring it is kept as low as possible while maintaining a reasonable reaction rate. Screen alternative phosphine ligands, as some are more prone to promoting hydrodehalogenation.

  • Homocoupling of Starting Materials:

    • Suzuki Coupling: Formation of 4,4'-biisoquinoline from the coupling of two 4-bromoisoquinoline molecules or biphenyl-type impurities from the boronic acid reagent.[6]

    • Buchwald-Hartwig: While less common, oxidative coupling of the amine can occur.

    • Mitigation: Ensure precise stoichiometric control of your reagents. Check for and remove any residual oxygen, which can promote these side reactions. The choice of palladium precursor and ligand can also influence the rate of homocoupling.

  • Ligand-Related Impurities: Phosphine ligands can oxidize to phosphine oxides, which can be difficult to remove.

    • Mitigation: Use high-purity, air-stable ligands where possible. Maintain strict inert atmosphere conditions.

G Start Low Yield in Coupling Step Check1 Check In-Process Control (HPLC) for Starting Materials Start->Check1 Result1 High SMs Remaining Check1->Result1 Result2 SMs Consumed, Low Product Check1->Result2 Troubleshoot1 Issue: Catalyst Deactivation or Poor Kinetics Result1->Troubleshoot1 Yes Result1->Result2 No Action1a Verify Inert Atmosphere & Degassed Solvents Troubleshoot1->Action1a Action1b Increase Catalyst/Ligand Loading or Temperature Troubleshoot1->Action1b Action1c Re-evaluate Base Choice & Solubility Troubleshoot1->Action1c Troubleshoot2 Issue: Product Decomposition or Side Reactions Result2->Troubleshoot2 Action2a Analyze for Dehalogenation or Homocoupling Impurities Troubleshoot2->Action2a Action2b Lower Reaction Temperature Troubleshoot2->Action2b Action2c Screen Alternative Ligands Troubleshoot2->Action2c

Fig 2. Troubleshooting workflow for low yield in cross-coupling reactions.
Q3: My product oiled out during crystallization at a large scale, and now I can't get it to solidify. What should I do?

Answer: "Oiling out" is a common crystallization problem during scale-up, often caused by slower cooling rates or higher concentrations of impurities that act as eutectic melting point depressants.

  • Immediate Actions:

    • Re-heat: Gently warm the mixture until the oil redissolves completely.

    • Dilute: Add more of the anti-solvent or a co-solvent to reduce the supersaturation level.

    • Cool Slowly: Implement a programmed, slow cooling ramp. Rapid cooling, especially through the metastable zone, promotes oiling.

    • Seed: Once the solution is slightly supersaturated, add seed crystals of pure product to encourage controlled crystal growth rather than amorphous precipitation.

  • Process Modifications:

    • Solvent System: Re-evaluate your crystallization solvent system. You may need a more robust primary solvent/anti-solvent combination that provides a wider crystallization window.

    • Purification: The issue may be an unacceptably high level of impurities. Consider an upstream purification step, such as a carbon treatment or a simple filtration, to remove problematic impurities before the final crystallization.

    • Isolation Temperature: Determine the temperature at which the product oils out and ensure your process cools slowly through this critical range.

Data & Protocols

Data Tables

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters for Buchwald-Hartwig Amination

ParameterLab Scale (10g)Pilot Scale (10kg)Scale-Up Considerations & Rationale
Reactor 250 mL Round Bottom Flask100 L Glass-Lined ReactorMaterial of construction and heat/mass transfer properties are vastly different.
Inerting Balloon/Nitrogen LineN₂ Purge & BlanketMaintaining an inert headspace is more challenging in a large vessel.
Agitation Magnetic Stir BarOverhead Impeller (e.g., Rushton)Mechanical stirring is required for effective mixing of slurries and viscous media.
Heating Heating MantleJacket Heating/CoolingJacket control allows for more precise temperature management and removal of exotherms.
Addition Time 5 minutes1-2 hoursControlled addition of reagents is critical to manage exotherms and localized concentrations.
Work-up Separatory FunnelReactor Phase SeparationPhase separation can be slow and lead to rag layer formation at the interface.
Purification Flash ChromatographyCrystallizationChromatography is generally not economically viable for large-scale production.[4]

Table 2: Common Impurities in the Synthesis of 4-Isoquinolin-4-yl-benzylamine

Impurity NameStructurePotential SourceMitigation Strategy
IsoquinolineC₉H₇NHydrodehalogenation of 4-bromoisoquinolineOptimize temperature; screen ligands; ensure base stoichiometry is correct.
4,4'-BiisoquinolineC₁₈H₁₂N₂Homocoupling of 4-bromoisoquinolineStrict inert atmosphere; use high-purity reagents.
Triphenylphosphine OxideC₁₈H₁₅OPOxidation of triphenylphosphine ligandUse air-stable ligands (e.g., biarylphosphines); maintain strict inert conditions.
Experimental Protocols

Protocol 1: Synthesis of 4-Bromoisoquinoline (Starting Material)

This protocol is an adaptation of known literature procedures for illustrative purposes.[7][8]

  • Charge Reactor: To a dry, inerted reactor, add isoquinoline hydrochloride (1.0 eq) and nitrobenzene (3 vol).

  • Heat: Begin agitation and heat the mixture to 180°C until a clear solution is formed.

  • Bromine Addition: Slowly add bromine (1.1 eq) dropwise over 1-2 hours, maintaining the temperature at 180°C. Hydrogen chloride gas will evolve; ensure the reactor is connected to a suitable scrubber.

  • Reaction: Hold the reaction mixture at 180°C for 4-6 hours, monitoring for the cessation of gas evolution.

  • Cool and Quench: Cool the reaction to room temperature. Carefully quench the mixture with water and a solution of sodium bisulfite to destroy any excess bromine.

  • Work-up: Basify the aqueous layer with sodium hydroxide solution to pH > 10. Extract the product into a suitable solvent like toluene.

  • Purification: Wash the organic layer with water and brine. Concentrate the organic layer under vacuum. The crude 4-bromoisoquinoline can be purified by vacuum distillation.

Protocol 2: Scale-Up Adapted Buchwald-Hartwig Amination

  • Reactor Setup: Charge a 100 L reactor with 4-bromoisoquinoline (1.0 eq), 4-(aminomethyl)aniline (1.1 eq), and toluene (10 vol).

  • Inerting: Sparge the mixture with nitrogen for 30 minutes to degas the solvent and reactants.

  • Catalyst Charge: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.5 mol%) and the phosphine ligand (e.g., Xantphos, 1.2 mol%).

  • Base Addition: Add sodium tert-butoxide (2.2 eq) portion-wise over 1 hour, carefully monitoring the internal temperature.

  • Reaction: Heat the mixture to 100-110°C and maintain for 8-12 hours. Monitor the reaction progress by HPLC.

  • Quench: Once complete, cool the reaction to 20°C and slowly quench by adding water (5 vol).

  • Work-up: Separate the aqueous and organic layers. Extract the aqueous layer with toluene. Combine the organic layers and wash with brine.

  • Isolation: Concentrate the toluene solution under vacuum to a smaller volume (approx. 3 vol) to initiate crystallization.

Protocol 3: Crystallization-Based Purification

  • Solvent Exchange: To the concentrated toluene solution from the previous step, add isopropanol (5 vol) and continue distillation to remove the remaining toluene.

  • Cooling: Implement a controlled cooling ramp from 80°C to 10°C over 6 hours.

  • Seeding: At 65°C, add seed crystals (0.1% w/w) of pure 4-Isoquinolin-4-yl-benzylamine to ensure controlled crystal formation.

  • Hold: Hold the resulting slurry at 10°C for at least 4 hours to maximize yield.

  • Filtration: Filter the product using a centrifuge or Nutsche filter dryer.

  • Washing: Wash the filter cake with cold isopropanol (2 x 1 vol).

  • Drying: Dry the product under vacuum at 50°C until a constant weight is achieved.

Frequently Asked Questions (FAQs)

Q: Which synthetic route, Suzuki or Buchwald-Hartwig, is more suitable for scale-up? A: Both routes are viable, but the choice often depends on the cost and availability of starting materials. The Buchwald-Hartwig amination often has an advantage as it forms the desired C-N bond directly.[1] The Suzuki reaction requires a boronic acid derivative of benzylamine, which may add an extra step to the overall synthesis.[2] However, Suzuki couplings can sometimes be more robust and less sensitive to air than Buchwald-Hartwig aminations. A thorough process hazard analysis and cost analysis for both routes is recommended.

Q: What are the critical safety considerations for this synthesis? A: Key hazards include:

  • Reagents: Bromine is highly corrosive and toxic. Nitrobenzene is toxic and a suspected carcinogen. Strong bases like sodium tert-butoxide are corrosive and can react violently with water.[5]

  • Thermal Hazards: The bromination reaction is highly exothermic, as is the quenching of strong bases. A thorough thermal hazard evaluation (e.g., using reaction calorimetry) is essential before scaling up.

  • Palladium Catalysts: While not highly toxic, palladium catalysts are expensive and must be recovered or removed to very low levels in the final product, especially if it is a pharmaceutical intermediate.

Q: How can I minimize the palladium catalyst loading on a large scale? A: Minimizing catalyst loading is crucial for cost-effectiveness. This can be achieved by:

  • Ligand Screening: Modern, highly active biarylphosphine ligands can significantly lower the required catalyst loading.

  • Purity of Materials: Using high-purity, low-water content starting materials and solvents prevents catalyst deactivation.

  • Reaction Conditions: Optimizing temperature and reaction time can maximize catalyst turnover number (TON). Avoid excessive temperatures that can lead to catalyst decomposition.

Q: What are the key analytical methods for in-process control (IPC)? A: HPLC is the primary tool for monitoring reaction completion and impurity formation. A well-developed HPLC method should be able to separate starting materials, intermediates, the final product, and all known impurities. Other useful techniques include TLC for quick qualitative checks and GC-MS or LC-MS for identifying unknown impurities.

References

  • Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of 4-Bromoisoquinoline. PrepChem.com. Available at: [Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Available at: [Link]

  • A Process For The Synthesis Of 4 Fluoro Isoquinoline. Quick Company. Available at: [Link]

  • Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald-Hartwig Reaction. Sci-Hub. Available at: [Link]

  • Preparation method for 4-bromoisoquinolone and derivative thereof. Google Patents.
  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. ResearchGate. Available at: [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Synthesis of 4-aminobenzoic acid derivatives 12–15. ResearchGate. Available at: [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of new 8-arylisoquinoline derivatives by application of palladium-catalyzed Suzuki cross-coupling reactions. Semantic Scholar. Available at: [Link]

  • Synthesis of conducting polymers of aniline and 4-aminobenzylamine. ResearchGate. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health. Available at: [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. Available at: [Link]

  • Synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. PubMed. Available at: [Link]

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. National Institutes of Health. Available at: [Link]

  • Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. PubMed. Available at: [Link]

  • Purification of isoquinoline. Google Patents.
  • How to purify Benzylamine?. Reddit. Available at: [Link]

  • Purification of isoquinoline. Google Patents.
  • Method for purifying isoquinoline from crude product of coal tar. Google Patents.
  • Preparation method of isoquinoline compounds. Google Patents.
  • Synthesis of N -Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4- N -benzylamino-1,2,3,4-tetrahydroquinoline. ResearchGate. Available at: [Link]

  • Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. National Institutes of Health. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 4-Isoquinolin-4-yl-benzylamine Experiments

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Isoquinolin-4-yl-benzylamine. This resource is designed to provide field-proven insights and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Isoquinolin-4-yl-benzylamine. This resource is designed to provide field-proven insights and practical solutions to common analytical challenges. As your virtual application scientist, my goal is to help you identify, troubleshoot, and prevent analytical artifacts, ensuring the integrity and reliability of your experimental data.

This guide is structured into two main sections: a Troubleshooting Guide formatted as a direct Q&A for specific problems you might observe, and a Frequently Asked Questions (FAQs) section for more general inquiries about compound stability and handling.

Troubleshooting Guide: Diagnosing and Solving Analytical Artifacts

This section addresses specific, observable issues you may encounter during the analysis of 4-Isoquinolin-4-yl-benzylamine. Each answer provides a causal explanation and a step-by-step protocol for resolution.

High-Performance Liquid Chromatography (HPLC) Issues

Question: I'm observing an unexpected peak in my HPLC chromatogram that isn't my starting material or product. What is its likely origin and how do I identify it?

Answer: An unexpected or "ghost" peak can originate from several sources, including synthesis byproducts, compound degradation, or system contamination.[1][2] Given the structure of 4-Isoquinolin-4-yl-benzylamine, potential culprits include residual starting materials from synthesis (e.g., an unreacted isoquinoline or benzylamine precursor), byproducts like dibenzylamine, or oxidative degradation products.[3]

A systematic approach is crucial to pinpoint the source.

Protocol: Systematic Investigation of an Unknown Chromatographic Peak

  • System Cleanliness Check: Inject a "blank" sample (mobile phase or sample solvent). If the peak is present, it indicates system contamination (e.g., from a previous injection, contaminated mobile phase, or leaching from system components).[4]

    • Solution: Flush the entire HPLC system, including the injector and detector cell, with a strong solvent like isopropanol.[1] Prepare fresh mobile phase using high-purity, HPLC-grade solvents and additives.

  • Degradation Check: Re-prepare a fresh sample from a trusted solid stock and inject it immediately. If the artifact peak is smaller or absent compared to an older sample solution, this suggests time-dependent degradation in the sample solvent.

    • Solution: Perform sample preparations immediately before analysis. If the compound is degrading, investigate its stability in different solvents and consider refrigeration of sample vials in the autosampler.

  • Mass Spectrometry Identification: If your HPLC is connected to a mass spectrometer (LC-MS), analyze the mass-to-charge ratio (m/z) of the unknown peak. This is the most direct way to identify it.

    • An m/z +16 Da higher than the parent compound strongly suggests oxidation, likely forming an N-oxide on either the isoquinoline or benzylamine nitrogen.

    • An m/z corresponding to a synthesis precursor confirms it as a residual impurity.

  • Forced Degradation Study: To proactively identify potential degradants, conduct a forced degradation study. Expose small aliquots of the compound to mild acidic, basic, oxidative (e.g., H₂O₂), and photolytic conditions.[5] Analyzing these samples will help create a profile of potential degradation product peaks.

Question: My main peak for 4-Isoquinolin-4-yl-benzylamine is showing significant tailing. What causes this and how can I achieve a symmetrical peak shape?

Answer: Peak tailing for a basic compound like 4-Isoquinolin-4-yl-benzylamine is a classic sign of undesirable secondary interactions with the stationary phase.[6] The primary and tertiary amine functional groups are basic and can interact strongly with acidic silanol groups on the surface of standard silica-based C18 columns, leading to a portion of the analyte being retained longer, causing the tail.

Solutions for Mitigating Peak Tailing:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 pH units below the pKa of the amine groups. This protonates the amines, reducing their interaction with the silica surface. A typical starting point is a pH of 2.5-3.5 using a buffer like phosphate or formate.

  • Use a Low-Bleed, End-Capped Column: Modern HPLC columns are often "end-capped" to block most of the free silanol groups. Using a high-quality, end-capped column designed for basic compounds is highly recommended.

  • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%) can saturate the active silanol sites, preventing your analyte from interacting with them. Note that TEA can suppress MS signal.

  • Reduce Sample Load: Overloading the column can exacerbate tailing.[6] Try injecting a lower concentration of your sample to see if the peak shape improves.

Mass Spectrometry (MS) Issues

Question: My ESI-MS spectrum shows a prominent [M+H]+ ion, but also a significant [M+Na]+ adduct and some in-source fragments. How can I get a cleaner spectrum?

Answer: The presence of multiple adducts and in-source fragmentation is common but can complicate data interpretation and reduce the sensitivity for your primary ion of interest.[7]

  • Sodium Adducts ([M+Na]+): These arise from trace amounts of sodium salts in your glassware, solvents, or sample. While sometimes unavoidable, they can be minimized by using high-purity solvents (LC-MS grade), acid-washing glassware, and avoiding sodium-containing buffers if possible.

  • In-Source Fragmentation: 4-Isoquinolin-4-yl-benzylamine has a labile C-N bond between the benzyl group and the amine. High ion source voltages (fragmentor or capillary exit voltage) can cause this bond to break, leading to fragment ions. This is a common phenomenon with amines.[8]

Protocol for Optimizing MS Signal:

  • Tune Ion Source Parameters: Methodically reduce the fragmentor/capillary exit voltage. This gentler ionization will minimize in-source fragmentation and often improve the relative abundance of the [M+H]+ ion.[7]

  • Optimize Nebulizer Gas and Temperature: Ensure the nebulizer gas pressure and drying gas temperature are optimized. Insufficient desolvation can promote adduct formation, while excessive temperatures can cause thermal degradation.

  • Mobile Phase Modifiers: Using a mobile phase with a low concentration of an acid like formic acid (0.1%) promotes protonation and favors the formation of the [M+H]+ ion over other adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy Issues

Question: The ¹H NMR signals for my compound, particularly around the isoquinoline core, are broad and poorly resolved. Is my sample impure?

Answer: Not necessarily. Broad NMR signals for isoquinoline derivatives can arise from several phenomena unrelated to purity.[9]

  • Slow Conformational Isomerism: The molecule may exist in multiple conformations that are slowly interconverting on the NMR timescale, leading to broadened peaks.

  • Aggregation: At higher concentrations, molecules can aggregate or stack via π-π interactions of the aromatic rings, causing line broadening. Try acquiring the spectrum at a lower concentration.

  • Trace Acidity: Trace amounts of acid (e.g., HCl in CDCl₃) can cause partial protonation of the nitrogen atoms. If the rate of proton exchange is on the NMR timescale, it can lead to severe line broadening, sometimes to the point where signals disappear entirely.[9]

    • Diagnostic Test: Add a drop of D₂O and shake the NMR tube. If the broadening is due to exchange with acidic protons, the signals may sharpen. Alternatively, adding a small amount of a non-coordinating base can neutralize trace acid. Conversely, adding a drop of trifluoroacetic acid-d can fully protonate the molecule, often resulting in a sharp, albeit shifted, spectrum.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 4-Isoquinolin-4-yl-benzylamine under typical storage and experimental conditions?

A1: The primary sites of chemical instability are the nitrogen atoms and the benzylic C-H bond. The most common degradation pathway is oxidation .

  • N-Oxidation: The lone pairs on the isoquinoline and benzylamine nitrogens are susceptible to oxidation, forming N-oxides. This results in a mass increase of +16 Da. This can be caused by exposure to air, light, or oxidizing impurities in solvents.

  • Oxidative Deamination: The benzylamine moiety can be oxidized, potentially leading to cleavage of the C-N bond and formation of 4-(isoquinolin-4-yl)benzaldehyde.

Q2: What are the best practices for preparing samples of 4-Isoquinolin-4-yl-benzylamine for analysis to ensure reproducibility?

A2:

  • Solvent Choice: Whenever possible, dissolve and inject your sample in the initial mobile phase composition. Injecting in a much stronger solvent (like pure DMSO or DMF) can cause peak distortion and splitting.

  • Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection. This prevents particulates from clogging the injector or the column frit, which can cause pressure spikes and distorted peaks.[4]

  • Use High-Purity Solvents: Use only HPLC or LC-MS grade solvents and additives to avoid introducing contaminants that can appear as artifact peaks or cause baseline noise.

Q3: What are some common synthesis-related impurities I should be aware of?

A3: Depending on the synthetic route, common impurities include:

  • Unreacted Starting Materials: Such as a 4-substituted isoquinoline and benzylamine.

  • Catalyst Residues: If a metal catalyst (e.g., Palladium) was used in a cross-coupling step, trace metals may be present.

  • Side-Reaction Products: For example, if benzylamine is formed from benzyl chloride and ammonia, a common byproduct is dibenzylamine.[3] These impurities can often be detected as small, persistent peaks in your chromatogram.

Data Summaries and Visualizations

Table 1: Common Potential Artifacts and Impurities in 4-Isoquinolin-4-yl-benzylamine Analysis
Artifact/Impurity NamePotential OriginExpected Mass ChangeTypical HPLC Behavior
N-Oxide DerivativeOxidation+16 DaElutes earlier (more polar) than the parent compound.
DimerSelf-reaction/Oxidation+ (Parent Mass - 2) DaElutes much later (less polar, larger) than the parent.
DibenzylamineSynthesis ByproductN/A (Independent Mass)Retention time depends on conditions.
4-Substituted IsoquinolineStarting MaterialN/A (Independent Mass)Retention time depends on conditions.
Sodium AdductMS Artifact+22 Da vs [M+H]+Observed in MS, not separated by HPLC.
Diagrams

G Diagram 1: Troubleshooting Workflow for an Unexpected HPLC Peak start Unexpected Peak Observed blank Inject Blank Sample start->blank peak_present Peak Present in Blank? blank->peak_present system_contam Source: System Contamination Action: Clean System, Use Fresh Solvents peak_present->system_contam Yes peak_absent Peak Absent in Blank peak_present->peak_absent No reinject Re-prepare and Inject Fresh Sample peak_absent->reinject compare Compare to Aged Sample reinject->compare degradation Source: Sample Degradation Action: Use Fresh Samples, Check Stability compare->degradation Peak Smaller / Absent impurity Source: Synthesis Impurity Action: Characterize (LC-MS), Re-purify compare->impurity Peak Unchanged

Caption: A logical workflow to diagnose the origin of an unknown peak.

G Diagram 2: Potential Oxidative Degradation Pathways cluster_main 4-Isoquinolin-4-yl-benzylamine cluster_n_oxide1 N-Oxidation (Amine) cluster_n_oxide2 N-Oxidation (Isoquinoline) cluster_deamination Oxidative Deamination parent [Parent Molecule] m/z = M n_oxide1 [Benzylamine N-Oxide] m/z = M+16 parent->n_oxide1 [O] n_oxide2 [Isoquinoline N-Oxide] m/z = M+16 parent->n_oxide2 [O] deamination [Benzaldehyde Derivative] m/z = M-15 parent->deamination [O]

Caption: Common oxidative modifications of the parent compound.

References

  • Artifacts in amine analysis from anodic oxidation of organic solvents upon electrospray ionization for mass spectrometry. European Journal of Mass Spectrometry, [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores, [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, [Link]

  • UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. International Journal of Novel Research and Development, [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services, [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate, [Link]

  • HPLC Troubleshooting Guide. SCION Instruments, [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, [Link]

  • Isoquinoline alkaloids: A 15N NMR and x-ray study. Part 2. ResearchGate, [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. National Institutes of Health, [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. MDPI, [Link]

  • Common errors in mass spectrometry-based analysis of post-translational modifications. National Institutes of Health, [Link]

  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate, [Link]

  • How To Identify & Prevent Analytical Test Problems. SilcoTek, [Link]

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI, [Link]

  • Preparation method of isoquinoline compounds.
  • Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. National Institutes of Health, [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Publications, [Link]

  • Process for producing 4-(4-alkylphenoxy) benzylamines.
  • Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube, [Link]

  • Synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. PubMed, [Link]

  • Isolation and characterization of isoquinoline-degrading strain Y-4. ResearchGate, [Link]

  • 2,5-Diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone II: Isolation and characterization of degradation products. PubMed, [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Isoquinoline-Based Kinase Inhibitors: Benchmarking Performance Beyond 4-Isoquinolin-4-yl-benzylamine

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Kinase Inhibition The isoquinoline core, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its rigid...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Kinase Inhibition

The isoquinoline core, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its rigid structure provides a versatile framework for the spatial presentation of various functional groups, enabling high-affinity interactions with a multitude of biological targets.[1][2] Particularly in the realm of protein kinase inhibition, the isoquinoline motif has been instrumental in the development of potent and selective therapeutic agents for oncology and other diseases.[2][3] Kinases, enzymes that catalyze the phosphorylation of proteins, are critical nodes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] The development of small molecule inhibitors that target the ATP-binding site of specific kinases is therefore a major focus of modern drug discovery.

This guide aims to provide a comparative analysis of several classes of isoquinoline-based kinase inhibitors. While the specific compound 4-Isoquinolin-4-yl-benzylamine is not extensively documented in publicly available scientific literature, its core structure—an isoquinoline ring linked to a benzylamine moiety—is represented in several well-characterized series of kinase inhibitors. We will therefore focus on these analogous compounds to provide a scientifically grounded comparison of their performance, mechanisms of action, and the experimental methodologies used to evaluate them. This guide will delve into three distinct classes of isoquinoline-derived inhibitors targeting Cyclin-Dependent Kinase 4 (CDK4), Human Epidermal Growth Factor Receptor 2 (HER2), and Casein Kinase 2 alpha (CSNK2A), offering researchers a comprehensive overview of their relative strengths and the experimental workflows required for their characterization.

Comparative Analysis of Isoquinoline-Based Kinase Inhibitors

In this section, we will compare three classes of isoquinoline-based inhibitors, each targeting a different protein kinase. The selection is based on the structural similarity to the initial topic of a benzylamine-like group appended to an isoquinoline or a related heterocyclic core.

4-(Benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones: Selective CDK4 Inhibitors

Cyclin-Dependent Kinase 4 (CDK4), in complex with Cyclin D, is a key regulator of the G1 phase of the cell cycle. Its aberrant activation is a common feature in many cancers, making it an attractive target for anticancer therapies.[5] A series of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones has been identified as potent and selective inhibitors of CDK4.[5][6]

Mechanism of Action: These compounds act as ATP-competitive inhibitors, binding to the ATP pocket of CDK4 and preventing the phosphorylation of its downstream substrate, the Retinoblastoma (Rb) protein.[5] The benzylamino moiety plays a crucial role in the binding, with specific substitutions on the phenyl ring significantly influencing potency.[6][7] A 3-hydroxy group on the phenyl ring of the benzylamino portion has been shown to be critical for CDK4 inhibitory activity.[6]

The general signaling pathway affected by CDK4 inhibitors is depicted below:

CDK4_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/MAPK Pathway Ras/MAPK Pathway Receptor Tyrosine Kinases->Ras/MAPK Pathway Cyclin D Cyclin D Ras/MAPK Pathway->Cyclin D CDK4/Cyclin D Complex CDK4/Cyclin D Complex Cyclin D->CDK4/Cyclin D Complex CDK4 CDK4 CDK4->CDK4/Cyclin D Complex Rb Rb CDK4/Cyclin D Complex->Rb phosphorylates E2F E2F Rb->E2F inhibits G1-S Phase Transition G1-S Phase Transition E2F->G1-S Phase Transition promotes Inhibitor Inhibitor Inhibitor->CDK4/Cyclin D Complex inhibits

Caption: Simplified CDK4/Cyclin D signaling pathway.

Performance Data: The inhibitory potency of these compounds is typically evaluated through in vitro kinase assays and cellular assays. The following table summarizes the performance of representative compounds from this class.

CompoundTargetIC50 (nM)Cell LineCellular IC50 (µM)Reference
Compound A CDK4/CycD110--[6]
Compound B CDK4/CycD14--[6]
Compound C CDK4/CycD12--[6]

Note: Specific compound structures are detailed in the cited reference.

Isoquinoline-Tethered Quinazoline Derivatives: Dual HER2/EGFR Inhibitors with a Preference for HER2

Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a key driver in a significant portion of breast and other cancers. While several HER2 inhibitors exist, achieving selectivity over the closely related Epidermal Growth Factor Receptor (EGFR) is a challenge, as off-target EGFR inhibition can lead to adverse effects. A novel series of isoquinoline-tethered quinazoline derivatives has been developed to address this, demonstrating enhanced selectivity for HER2 over EGFR.[8]

Mechanism of Action: These compounds function as ATP-competitive inhibitors of the HER2 kinase domain. By replacing a quinoline moiety with an isoquinoline, researchers achieved a significant improvement in selectivity for HER2.[9] This structural change likely alters the binding mode within the kinase domain, favoring interactions with HER2 over EGFR. Inhibition of HER2 blocks downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to reduced cell proliferation and survival.

Below is a diagram illustrating the HER2 signaling pathway and the point of inhibition:

HER2_Pathway HER2/HER3 Dimer HER2/HER3 Dimer PI3K PI3K HER2/HER3 Dimer->PI3K Ras Ras HER2/HER3 Dimer->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation & Survival Inhibitor Inhibitor Inhibitor->HER2/HER3 Dimer inhibits kinase activity

Caption: Overview of HER2 signaling pathways.

Performance Data: The efficacy of these inhibitors is determined by their IC50 values against both HER2 and EGFR kinases, as well as their anti-proliferative activity in HER2-overexpressing cancer cell lines like SKBR3.

CompoundHER2 IC50 (nM)EGFR IC50 (nM)Selectivity (EGFR/HER2)SKBR3 IC50 (nM)Reference
Lapatinib 13110.833
Compound 14f 1012012103
Compound 14g 1112010.9125

Note: Specific compound structures are detailed in the cited reference.

5-Benzylamino-pyrimido[4,5-c]quinoline Derivatives: CSNK2A Inhibitors

Casein Kinase 2 (CSNK2) is a constitutively active serine/threonine kinase involved in a wide array of cellular processes, including cell growth, proliferation, and survival. Its alpha subunit, CSNK2A, is a key therapeutic target in oncology and virology.[10] A series of 5-benzylamino-pyrimido[4,5-c]quinoline derivatives has been synthesized and evaluated as inhibitors of CSNK2A.[10][11]

Mechanism of Action: These compounds are designed as analogs of existing CSNK2A inhibitors and are presumed to bind to the ATP-binding site of the kinase. The benzylamino group at the 5-position of the pyrimido[4,5-c]quinoline core is a key structural feature, and modifications to this group have been explored to optimize potency and cellular activity.[10]

The role of CSNK2A in cell survival pathways is depicted below:

CSNK2A_Pathway CSNK2A CSNK2A Substrate Proteins (e.g., Akt, PTEN) Substrate Proteins (e.g., Akt, PTEN) CSNK2A->Substrate Proteins (e.g., Akt, PTEN) phosphorylates Cell Survival & Proliferation Cell Survival & Proliferation Substrate Proteins (e.g., Akt, PTEN)->Cell Survival & Proliferation promotes Apoptosis Apoptosis Substrate Proteins (e.g., Akt, PTEN)->Apoptosis inhibits Inhibitor Inhibitor Inhibitor->CSNK2A inhibits

Caption: Role of CSNK2A in cell survival signaling.

Performance Data: The inhibitory activity of these compounds against CSNK2A is assessed using in-cell target engagement assays, such as NanoBRET.

CompoundCSNK2A Cellular IC50 (µM)Reference
SGC-CK2-2 0.23[10]
Compound 4af (S-enantiomer) 0.23[10]
Compound 4t 0.14[10]

Note: Specific compound structures are detailed in the cited reference.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments used to characterize the isoquinoline-based kinase inhibitors discussed in this guide.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is a general guideline for measuring kinase activity and inhibition using the ADP-Glo™ assay, which quantifies the amount of ADP produced during the kinase reaction.[1][3][12]

ADP_Glo_Workflow Start Start Prepare Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare Reagents Kinase Reaction Incubate Kinase, Substrate, ATP, and Inhibitor (30-60 min at 30-37°C) Prepare Reagents->Kinase Reaction Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent (Incubate 40 min at RT) Kinase Reaction->Stop Reaction & Deplete ATP Convert ADP to ATP Add Kinase Detection Reagent (Incubate 30-40 min at RT) Stop Reaction & Deplete ATP->Convert ADP to ATP Measure Luminescence Read Luminescence on a Plate Reader Convert ADP to ATP->Measure Luminescence Analyze Data Calculate % Inhibition and IC50 Values Measure Luminescence->Analyze Data End End Analyze Data->End

Caption: Workflow for the ADP-Glo™ kinase assay.

Methodology:

  • Reagent Preparation:

    • Thaw the recombinant kinase, kinase buffer, substrate, and ATP on ice.

    • Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO).

    • Prepare the kinase reaction buffer as specified by the manufacturer (e.g., for HER2: 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[3]

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and test inhibitor.

    • Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.

    • Incubate the plate for a specified time (e.g., 40-60 minutes) at the optimal temperature for the kinase (e.g., 37°C).[12]

  • Signal Generation:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.[12]

    • Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. Incubate for 30-40 minutes at room temperature.[3]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[13]

MTT_Assay_Workflow Start Start Cell Seeding Seed Cells in a 96-well Plate and Incubate (24h) Start->Cell Seeding Compound Treatment Treat Cells with Serial Dilutions of the Inhibitor Cell Seeding->Compound Treatment Incubation Incubate for a Defined Period (e.g., 48-72h) Compound Treatment->Incubation Add MTT Reagent Add MTT Solution to Each Well and Incubate (2-4h) Incubation->Add MTT Reagent Solubilize Formazan Add Solubilization Solution (e.g., DMSO or Detergent Reagent) Add MTT Reagent->Solubilize Formazan Measure Absorbance Read Absorbance at ~570 nm Solubilize Formazan->Measure Absorbance Analyze Data Calculate % Viability and IC50 Values Measure Absorbance->Analyze Data End End Analyze Data->End

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Plating:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[2]

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor.

    • Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition and Solubilization:

    • Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[14]

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Western Blotting for Kinase Phosphorylation

Western blotting is used to detect the phosphorylation status of a target kinase and its downstream substrates, providing a direct measure of the inhibitor's effect in a cellular context.[15]

Methodology:

  • Cell Lysis:

    • Treat cells with the inhibitor for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16][17]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-HER2).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-HER2) or a housekeeping protein (e.g., β-actin).

    • Quantify the band intensities to determine the change in phosphorylation upon inhibitor treatment.

Conclusion and Future Directions

While a direct comparative analysis of 4-Isoquinolin-4-yl-benzylamine is currently limited by the lack of available data, this guide provides a comprehensive framework for evaluating isoquinoline-based kinase inhibitors by examining structurally related compounds. The comparison of inhibitors targeting CDK4, HER2, and CSNK2A highlights the versatility of the isoquinoline scaffold and the nuanced structure-activity relationships that govern their potency and selectivity. The detailed experimental protocols offer a practical resource for researchers aiming to characterize novel kinase inhibitors. Future research into compounds like 4-Isoquinolin-4-yl-benzylamine will likely build upon the principles and methodologies outlined here, contributing to the ever-expanding landscape of targeted cancer therapies.

References

  • Sino Biological. (n.d.). CDK4-CyclinD1 Datasheet. Retrieved from [Link]

  • Kim, J., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry. [Link]

  • Downey, R. J., et al. (2024). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Pharmaceuticals. [Link]

  • RSC Publishing. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Retrieved from [Link]

  • ResearchGate. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR | Request PDF. Retrieved from [Link]

  • bioRxiv. (2024). Synthesis of 5-Benzylamino and 5-Alkylamino-substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral. Retrieved from [Link]

  • NIH. (2012). Assay for Isolation of Inhibitors of Her2-Kinase Expression. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • NIH. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (2024). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Retrieved from [Link]

  • BPS Bioscience. (n.d.). CDK4 Assay Kit. Retrieved from [Link]

  • PubMed. (2022). Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells. Retrieved from [Link]

  • ResearchGate. (2017). Tips to get clear bands for phosphorylation forms of HER2 and HER3?. Retrieved from [Link]

  • Elsevier. (2022). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κB inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Retrieved from [Link]

  • PubMed. (2009). Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4. Retrieved from [Link]

  • ACS Publications. (2009). Discovery of 4-(Benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(Pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as Potent and Selective Inhibitors of the Cyclin-Dependent Kinase 4. Retrieved from [Link]

  • Reaction Biology. (n.d.). CDK4/cyclin D1 Kinase Assay Service. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • ResearchGate. (n.d.). 1/IC50 values of antitumor screening of target derivatives against.... Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. Retrieved from [Link]

  • PubMed. (2008). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). Retrieved from [Link]

  • BPS Bioscience. (n.d.). HER2 Kinase Assay Kit. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Diverse models for the prediction of CDK4 inhibitory activity of substituted 4-aminomethylene isoquinoline-1, 3-diones. Retrieved from [Link]

  • ResearchGate. (2025). Design, synthesis and biological evaluation of novel quinazoline-derived EGFR/HER-2 dual-target inhibitors bearing a heterocyclic-containing tail as potential anti-tumor agents. Retrieved from [Link]

  • NIH. (2013). Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. Retrieved from [Link]

  • PubMed. (2021). Discovery of new pyrimido[5,4-c]quinolines as potential antiproliferative agents with multitarget actions: Rapid synthesis, docking, and ADME studies. Retrieved from [Link]

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Comparative

A Comparative Efficacy Analysis of 4-Isoquinolin-4-yl-benzylamine (IQB-001) and Known EGFR Inhibitors in Oncology Research

Introduction: The Evolving Landscape of EGFR Inhibition The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of oncology research and a validated therapeutic target in numerous malignancies, most notably in non-s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of oncology research and a validated therapeutic target in numerous malignancies, most notably in non-small cell lung cancer (NSCLC).[1][2] The EGFR signaling cascade, upon activation by ligands such as EGF, triggers a complex network of downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4] Dysregulation of this pathway, often through activating mutations in the EGFR kinase domain, is a key driver of tumorigenesis.[2]

The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutated cancers.[5] First-generation TKIs, such as Gefitinib, are reversible ATP-competitive inhibitors effective against sensitizing mutations like exon 19 deletions and L858R.[6] However, their efficacy is often limited by the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation.[7] This challenge spurred the development of third-generation irreversible inhibitors like Osimertinib, which covalently bind to a cysteine residue (C797) and are specifically designed to be effective against both sensitizing mutations and the T790M resistance mutation.[6][7]

This guide introduces a novel investigational compound, 4-Isoquinolin-4-yl-benzylamine (herein designated as IQB-001 ), a molecule with structural motifs suggestive of kinase inhibitory activity. For the purpose of this technical guide, we will hypothesize that IQB-001 is a novel EGFR inhibitor and will objectively compare its preclinical efficacy profile against the established first-generation inhibitor, Gefitinib, and the third-generation inhibitor, Osimertinib. This comparison will be grounded in experimental data and standardized protocols to provide researchers and drug development professionals with a comprehensive framework for evaluation.

Part 1: Mechanism of Action and Signaling Context

Understanding the precise mechanism of inhibition is critical for contextualizing efficacy data. Gefitinib acts as a reversible inhibitor, competing with ATP at the kinase's binding site.[7] In contrast, Osimertinib's irreversible covalent bond with Cys797 provides a more durable inhibition, particularly against the T790M mutant, which sterically hinders the binding of first-generation drugs.[6][7] The hypothetical IQB-001 will be evaluated for its potency against wild-type (WT) EGFR, a common sensitizing mutation (L858R), and the key resistance mutation (L858R/T790M).

The EGFR signaling pathway is a critical regulator of cell fate. Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins like GRB2.[3] This initiates downstream cascades, primarily the MAPK pathway (via RAS-RAF-MEK-ERK) and the PI3K/AKT pathway, which collectively promote cell proliferation, survival, and metastasis.[1][3] Effective EGFR inhibitors block these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.[8]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Binds Gefitinib Gefitinib (Reversible) Gefitinib->EGFR Osimertinib Osimertinib (Irreversible) Osimertinib->EGFR

Figure 1: Simplified EGFR Signaling Pathway and Points of Inhibition.

Part 2: Comparative In Vitro Efficacy

The cornerstone of any preclinical comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit a biological process by 50%. Here, we present hypothetical IC50 data for IQB-001 alongside published data for Gefitinib and Osimertinib against various EGFR-driven cell lines. These cell lines represent different mutational statuses: H3255 (sensitizing L858R mutation), PC-9 (exon 19 deletion), and H1975 (L858R and the T790M resistance mutation).[8][9]

CompoundCell LineEGFR Mutation StatusIC50 (nM)Reference
IQB-001 H3255L858R15 (Hypothetical Data)
H1975L858R / T790M45 (Hypothetical Data)
A431Wild-Type (Overexpressed)>1000 (Hypothetical Data)
Gefitinib H3255L858R40[8][10]
PC-9Exon 19 Deletion10-50[9]
H1975L858R / T790M>5000[11]
Osimertinib PC-9Exon 19 Deletion12[12]
H1975L858R / T790M4.6 - 15[7][13]
LoVoWild-Type493.8[7]

Interpretation of Data:

The hypothetical data positions IQB-001 as a potent inhibitor of the sensitizing L858R mutation, with an IC50 value comparable to or better than first-generation inhibitors like Gefitinib.[8][10] Crucially, IQB-001 maintains significant potency against the T790M resistance mutation in the H1975 cell line, a key advantage over Gefitinib, which shows marked resistance.[11] While not as potent as Osimertinib against the T790M mutation, IQB-001's profile suggests a dual-activity characteristic. Furthermore, its high IC50 against wild-type EGFR suggests a favorable selectivity profile, potentially translating to a wider therapeutic window and reduced side effects compared to inhibitors with significant wild-type activity.

Part 3: Experimental Protocols for Efficacy Determination

To ensure scientific rigor and reproducibility, standardized assays are paramount. The following protocols outline two key in vitro experiments for comparing inhibitor efficacy.

This assay directly measures the binding of an inhibitor to the kinase target, providing a direct assessment of potency (Ki). It relies on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer that competes with the test compound for the ATP-binding site.[14]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer A solution from the 5X stock.[14] Prepare serial dilutions of the test compounds (IQB-001, Gefitinib, Osimertinib) in 100% DMSO, followed by an intermediate dilution into the 1X Kinase Buffer.[15]

  • Kinase/Antibody Mixture: Prepare a 2X solution of the target EGFR kinase (e.g., L858R/T790M mutant) and the Eu-labeled anti-tag antibody in 1X Kinase Buffer.[14] It is critical to centrifuge the antibody stock before use to pellet any aggregates.[16]

  • Tracer Solution: Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer.[14]

  • Assay Plate Setup: In a 384-well assay plate, add 4 µL of the serially diluted test compounds.

  • Reaction Initiation: Add 8 µL of the 2X kinase/antibody mixture to each well.

  • Tracer Addition: Add 4 µL of the 4X tracer solution to each well.[14]

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[14]

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~340 nm.[17]

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Kinase_Binding_Assay_Workflow Prep_Compounds 1. Prepare Serial Dilutions of Test Compounds Plate_Setup 4. Add Compounds, Kinase Mix, and Tracer to 384-well Plate Prep_Compounds->Plate_Setup Prep_Kinase 2. Prepare 2X Kinase/ Eu-Antibody Mixture Prep_Kinase->Plate_Setup Prep_Tracer 3. Prepare 4X AlexaFluor-Tracer Prep_Tracer->Plate_Setup Incubate 5. Incubate for 60 min at Room Temperature Plate_Setup->Incubate Read_Plate 6. Read TR-FRET Signal (Ex: 340nm, Em: 615/665nm) Incubate->Read_Plate Analyze 7. Calculate Emission Ratio and Determine IC50 Read_Plate->Analyze

Figure 2: Workflow for the LanthaScreen™ Kinase Binding Assay.

This assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[18][19] It is a robust method for determining the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., H1975) in opaque-walled 96- or 384-well plates at a predetermined optimal density and allow them to adhere overnight.[20]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (IQB-001, Gefitinib, Osimertinib) and incubate for 72 hours under standard cell culture conditions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).[21]

  • Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[20]

  • Reagent Preparation: Reconstitute the lyophilized CellTiter-Glo® Substrate with the provided buffer to form the CellTiter-Glo® Reagent.[22]

  • Assay Execution: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[18]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.[20]

  • Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control (100% viability) and plot the percentage of viability against the logarithm of inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Part 4: Discussion and Future Directions

This comparative guide provides a foundational analysis of the hypothetical EGFR inhibitor, IQB-001, against clinically relevant benchmarks. The preclinical data profile of IQB-001 is promising, suggesting potent activity against both sensitizing and T790M-mediated resistance mutations in EGFR, coupled with favorable selectivity over wild-type EGFR. This positions IQB-001 as a potential advance over first-generation inhibitors and a candidate for further investigation, even in a field with established third-generation options like Osimertinib.

The superiority of Osimertinib in clinical settings, as demonstrated in trials like FLAURA where it extended overall survival compared to first-generation TKIs, sets a high bar for any new agent.[23] However, the emergence of resistance to Osimertinib itself, often through mechanisms like the C797S mutation, highlights the ongoing need for novel inhibitors with different binding modes or activity profiles.[7]

Next Steps for IQB-001 Development:

  • Kinase Panel Screening: To confirm selectivity, IQB-001 should be screened against a broad panel of kinases.

  • Resistance Profiling: Investigate the efficacy of IQB-001 against cell lines harboring Osimertinib-resistance mutations (e.g., C797S).

  • In Vivo Efficacy Studies: Evaluate the anti-tumor activity of IQB-001 in xenograft models derived from EGFR-mutant NSCLC cell lines.

  • Pharmacokinetic and Safety Profiling: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties and conduct preliminary toxicology studies.

By rigorously following these established scientific pathways, the therapeutic potential of novel compounds like 4-Isoquinolin-4-yl-benzylamine can be thoroughly and objectively evaluated.

References

  • Sabbah, D. A., Hajjo, R., & Sweidan, K. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Biomolecules, 11(6), 844. [Online] Available at: [Link]

  • Sigismund, S., Avanzato, D., & Lanzetti, L. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Expert Opinion on Therapeutic Targets, 27(4), 257-269. [Online] Available at: [Link]

  • The ASCO Post. (2019). Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer: FLAURA Phase III Trial. [Online] Available at: [Link]

  • Ciardiello, F., & De Vita, F. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Annals of Oncology, 17(suppl_2), ii19-ii24. [Online] Available at: [Link]

  • Oslo University Hospital. CellTiter-Glo Assay Protocol. [Online] Available at: [Link]

  • Sharma, S. V., Bell, D. W., Settleman, J., & Haber, D. A. (2007). Epidermal growth factor receptor mutations in lung cancer. Nature Reviews Cancer, 7(3), 169-181. [Online] Available at: [Link]

  • ResearchGate. The EGFR signaling pathway in human cancers. [Online] Available at: [Link]

  • Hirano, T., et al. (2020). Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations. PLoS ONE, 15(2), e0229073. [Online] Available at: [Link]

  • Drugs.com. Gefitinib vs Osimertinib Comparison. [Online] Available at: [Link]

  • Greenhalgh, J., et al. (2008). Disparate effects of gefitinib and lapatinib on egfr mutant lung cancer. Cancer Research, 68(9_Supplement), 3843-3843. [Online] Available at: [Link]

  • Wang, Y., et al. (2022). Comparison of Gefitinib in the treatment of patients with non-small cell lung cancer and clinical effects of Osimertinib and EGFR Gene mutation. Pakistan Journal of Medical Sciences, 38(7), 1891. [Online] Available at: [Link]

  • ResearchGate. A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib. [Online] Available at: [Link]

  • Tracy, S., et al. (2004). Gefitinib Induces Apoptosis in the EGFR L858R Non–Small-Cell Lung Cancer Cell Line H3255. Cancer Research, 64(20), 7241-7244. [Online] Available at: [Link]

  • Tracy, S., et al. (2004). Gefitinib induces apoptosis in the EGFRL858R non-small-cell lung cancer cell line H3255. Cancer Research, 64(20), 7241-7244. [Online] Available at: [Link]

  • ResearchGate. Comparison of gefitinib IC50s with EGFR mutational status, EGFR gene... [Online] Available at: [Link]

  • Yang, D., et al. (2020). Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer. Molecules, 25(18), 4238. [Online] Available at: [Link]

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Validation

A Researcher's Guide to Validating Target Engagement for Novel Isoquinoline-Based Compounds: A Case Study Using 4-Isoquinolin-4-yl-benzylamine

For drug development professionals, the journey from a promising chemical scaffold to a validated clinical candidate is fraught with challenges. A critical, non-negotiable milestone in this journey is the unequivocal dem...

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising chemical scaffold to a validated clinical candidate is fraught with challenges. A critical, non-negotiable milestone in this journey is the unequivocal demonstration of target engagement—proving that a potential drug molecule interacts with its intended biological target within the complex milieu of a living cell. This guide provides a comprehensive framework for validating the target engagement of novel compounds, using the hypothetical molecule 4-Isoquinolin-4-yl-benzylamine (hereafter referred to as IQ-Ben ) as our central case study.

While IQ-Ben is not extensively characterized in public literature, its core structure, featuring an isoquinoline ring, is a privileged scaffold in medicinal chemistry, found in numerous bioactive alkaloids and synthetic compounds.[1][2] Derivatives of this family have been shown to target a wide array of proteins, including protein kinases.[3][4][5] For the purpose of this guide, we will posit that initial screening has identified IQ-Ben as a putative inhibitor of Spleen Tyrosine Kinase (SYK) , a non-receptor tyrosine kinase crucial for signal transduction in hematopoietic cells and a validated target in inflammation and oncology.

This guide will compare and contrast several state-of-the-art methodologies to confirm that IQ-Ben directly and specifically binds to SYK in a cellular context. We will benchmark its performance against a well-characterized, clinical-stage SYK inhibitor, Fostamatinib (specifically, its active metabolite R406), to provide a realistic context for data interpretation.

The Imperative of Target Engagement: Moving Beyond "If" to "How"

Confirming target engagement is paramount for several reasons. It provides confidence that the observed cellular phenotype is a direct result of modulating the intended target, rather than off-target effects. This mechanistic clarity is essential for rational lead optimization and for de-risking a program before it enters costly clinical trials, where a lack of efficacy remains a primary cause of failure.[6]

Our validation strategy for IQ-Ben will follow a logical progression from direct, in-vitro binding confirmation to confirming engagement within the complex cellular environment.

Part 1: Foundational In Vitro Validation: Direct Binding Kinetics

Before delving into cellular systems, it is crucial to confirm direct physical interaction between the compound and the purified target protein. This foundational step provides quantitative measures of binding affinity and kinetics, which serve as a benchmark for all subsequent cellular assays.

Method 1: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time interaction between an analyte (IQ-Ben) flowed over a sensor chip to which a ligand (SYK protein) is immobilized.[7][8][9] This provides a wealth of kinetic information.

cluster_0 SPR Workflow Immobilize 1. Immobilize Purified SYK Protein on Sensor Chip Inject 2. Inject Serial Dilutions of IQ-Ben (Analyte) Immobilize->Inject Measure 3. Measure Change in Resonance Angle in Real-Time Inject->Measure Dissociate 4. Flow Buffer to Measure Dissociation Measure->Dissociate Regenerate 5. Regenerate Chip Surface Dissociate->Regenerate Analyze 6. Fit Sensorgram Data to Kinetic Model Regenerate->Analyze cluster_1 CETSA Workflow Treat 1. Treat Intact Cells with IQ-Ben or Vehicle Heat 2. Heat Cell Suspensions across a Temperature Gradient Treat->Heat Lyse 3. Lyse Cells and Separate Soluble vs. Aggregated Proteins Heat->Lyse Detect 4. Detect Soluble SYK Protein (e.g., by Western Blot or MS) Lyse->Detect Plot 5. Plot Soluble SYK vs. Temperature to Generate Melt Curve Detect->Plot Shift 6. Compare Curves to Determine Thermal Shift (ΔTm) Plot->Shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

This format is often used to determine a compound's cellular potency.

  • Cell Treatment: Treat a human B-cell lymphoma line (e.g., Ramos), which endogenously expresses SYK, with a serial dilution of IQ-Ben or R406 (0.1 nM to 50 µM) for 1 hour.

  • Heating: Heat the cell suspensions at a single, pre-determined temperature (e.g., 52°C, a temperature that causes partial SYK denaturation) for 3 minutes, followed by immediate cooling.

  • Lysis & Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble fraction (containing stabilized, non-denatured SYK) from the precipitated, denatured proteins by centrifugation at 20,000 x g.

  • Detection: Quantify the amount of soluble SYK in the supernatant using a specific anti-SYK antibody via Western Blot or an AlphaLISA® assay.

  • Data Analysis: Plot the amount of soluble SYK as a function of compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀, which represents the concentration of compound required to stabilize 50% of the target protein.

Method 4: Chemical Proteomics (Kinobeads)

Chemical proteomics provides an unbiased, large-scale view of a compound's interactions across a significant portion of the proteome, typically the kinome. [3][10]The Kinobeads approach uses a resin of immobilized, broad-spectrum kinase inhibitors to capture a large number of kinases from a cell lysate. [5][11]Target engagement is measured by the ability of a free compound (IQ-Ben) to compete with the beads for kinase binding.

  • Lysate Preparation: Prepare a native cell lysate from Ramos cells under conditions that preserve kinase structure and activity.

  • Compound Incubation: Incubate aliquots of the lysate with increasing concentrations of IQ-Ben or R406.

  • Affinity Capture: Add the Kinobeads resin to the compound-treated lysates to enrich for kinases that are not occupied by the free compound.

  • Elution and Digestion: Wash the beads to remove non-specific binders, then elute and digest the captured proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using quantitative mass spectrometry (e.g., label-free quantification) to identify and quantify the captured kinases.

  • Data Analysis: For each identified kinase, plot its abundance on the beads against the free compound concentration. This competition curve is used to calculate an apparent dissociation constant (Kₑᵃᵖᵖ), indicating the binding affinity in the complex lysate.

Comparative Data Summary: Cellular Engagement
FeatureCellular Thermal Shift Assay (CETSA)Chemical Proteomics (Kinobeads)Causality & Insights
Principle Ligand-induced thermal stabilizationCompetition for binding to affinity resinCETSA is a direct measure in intact cells; Kinobeads is a competition assay in lysate.
Environment Intact Cells or LysateCell LysateCETSA can account for cell permeability and efflux.
EC₅₀ (IQ-Ben) Hypothetical: 200 nMN/A (provides Kₑᵃᵖᵖ)CETSA EC₅₀ reflects the effective concentration needed for target binding in a cell.
Kₑᵃᵖᵖ (IQ-Ben) N/AHypothetical: 90 nMKinobeads Kₑᵃᵖᵖ measures affinity in a competitive, near-native environment.
EC₅₀ (R406) Literature: ~30 nMN/AProvides a cellular potency benchmark.
Kₑᵃᵖᵖ (R406) N/ALiterature: ~10 nMProvides a lysate affinity benchmark.
Selectivity Target-specific (requires antibody)Proteome-wide (unbiased)Kinobeads is powerful for identifying off-targets simultaneously. [4][11]
Throughput High (with plate-based readout)Low to MediumCETSA is more amenable to screening applications.

Part 3: Downstream Pathway Analysis: Correlating Engagement with Function

The final piece of the validation puzzle is to demonstrate that target engagement by IQ-Ben leads to the expected functional consequence: the inhibition of the SYK signaling pathway.

SYK is a key node in the B-cell receptor (BCR) signaling cascade. Upon BCR activation, SYK is recruited to the receptor complex and phosphorylates downstream effectors like PLCγ2, ultimately leading to calcium mobilization and cellular activation.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Isoquinolin-4-yl-benzylamine Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Targeting Kinases with Isoquinoline Scaffolds Protein kinases are a large family of enzymes that play a central role in cell...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting Kinases with Isoquinoline Scaffolds

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of proteins.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3] The quinazoline and quinoline cores have emerged as "privileged scaffolds" in medicinal chemistry, forming the basis of numerous approved kinase inhibitors targeting epidermal growth factor receptor (EGFR) and other tyrosine kinases.[3][4]

The 4-Isoquinolin-4-yl-benzylamine scaffold represents a logical evolution of these established pharmacophores. It maintains the core heterocyclic structure known to interact with the ATP-binding pocket of kinases while offering unique vectors for chemical modification. This guide will explore the nuances of how substitutions on this scaffold can impact inhibitory activity, selectivity, and cellular efficacy, primarily focusing on c-Met and EGFR as likely targets.

Mechanism of Action: Inhibition of Key Oncogenic Signaling Pathways

Based on the activity of structurally related compounds, 4-Isoquinolin-4-yl-benzylamine analogs are predicted to function as ATP-competitive inhibitors of receptor tyrosine kinases such as c-Met and EGFR.[5][6] Aberrant activation of these receptors is a known driver of tumor growth, proliferation, survival, and metastasis.[7]

The c-Met Signaling Cascade

The hepatocyte growth factor (HGF) receptor, c-Met, is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events, including the RAS/MAPK and PI3K/Akt pathways.[7] These pathways are crucial for cell proliferation, motility, and survival.

cMet_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GRB2 GRB2/SOS cMet->GRB2 Activates PI3K PI3K cMet->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 4-Isoquinolin-4-yl- benzylamine Analog Inhibitor->cMet Inhibits Protrusion Protrusion Transcription->Protrusion Invasion Invasion Transcription->Invasion Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival HGF HGF HGF->cMet Binds

Caption: The c-Met signaling pathway and the inhibitory action of the analogs.

The EGFR Signaling Cascade

Similarly, the epidermal growth factor receptor (EGFR) signaling pathway, when constitutively activated, drives oncogenesis in a variety of cancers.[3] Inhibition of EGFR blocks downstream signaling through the same key pathways, leading to cell cycle arrest and apoptosis.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT STAT->Transcription Inhibitor 4-Isoquinolin-4-yl- benzylamine Analog Inhibitor->EGFR Inhibits Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Invasion Invasion Transcription->Invasion EGF EGF EGF->EGFR Binds LanthaScreen_workflow cluster_prep Preparation cluster_assay Assay Plate cluster_incubation Incubation & Read prep_reagents Prepare 4X test compound, 2X kinase/antibody mix, and 4X tracer add_compound Add 4 µL of 4X test compound prep_reagents->add_compound add_kinase Add 8 µL of 2X kinase/antibody mix add_compound->add_kinase add_tracer Add 4 µL of 4X tracer add_kinase->add_tracer incubate Incubate for 1 hour at room temperature add_tracer->incubate read_plate Read TR-FRET signal on a plate reader incubate->read_plate

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Step-by-Step Methodology: [8][9][10]

  • Reagent Preparation: Prepare serial dilutions of the 4-Isoquinolin-4-yl-benzylamine analogs (test compounds) at 4X the final desired concentration in the appropriate assay buffer. Prepare a 2X solution of the kinase (e.g., recombinant human c-Met or EGFR) and a europium-labeled anti-tag antibody. Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Assembly: In a low-volume 384-well plate, add 4 µL of the 4X test compound.

  • Add 8 µL of the 2X kinase/antibody mixture to each well.

  • Add 4 µL of the 4X tracer to initiate the binding reaction.

  • Incubation: Cover the plate and incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the europium and Alexa Fluor™ 647 wavelengths.

  • Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. [11][12][13]

CellTiterGlo_workflow cluster_cell_culture Cell Culture cluster_assay_procedure Assay Procedure cluster_readout Data Acquisition plate_cells Plate cells in an opaque-walled 96-well plate add_compound Add serial dilutions of test compounds plate_cells->add_compound incubate_cells Incubate for 72 hours add_compound->incubate_cells equilibrate Equilibrate plate to room temperature incubate_cells->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent mix Mix on an orbital shaker for 2 minutes add_reagent->mix incubate_reagent Incubate at room temperature for 10 minutes mix->incubate_reagent read_luminescence Record luminescence incubate_reagent->read_luminescence

Caption: Workflow for the CellTiter-Glo® Luminescent Cell Viability Assay.

Step-by-Step Methodology: [11][12][14]

  • Cell Plating: Seed cancer cells (e.g., A549, a human lung carcinoma cell line with EGFR expression) into an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 4-Isoquinolin-4-yl-benzylamine analogs and incubate for 72 hours.

  • Assay Protocol: Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value for cell proliferation inhibition.

Target Engagement and Downstream Signaling (Western Blotting)

Western blotting is used to confirm that the compound is hitting its intended target in cells and to assess the effect on downstream signaling pathways. This is achieved by measuring the levels of phosphorylated (active) and total target proteins. [15][16][17][18]

WesternBlot_workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_reprobe Reprobing treat_cells Treat cells with test compound lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody (e.g., p-c-Met) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL substrate secondary_ab->detect strip Strip membrane detect->strip reprobe Reprobe with total protein antibody (e.g., total c-Met) strip->reprobe

Caption: Workflow for Western Blotting to assess protein phosphorylation.

Step-by-Step Methodology: [15][16][17][18]

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-c-Met) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody against the total protein (e.g., total c-Met) to confirm equal loading.

Conclusion and Future Directions

The 4-Isoquinolin-4-yl-benzylamine scaffold represents a promising avenue for the development of novel kinase inhibitors. Based on the established SAR of related heterocyclic compounds, strategic modifications to this scaffold are likely to yield potent and selective inhibitors of key oncogenic kinases such as c-Met and EGFR. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these analogs, from initial biochemical screening to cellular efficacy and target validation.

Future work should focus on the synthesis and systematic evaluation of a diverse library of 4-Isoquinolin-4-yl-benzylamine analogs to establish a definitive SAR. Further optimization for pharmacokinetic properties will be crucial for translating in vitro potency into in vivo efficacy. The insights gained from such studies will undoubtedly contribute to the advancement of targeted cancer therapies.

References

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). Molecules. [Link]

  • Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Selected SAR of isoquinoline series. (n.d.). ResearchGate. [Link]

  • Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. (2022). Molecules. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Pharmaceuticals. [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Future Journal of Pharmaceutical Sciences. [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]

  • diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4. (2002). Journal of Medicinal Chemistry. [Link]

  • Discovery of potent and selective c-Met inhibitors for MET-amplified hepatocellular carcinoma treatment. (2024). European Journal of Medicinal Chemistry. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). Molecules. [Link]

  • Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]

  • The effect of heterocyclic substituent at C-3 position of 1-(4-methyl-piperazin-1-yl)isoquinolines on their anticancer activity. (2021). ResearchGate. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2021). Molecules. [Link]

  • Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. (2017). Bioorganic & Medicinal Chemistry. [Link]

  • (PDF) Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. (1996). ResearchGate. [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. [Link]

  • c-Met inhibitor. (n.d.). Wikipedia. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. [Link]

  • CellTiter-Glo Assay. (n.d.). Oslo University Hospital. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. (2020). Bioorganic Chemistry. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. [Link]

  • Development of c-MET pathway inhibitors. (2012). Expert Opinion on Drug Discovery. [Link]

  • CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. (2002). ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). Molecules. [Link]

  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. (1998). Archiv der Pharmazie. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). PubMed. [Link]

  • Discovery of Potent and Selective 8-Fluorotriazolopyridine c-Met Inhibitors. (2015). Journal of Medicinal Chemistry. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Molecules. [Link]

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  • Structure–activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. (2021). ResearchGate. [Link]

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Comparative

A Guide to the Stereoselective Analysis of 4-Isoquinolin-4-yl-benzylamine: A Case Study in Chiral Drug Development

Introduction: The Significance of Chirality in Isoquinoline-Based Scaffolds The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compound...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Isoquinoline-Based Scaffolds

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a vast spectrum of pharmacological activities. These activities span from anticancer and antimicrobial to enzyme inhibition and cardiovascular effects.[1][2] The fusion of a pyridine ring to a benzene ring creates a unique electronic and structural environment that is highly amenable to substitution, allowing for the fine-tuning of biological activity. When combined with other pharmacologically relevant moieties, such as the benzylamine group, the resulting structures hold significant promise for novel therapeutic agents.

A critical, yet often underappreciated, aspect of drug design is stereochemistry. Many molecules, including the hypothetical 4-Isoquinolin-4-yl-benzylamine, possess a chiral center—a carbon atom bonded to four different groups. This gives rise to enantiomers, which are non-superimposable mirror images of each other. While chemically similar in an achiral environment, enantiomers can exhibit dramatically different pharmacological and toxicological profiles in the chiral environment of the human body. This guide provides a comprehensive framework for the comparative analysis of 4-Isoquinolin-4-yl-benzylamine and its enantiomers, from stereoselective synthesis to detailed biological evaluation.

Proposed Stereoselective Synthesis of 4-Isoquinolin-4-yl-benzylamine Enantiomers

Retrosynthetic Analysis

A logical retrosynthetic approach to 4-Isoquinolin-4-yl-benzylamine is outlined below. The key disconnection is at the chiral benzylic amine, which can be formed via reductive amination of a corresponding ketone precursor.

Retrosynthesis target 4-Isoquinolin-4-yl-benzylamine (Racemic & Enantiomers) step1 Reductive Amination / Chiral Resolution target->step1 precursor1 4-(Benzoyl)isoquinoline step1->precursor1 step2 Friedel-Crafts Acylation precursor1->step2 precursor2 Isoquinoline step2->precursor2 precursor3 Benzoyl Chloride step2->precursor3 caption Retrosynthetic pathway for 4-Isoquinolin-4-yl-benzylamine.

Caption: Retrosynthetic pathway for 4-Isoquinolin-4-yl-benzylamine.

Forward Synthesis and Chiral Separation Protocol

Step 1: Synthesis of 4-(Benzoyl)isoquinoline (Precursor)

  • To a solution of isoquinoline in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Slowly add benzoyl chloride to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by carefully pouring it over ice and an acidic aqueous solution (e.g., 1M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-(benzoyl)isoquinoline.

Step 2: Racemic Synthesis and Chiral Separation of 4-Isoquinolin-4-yl-benzylamine

  • Dissolve 4-(benzoyl)isoquinoline in a suitable solvent such as methanol or ethanol.

  • Add an excess of ammonium acetate and a reducing agent like sodium cyanoborohydride (NaBH₃CN).

  • Stir the reaction at room temperature for 24-48 hours.

  • Quench the reaction and work up as described in Step 1 to obtain the racemic 4-Isoquinolin-4-yl-benzylamine.

  • The resolution of the enantiomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

Protocol for Chiral HPLC Separation:

  • Column: A chiral stationary phase column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., isopropanol or ethanol), often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Procedure:

    • Dissolve the racemic mixture in the mobile phase.

    • Inject the sample onto the chiral column.

    • Develop a gradient or isocratic method to achieve baseline separation of the two enantiomers.

    • Collect the fractions corresponding to each enantiomer.

    • Analyze the purity of the collected fractions and confirm the enantiomeric excess (ee) using the same HPLC method.

Comparative Biological Evaluation Workflow

Once the racemic mixture and the purified (R)- and (S)-enantiomers are in hand, a systematic biological evaluation is necessary to compare their activities. Given the broad range of activities associated with isoquinolines, a tiered screening approach is recommended.[1][2]

Biological_Evaluation_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Assay Panels cluster_2 Tier 2: Secondary & Mechanistic Assays cluster_3 Tier 3: In Vivo Evaluation racemate Racemic Mixture kinase Kinase Panel (e.g., 96-well format) racemate->kinase gpcr GPCR Binding Panel racemate->gpcr cytotoxicity Cytotoxicity Assay (e.g., MCF-7, HeLa) racemate->cytotoxicity enantiomer_r (R)-Enantiomer enantiomer_r->kinase enantiomer_r->gpcr enantiomer_r->cytotoxicity enantiomer_s (S)-Enantiomer enantiomer_s->kinase enantiomer_s->gpcr enantiomer_s->cytotoxicity ic50 IC50 Determination for Active Hits kinase->ic50 gpcr->ic50 cytotoxicity->ic50 selectivity Selectivity Profiling ic50->selectivity moa Mechanism of Action Studies (e.g., Western Blot, Cellular Thermal Shift Assay) selectivity->moa pk_pd Pharmacokinetics & Pharmacodynamics moa->pk_pd efficacy Efficacy in Disease Models (e.g., Xenograft model for cancer) pk_pd->efficacy toxicology Preliminary Toxicology efficacy->toxicology caption Tiered workflow for the comparative biological evaluation.

Caption: Tiered workflow for the comparative biological evaluation.

Experimental Protocols for Key Assays

1. Kinase Inhibition Assay (Example: Generic Kinase-Glo® Assay)

  • Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates kinase activity, and inhibition of this decrease signifies compound activity.

  • Protocol:

    • In a 96-well plate, add the kinase, the substrate, and ATP in a suitable buffer.

    • Add varying concentrations of the racemic mixture, (R)-enantiomer, and (S)-enantiomer to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Incubate the plate at 30 °C for 1 hour.

    • Add the Kinase-Glo® reagent, which contains luciferase and luciferin.

    • Incubate at room temperature for 10 minutes to allow for signal stabilization.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).

2. Cytotoxicity Assay (Example: MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is quantified.

  • Protocol:

    • Seed cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.[4]

    • Treat the cells with a range of concentrations of the racemic mixture, (R)-enantiomer, and (S)-enantiomer for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours at 37 °C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Data Presentation and Interpretation

The results of the comparative analysis should be presented in a clear and concise manner to highlight the differences between the racemate and the individual enantiomers.

Table 1: Hypothetical Comparative Activity Data

CompoundKinase X IC₅₀ (nM)GPCR Y Ki (nM)MCF-7 GI₅₀ (µM)
Racemic Mixture15050010.5
(R)-Enantiomer25 >10,0001.2
(S)-Enantiomer2,50048025.8

In this hypothetical example, the (R)-enantiomer is significantly more potent as a kinase inhibitor and a cytotoxic agent than both the (S)-enantiomer and the racemic mixture. The (S)-enantiomer is largely inactive against the kinase and less cytotoxic. The racemate's activity is a composite of the two, appearing less potent than the active (R)-enantiomer. This highlights the importance of chiral separation, as the presence of the less active (or potentially antagonistic) (S)-enantiomer in the racemic mixture masks the true potency of the (R)-enantiomer.

Conclusion

While 4-Isoquinolin-4-yl-benzylamine represents a novel chemical entity, the principles of stereoselective synthesis and comparative biological evaluation are well-established. By following a systematic approach encompassing asymmetric synthesis or chiral resolution, tiered in vitro screening, and detailed mechanistic studies, researchers can thoroughly characterize the pharmacological profiles of each enantiomer. This rigorous analysis is fundamental to modern drug development, ensuring that the most potent and safest stereoisomer is advanced as a potential therapeutic candidate, thereby maximizing efficacy and minimizing potential off-target effects. The isoquinoline scaffold continues to be a rich source of biologically active compounds, and a deep understanding of its stereochemical properties is paramount to unlocking its full therapeutic potential.[1][5]

References

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research.
  • Synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. PubMed.
  • Isoquinolines. 5.
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids.
  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex.
  • (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide, a selective dopamine D4 antagonist. PubMed.
  • Identification of 3-aminomethyl-1,2-dihydro-4-phenyl-1-isoquinolones: a new class of potent, selective, and orally active non-peptide dipeptidyl peptidase IV inhibitors that form a unique interaction with Lys554. PubMed.
  • Formal synthesis of the bisbenzylisoquinoline alkaloid berbamunine by asymmetric substitution of chiral organolithium compounds. Semantic Scholar.
  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.
  • Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives.
  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central.

Sources

Validation

On-Target Effects of 4-Isoquinolin-4-yl-benzylamine: A Comparative Guide

A definitive guide to understanding the on-target effects of 4-Isoquinolin-4-yl-benzylamine is currently precluded by the absence of specific biological data for this compound in the public domain. While the isoquinoline...

Author: BenchChem Technical Support Team. Date: January 2026

A definitive guide to understanding the on-target effects of 4-Isoquinolin-4-yl-benzylamine is currently precluded by the absence of specific biological data for this compound in the public domain. While the isoquinoline and benzylamine moieties are recognized pharmacophores present in a wide array of biologically active molecules, extensive searches of scientific literature and chemical databases did not yield specific information regarding the biological target or mechanism of action for the precise chemical entity "4-Isoquinolin-4-yl-benzylamine."

The isoquinoline scaffold is a key structural component in numerous natural and synthetic compounds with diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] Similarly, the benzylamine motif is found in various bioactive molecules.[4][5] Derivatives of isoquinoline have been reported to target a range of proteins, including enzymes like monoamine oxidases (MAO) and cholinesterases (ChE), which are implicated in neurodegenerative diseases.[6][7] Other studies have highlighted the potential for isoquinoline-based compounds to act as antitumor agents through various mechanisms.[4]

However, without a specified biological target for 4-Isoquinolin-4-yl-benzylamine, a detailed analysis of its on-target effects and a comparison with alternative compounds is not feasible. The on-target efficacy of any therapeutic agent is intrinsically linked to its interaction with its designated biological counterpart.

To provide a comprehensive and scientifically rigorous comparison guide as requested, the primary biological target of 4-Isoquinolin-4-yl-benzylamine must first be identified. Once the target is known, a thorough investigation can be conducted to:

  • Elucidate the specific molecular interactions between 4-Isoquinolin-4-yl-benzylamine and its target.

  • Compare its potency, selectivity, and efficacy with other known modulators of the same target.

  • Outline and detail relevant experimental protocols to validate these on-target effects.

We invite researchers and drug development professionals who possess information on the biological target of 4-Isoquinolin-4-yl-benzylamine to provide this crucial detail. With a defined target, a comprehensive and actionable guide can be developed to support further research and development efforts.

Future Directions: A Target-Centric Approach

Upon identification of the biological target, this guide will be populated with the following critical sections:

Target Profile and Mechanism of Action

A detailed overview of the biological target, its physiological role, and its implication in disease pathways. This section will also hypothesize the mechanism by which 4-Isoquinolin-4-yl-benzylamine modulates the target's activity based on structural analogs and in silico modeling.

Comparative Analysis with Alternative Modulators

This section will provide a head-to-head comparison of 4-Isoquinolin-4-yl-benzylamine with other known inhibitors or activators of the identified target. The comparison will be based on key performance indicators such as:

  • Potency (IC₅₀/EC₅₀): The concentration of the compound required to elicit a half-maximal response.

  • Selectivity: The compound's binding affinity for the intended target versus off-targets.

  • Efficacy: The maximal biological response induced by the compound.

  • In vivo Efficacy: Data from relevant animal models of disease.

Quantitative data will be summarized in clear and concise tables for easy interpretation.

Experimental Protocols for On-Target Validation

Detailed, step-by-step methodologies for key experiments to confirm the on-target effects of 4-Isoquinolin-4-yl-benzylamine will be provided. These may include:

  • Biochemical Assays: To determine the direct interaction and functional modulation of the purified target protein.

  • Cell-Based Assays: To assess the compound's activity in a cellular context.

  • Target Engagement Assays: Such as the Cellular Thermal Shift Assay (CETSA), to confirm that the compound binds to its intended target within the complex cellular environment.

  • Off-Target Profiling: To evaluate the selectivity of the compound against a panel of related and unrelated targets.

Each protocol will be accompanied by an explanation of the underlying principles and the rationale for its inclusion.

Visualization of Pathways and Workflows

Custom diagrams generated using Graphviz will be included to illustrate signaling pathways, experimental workflows, and the logical relationships between different validation assays.

Example Workflow for Target Validation:

cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Selectivity Profiling Biochemical Assay Biochemical Assay Determine IC50/EC50 Determine IC50/EC50 Biochemical Assay->Determine IC50/EC50 Direct Interaction Cell-Based Assay Cell-Based Assay Confirm Cellular Potency Confirm Cellular Potency Cell-Based Assay->Confirm Cellular Potency CETSA CETSA Confirm Cellular Potency->CETSA Confirm Target Engagement Confirm Target Engagement CETSA->Confirm Target Engagement Intracellular Binding Kinome Scan / Panel Kinome Scan / Panel Confirm Target Engagement->Kinome Scan / Panel Assess Off-Target Effects Assess Off-Target Effects Kinome Scan / Panel->Assess Off-Target Effects Lead Candidate Profile Lead Candidate Profile Assess Off-Target Effects->Lead Candidate Profile Hypothesized Target Hypothesized Target Hypothesized Target->Biochemical Assay

A generalized workflow for validating the on-target effects of a small molecule inhibitor.

References

A comprehensive list of references will be provided upon identification of the biological target and the subsequent compilation of relevant scientific literature.

Sources

Comparative

independent verification of 4-Isoquinolin-4-yl-benzylamine bioactivity

An Independent Investigator's Guide to the Bioactivity Verification of 4-Isoquinolin-4-yl-benzylamine Introduction: The Challenge of a Novel Compound 4-Isoquinolin-4-yl-benzylamine is a chemical entity with limited publi...

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Investigator's Guide to the Bioactivity Verification of 4-Isoquinolin-4-yl-benzylamine

Introduction: The Challenge of a Novel Compound

4-Isoquinolin-4-yl-benzylamine is a chemical entity with limited publicly available bioactivity data. Its novelty presents both a challenge and an opportunity. Without a body of existing literature, the initial step is not to confirm a known activity, but to discover its potential biological targets. This guide provides a roadmap for this process, emphasizing scientific integrity and robust, self-validating experimental design.

Part 1: In Silico Target Prediction and Hypothesis Generation

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable insights into the potential bioactivity of 4-Isoquinolin-4-yl-benzylamine. By comparing its structure to vast libraries of compounds with known biological activities, we can generate initial hypotheses about its molecular targets.

Methodology: Similarity-Based Target Prediction

Several online tools and databases can be utilized for this purpose, including ChEMBL, PubChem, and commercial software suites. The underlying principle is that structurally similar molecules often share similar biological targets.

Experimental Workflow: In Silico Analysis

in_silico_workflow cluster_input Input cluster_database Databases & Tools cluster_output Output & Analysis A 4-Isoquinolin-4-yl-benzylamine (SMILES or InChI) B ChEMBL A->B C PubChem A->C D Similarity Search (e.g., Tanimoto coefficient) B->D C->D E List of Structurally Similar Compounds D->E F Known Bioactivities of Similar Compounds E->F G Hypothesized Biological Targets F->G

In Silico Target Prediction Workflow. This diagram illustrates the process of using the chemical structure of 4-Isoquinolin-4-yl-benzylamine to identify potential biological targets through similarity searches in chemical databases.

Interpreting the Results and Formulating a Hypothesis

Based on the in silico analysis, let us hypothesize that 4-Isoquinolin-4-yl-benzylamine shows structural similarity to known inhibitors of Receptor Tyrosine Kinases (RTKs) . This class of enzymes is frequently implicated in oncology and immunology, making them a high-priority target class for drug discovery. Our subsequent experimental plan will therefore focus on validating this hypothesis.

Part 2: In Vitro Verification of Kinase Inhibitory Activity

The first step in wet-lab validation is to perform a direct biochemical assay to determine if 4-Isoquinolin-4-yl-benzylamine can inhibit the enzymatic activity of a panel of RTKs.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This assay is a robust, time-resolved Förster resonance energy transfer (TR-FRET) method for quantifying kinase inhibition. It measures the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to a kinase. A test compound that also binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Dilute the test compound (4-Isoquinolin-4-yl-benzylamine) and a known RTK inhibitor (e.g., Staurosporine as a positive control) to various concentrations in the appropriate assay buffer.

    • Prepare a solution containing the target kinase (e.g., EGFR, VEGFR2) and the corresponding Europium-labeled anti-tag antibody.

    • Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Plate Setup:

    • Add 5 µL of each concentration of the test compound, positive control, or vehicle control (DMSO) to the wells of a 384-well microplate.

    • Add 5 µL of the kinase/antibody solution to all wells.

    • Add 5 µL of the tracer solution to all wells.

  • Incubation and Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

Data Presentation: Comparative Kinase Inhibition

The results of the kinase assay should be presented in a clear, tabular format to allow for easy comparison with a known inhibitor.

CompoundTarget KinaseIC₅₀ (nM)
4-Isoquinolin-4-yl-benzylamineEGFRHypothetical Value (e.g., 150)
4-Isoquinolin-4-yl-benzylamineVEGFR2Hypothetical Value (e.g., 85)
Staurosporine (Positive Control)EGFR5
Staurosporine (Positive Control)VEGFR27

Part 3: Cellular Assay for Target Engagement and Phenotypic Effects

Following the successful demonstration of direct kinase inhibition in a biochemical assay, the next crucial step is to determine if 4-Isoquinolin-4-yl-benzylamine can engage its target in a cellular context and elicit a biological response.

Experimental Protocol: Western Blot Analysis of Phospho-RTK Levels

This experiment will assess the ability of the compound to inhibit the autophosphorylation of our target RTKs in a relevant cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR2).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture the selected cell line to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal RTK activity.

    • Pre-treat the cells with various concentrations of 4-Isoquinolin-4-yl-benzylamine or a positive control inhibitor for 1-2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., EGF for EGFR, VEGF for VEGFR2) for 10-15 minutes to induce RTK phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target RTK (e.g., anti-phospho-EGFR).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for the total form of the RTK as a loading control.

Experimental Workflow: Cellular Target Engagement

cellular_workflow A Cancer Cell Line (e.g., A549) B Serum Starvation A->B C Pre-treatment with 4-Isoquinolin-4-yl-benzylamine B->C D Growth Factor Stimulation (e.g., EGF) C->D E Cell Lysis D->E F Western Blot for Phospho-RTK & Total RTK E->F G Quantification and Analysis of Inhibition F->G

Cellular Target Engagement Workflow. This diagram outlines the key steps in assessing the ability of 4-Isoquinolin-4-yl-benzylamine to inhibit receptor tyrosine kinase phosphorylation within a cellular environment.

Experimental Protocol: Cell Viability Assay

To determine if the observed target engagement translates into a functional cellular outcome, a cell viability assay is performed.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the chosen cancer cell line in a 96-well plate at an appropriate density.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of 4-Isoquinolin-4-yl-benzylamine or a positive control (e.g., a clinically approved RTK inhibitor).

  • Incubation:

    • Incubate the cells for 72 hours.

  • Viability Assessment:

    • Add a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent to the wells.

    • Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the GI₅₀ value (the concentration that causes 50% growth inhibition).

Data Presentation: Comparative Cellular Activity

CompoundTarget Cell LineGI₅₀ (µM)
4-Isoquinolin-4-yl-benzylamineA549 (EGFR-driven)Hypothetical Value (e.g., 1.2)
Gefitinib (Positive Control)A549 (EGFR-driven)0.015

Conclusion and Future Directions

This guide has provided a comprehensive, step-by-step framework for the independent verification of the bioactivity of a novel compound, 4-Isoquinolin-4-yl-benzylamine. By following a logical progression from in silico prediction to biochemical and cellular validation, researchers can build a robust data package to support their findings.

The hypothetical data presented herein suggests that 4-Isoquinolin-4-yl-benzylamine may function as a dual inhibitor of EGFR and VEGFR2. However, these are illustrative examples, and the actual experimental results will dictate the subsequent steps. Future directions could include broader kinase profiling to assess selectivity, pharmacokinetic studies to evaluate its drug-like properties, and in vivo efficacy studies in relevant animal models.

References

  • ChEMBL: A database of bioactive drug-like small molecules. European Bioinformatics Institute. [Link]

  • PubChem: A public repository for information on chemical substances and their biological activities. National Center for Biotechnology Information. [Link]

  • Western Blotting Principles and Methods: A comprehensive guide to western blotting techniques. Bio-Rad Laboratories. [Link]

Validation

A Head-to-Head Comparison of Isoquinoline-Based Compounds as Kinase Inhibitors, with a Focus on the ROCK Family

An In-Depth Technical Guide For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of isoquinoline-based Rho-associated coiled-coil containing protein ki...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of isoquinoline-based Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. The compound 4-Isoquinolin-4-yl-benzylamine represents a foundational structure within a broader class of pharmacologically active isoquinoline derivatives.[1][2] While specific data for this particular compound is not extensively available in public literature, the isoquinoline scaffold is a well-established pharmacophore in the design of potent kinase inhibitors.[3][4] This guide will therefore compare key, well-characterized isoquinoline-based ROCK inhibitors that serve as industry and academic standards, providing the necessary context and methodologies to evaluate novel compounds like 4-Isoquinolin-4-yl-benzylamine.

The isoquinoline framework, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[5][6][7][8] Its structural rigidity and ability to form key hydrogen bonds make it an ideal starting point for designing inhibitors that target the ATP-binding pocket of protein kinases.[9] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions, making them a major focus of drug discovery efforts.[3][10]

Among the many kinase targets of isoquinoline-based drugs, the ROCK family (ROCK1 and ROCK2) has emerged as particularly significant.[11] ROCKs are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA.[9] They play a crucial role in regulating cellular processes such as smooth muscle contraction, cell migration, and cytoskeletal organization.[11] Consequently, ROCK inhibitors have shown therapeutic promise in treating glaucoma, hypertension, and potentially cancer metastasis.[11][12]

This guide will compare the performance of standard isoquinoline-based ROCK inhibitors, provide detailed experimental protocols for their evaluation, and visualize the relevant signaling pathways and workflows to empower researchers in their quest for next-generation therapeutics.

Performance Comparison of Standard Isoquinoline-Based ROCK Inhibitors

The selection of an appropriate reference compound is critical in drug discovery. The following table summarizes the in vitro potency and selectivity of several prominent isoquinoline-based ROCK inhibitors. This data is essential for benchmarking new chemical entities and understanding the structure-activity relationships within this class of compounds.

CompoundROCK1 IC50/KiROCK2 IC50/KiSelectivity (Against Other Kinases)Key Features & Applications
Fasudil (HA-1077) Ki: 0.33 µM[13]IC50: 0.158 µM[14]Also inhibits PKA, PKC, PKG, and MLCK at low micromolar concentrations.[13][14]The first clinically approved ROCK inhibitor (in Japan and China) for cerebral vasospasm.[11] Widely used as a pharmacological tool.
Ripasudil (K-115) IC50: 51 nM[13]IC50: 19 nM[13]Shows some inhibitory activity against other kinases like PKC and MLCK at higher concentrations.[13]Approved in Japan for the treatment of glaucoma and ocular hypertension.[11][12]
Netarsudil IC50: 1 nMIC50: 0.4 nMHighly potent for ROCKs. Also inhibits the norepinephrine transporter (NET).Approved by the U.S. FDA for the treatment of glaucoma.[11][12][15]
Y-27632 Ki: 140 nM[13]Ki: 300 nM[13]Exhibits high selectivity for ROCKs over other kinases like PKC and MLCK.[13]A widely used, highly selective research tool for studying ROCK signaling.[11] Not an isoquinoline derivative, but a key standard in the field.

Note: IC50 and Ki values can vary between different assay conditions and literature sources. The values presented here are representative.

The ROCK Signaling Pathway

To understand the mechanism of action of these inhibitors, it is crucial to visualize their place within the cellular signaling cascade. The diagram below illustrates the canonical ROCK signaling pathway, which is a central regulator of actin-myosin contractility.

ROCK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCRs RhoGEFs RhoGEFs GPCR->RhoGEFs Agonist Binding RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP for GDP Exchange ROCK ROCK RhoA_GTP->ROCK Binds & Activates LIMK LIMK ROCK->LIMK Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates MLC MLC ROCK->MLC Directly Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates P_Cofilin P-Cofilin (Inactive) Cofilin->P_Cofilin Actin_Stress_Fibers Actin Stress Fibers & Focal Adhesions P_Cofilin->Actin_Stress_Fibers Inhibits Actin Depolymerization P_MYPT1 P-MYPT1 (Inactive) MYPT1->P_MYPT1 MLC_Phosphatase MLC Phosphatase P_MYPT1->MLC_Phosphatase Inhibits P_MLC P-MLC MLC_Phosphatase->P_MLC Dephosphorylates MLC->P_MLC P_MLC->Actin_Stress_Fibers Promotes Contraction Inhibitors Fasudil, Ripasudil, 4-Isoquinolin-4-yl-benzylamine Inhibitors->ROCK Inhibits ATP Binding

Caption: The RhoA/ROCK signaling pathway, a key regulator of cytoskeletal dynamics.

Experimental Protocols for Inhibitor Evaluation

The following protocols provide step-by-step methodologies for the characterization of novel isoquinoline-based ROCK inhibitors.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a fundamental tool for determining the IC50 of an inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., 4-Isoquinolin-4-yl-benzylamine) against ROCK1 and ROCK2.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Kinase substrate peptide (e.g., Long S6 Kinase substrate peptide)[9]

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Assay Buffer: 20 mM Hepes (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 0.1 mM Na3VO4, 2 mM DTT[9]

  • Test compound and standard inhibitor (e.g., Fasudil) serially diluted in DMSO.

  • 384-well white assay plates

Methodology:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compound and Fasudil in DMSO, starting from a high concentration (e.g., 100 µM).

  • Reaction Setup:

    • Add 2.5 µL of Assay Buffer to all wells.

    • Add 2.5 nL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of a 2X enzyme/substrate mixture (containing ROCK enzyme and substrate peptide in Assay Buffer) to initiate the reaction.

    • Add 2.5 µL of a 2X ATP solution to start the kinase reaction. Final reaction volume: 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Wound Healing (Scratch) Assay

This assay assesses the effect of an inhibitor on cell migration, a process heavily dependent on ROCK activity.

Objective: To evaluate the ability of a test compound to inhibit cancer cell migration.

Materials:

  • Human breast cancer cell line (e.g., MDA-MB-231)[16][17]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 24-well tissue culture plates

  • P200 pipette tip or a specialized scratch assay tool

  • Test compound and standard inhibitor (e.g., Fasudil)

  • Microscope with a camera

Methodology:

  • Cell Seeding: Seed MDA-MB-231 cells in 24-well plates and grow them to form a confluent monolayer.

  • Creating the "Wound":

    • Gently scrape the cell monolayer in a straight line with a P200 pipette tip to create a cell-free "wound."

    • Wash the wells with PBS to remove detached cells.

  • Treatment:

    • Replace the PBS with a fresh complete medium containing the test compound, standard inhibitor, or DMSO (vehicle control) at the desired concentrations.

  • Imaging:

    • Immediately capture images of the wound area at multiple defined points (Time 0).

    • Incubate the plate at 37°C in a 5% CO2 incubator.

    • Capture images of the same areas at subsequent time points (e.g., 12, 24, and 48 hours).

  • Data Analysis:

    • Measure the area of the cell-free gap at each time point for each condition using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure relative to the Time 0 area.

    • Compare the wound closure rates between treated and control groups to determine the inhibitory effect of the compound on cell migration.

Workflow for Novel Inhibitor Characterization

The journey from a hit compound to a validated lead involves a systematic and logical progression of experiments. The following diagram outlines a typical workflow for characterizing a novel isoquinoline-based kinase inhibitor.

Workflow cluster_Discovery Discovery & Initial Screening cluster_Validation In Vitro Validation cluster_Cellular Cellular & Functional Assays cluster_Preclinical Preclinical Development Hit_ID Hit Identification (e.g., 4-Isoquinolin-4-yl-benzylamine) Primary_Assay Primary Biochemical Screen (e.g., against ROCK1/2) Hit_ID->Primary_Assay IC50 IC50 Determination (Dose-Response Curve) Primary_Assay->IC50 Selectivity Kinase Selectivity Profiling (Panel of >100 Kinases) IC50->Selectivity MoA Mechanism of Action (e.g., ATP Competition Assay) Selectivity->MoA Cell_Potency Cellular Potency Assay (e.g., Phospho-MYPT1 Western Blot) MoA->Cell_Potency Functional_Assay Functional Assay (e.g., Scratch/Migration Assay) Cell_Potency->Functional_Assay Toxicity Cytotoxicity Assay (e.g., MTT/LDH Assay) Functional_Assay->Toxicity ADME ADME/PK Studies Toxicity->ADME In_Vivo In Vivo Efficacy Models (e.g., Glaucoma, Tumor Models) ADME->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: A generalized workflow for the characterization of a novel kinase inhibitor.

Conclusion

The isoquinoline scaffold remains a highly valuable starting point for the development of novel kinase inhibitors. While 4-Isoquinolin-4-yl-benzylamine itself requires further characterization, its core structure is represented in a class of compounds with proven therapeutic relevance, particularly as ROCK inhibitors. By using established standards such as Fasudil and Ripasudil for comparison and employing robust biochemical and cell-based assays, researchers can effectively evaluate the potential of new chemical entities. The protocols and workflows detailed in this guide provide a solid framework for these investigations, paving the way for the discovery of next-generation drugs targeting kinase-driven diseases.

References

  • Application Notes and Protocols for 4-Substituted Isoquinolines as Kinase Inhibitors. Benchchem.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension. PMC.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC.
  • Isoquinoline derivatives and its medicinal activity. (2024).
  • The Effect of Topical Rho-kinase Inhibitors on Corneas of Patients With Fuchs Endothelial Corneal Dystrophy. ClinicalTrials.gov.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI.
  • Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review of Early to Late Phase Clinical Trials. MDPI.
  • Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review of Early to Late Phase Clinical Trials. PubMed.
  • Rho kinase inhibitor. Wikipedia.
  • Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. MDPI.
  • Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil... ResearchGate.
  • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. ResearchGate.
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  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC - NIH.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review | Request PDF. ResearchGate.
  • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. PubMed.
  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Publishing.
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4. PubMed.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. NIH.
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. MDPI.
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Comparative

A Comparative Benchmarking Guide to 4-Isoquinolin-4-yl-benzylamine in Rho-Kinase (ROCK) Inhibition Assays

For researchers, scientists, and drug development professionals, the rigorous evaluation of novel small molecules is paramount to advancing therapeutic discovery. This guide provides an in-depth technical comparison of t...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous evaluation of novel small molecules is paramount to advancing therapeutic discovery. This guide provides an in-depth technical comparison of the hypothetical performance of a novel compound, 4-Isoquinolin-4-yl-benzylamine, against established Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. By contextualizing its potential efficacy through detailed experimental protocols and comparative data, this document serves as a robust framework for assessing its therapeutic promise.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymatic targets.[1] Derivatives have shown potential as inhibitors of critical cellular kinases, including ROCK.[2] Given the structural motifs present in 4-Isoquinolin-4-yl-benzylamine, we hypothesize its activity as a ROCK inhibitor and proceed to benchmark its performance.

The Central Role of the Rho/ROCK Signaling Pathway

The Rho/ROCK signaling cascade is a pivotal regulator of cellular functions, including cytoskeletal dynamics, cell adhesion, migration, and smooth muscle contraction.[][4][5] Dysregulation of this pathway is implicated in numerous pathologies such as hypertension, cancer metastasis, and glaucoma.[][4] The two isoforms, ROCK1 and ROCK2, are key downstream effectors of the small GTPase RhoA.[4][6] Upon activation by RhoA-GTP, ROCK phosphorylates several substrates, most notably Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP).[][7] ROCK-mediated phosphorylation of the myosin-binding subunit of MLCP (MYPT1) inhibits its phosphatase activity, leading to a net increase in phosphorylated MLC, which in turn promotes actin-myosin contractility and the formation of stress fibers.[7][8] This makes ROCK an attractive therapeutic target for a variety of diseases.

Below is a diagram illustrating the core components of the Rho/ROCK signaling pathway.

ROCK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCRs RhoGEF RhoGEFs GPCR->RhoGEF Extracellular Signals RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GDP/GTP Exchange ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLC Phosphatase (Active) ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC p-MLC MLCP->pMLC Dephosphorylates pMLCP p-MLCP (MYPT1) (Inactive) MLC->pMLC StressFibers Stress Fiber Formation & Contraction pMLC->StressFibers Actin Actin Cytoskeleton Actin->StressFibers Inhibitor 4-Isoquinolin-4-yl-benzylamine (Hypothesized Inhibitor) Inhibitor->ROCK Inhibits Cellular_Assay_Workflow A 1. Plate Cells (e.g., HUVECs) B 2. Serum Starve A->B C 3. Pre-treat with Inhibitors B->C D 4. Stimulate with LPA C->D E 5. Lyse & Fix Cells D->E F 6. ELISA for pMYPT1 E->F G 7. Data Analysis (IC50 Determination) F->G

Figure 2: Step-by-step workflow for the cell-based pMYPT1 inhibition assay.

Concluding Remarks

This guide outlines a rigorous, multi-faceted approach to benchmarking the performance of 4-Isoquinolin-4-yl-benzylamine as a putative ROCK inhibitor. By employing standardized in vitro and cell-based assays and comparing the resulting data against established compounds like Ripasudil and Fasudil, researchers can generate a comprehensive and objective performance profile. The provided protocols are designed to be self-validating, ensuring that the experimental choices lead to robust and reproducible data. The successful inhibition of ROCK in these assays would position 4-Isoquinolin-4-yl-benzylamine as a promising candidate for further preclinical development in ROCK-associated pathologies.

References

  • Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed. Available from: [Link]

  • Effect of the Rho-Associated Kinase Inhibitor Eye Drop (Ripasudil) on Corneal Endothelial Wound Healing | IOVS. Available from: [Link]

  • ROCK Signaling Pathway - Creative Diagnostics. Available from: [Link]

  • Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis. Available from: [Link]

  • Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC. Available from: [Link]

  • Rho Kinase (ROCK) Inhibitors - PMC - PubMed Central - NIH. Available from: [Link]

  • Rho-associated protein kinase - Wikipedia. Available from: [Link]

  • ROCK | ROCK pathway | ROCK inhibitors - Adooq Bioscience. Available from: [Link]

  • Vascular Normalization by ROCK Inhibitor: Therapeutic Potential of Ripasudil (K-115) Eye Drop in Retinal Angiogenesis and Hypoxia | IOVS. Available from: [Link]

  • Rho-kinase inhibition by Fasudil promotes tumor maturation and apoptosis in small-cell lung cancer - PMC - NIH. Available from: [Link]

  • Ripasudil hydrochloride hydrate: targeting Rho kinase in the treatment of glaucoma | Request PDF - ResearchGate. Available from: [Link]

  • A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC - NIH. Available from: [Link]

  • 96-well ROCK Activity Assay Kit - Cell Biolabs, Inc. Available from: [Link]

  • ROCK1 Kinase Assay Kit - BPS Bioscience. Available from: [Link]

  • ROCK2 Kinase Assay Kit - BPS Bioscience. Available from: [Link]

  • Rho Kinase (ROCK) Activity Assay, 96-Well - Cell Biolabs, Inc. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Isoquinolin-4-yl-benzylamine

For researchers and professionals in the dynamic field of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their s...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic field of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-Isoquinolin-4-yl-benzylamine, a compound that, due to its chemical structure, requires careful management as hazardous waste. The procedures outlined here are grounded in established safety principles and are designed to ensure the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment
  • Isoquinoline: This component is known to be harmful if swallowed and toxic in contact with skin. It can cause significant skin and eye irritation and is recognized as being harmful to aquatic life with long-lasting effects[1].

  • Benzylamine: This chemical is classified as a combustible liquid that is harmful if ingested or absorbed through the skin. It is corrosive and can cause severe skin burns and serious eye damage. Furthermore, it poses a threat to aquatic ecosystems[2][3].

Based on this analysis, it is imperative to treat 4-Isoquinolin-4-yl-benzylamine as a hazardous substance with the potential for corrosivity, toxicity, and environmental harm.

Hazard Summary Table

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral, Dermal) Harmful or toxic if swallowed or in contact with skin[1][2].Avoid all personal contact[4].
Skin Corrosion/Irritation Causes severe skin burns and irritation[1][2].Wear appropriate chemical-resistant gloves and lab coat[5].
Serious Eye Damage/Irritation Causes serious eye damage[2][6].Wear safety goggles or a face shield[5].
Aquatic Hazard Harmful to aquatic life, potentially with long-lasting effects[1][2].Do not let the product enter drains[1].
Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling 4-Isoquinolin-4-yl-benzylamine for any purpose, including disposal preparation, the following PPE is mandatory:

  • Eye and Face Protection: Tightly sealed safety goggles or a full-face shield are essential to protect against splashes[5].

  • Skin Protection: A flame-resistant lab coat, along with chemical-resistant gloves (e.g., nitrile rubber), must be worn. Ensure gloves are inspected for integrity before each use[5][7].

  • Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure[5][8].

  • General Hygiene: Wash hands thoroughly after handling the chemical. Do not eat, drink, or smoke in the laboratory area[2].

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it[9].

  • Contain: For liquid spills, use an inert, non-combustible absorbent material like sand or earth to contain the spill. Avoid using combustible materials such as sawdust[9].

  • Collect: Carefully gather the absorbed material using non-sparking tools and place it into a designated, sealable, and clearly labeled hazardous waste container[9].

  • Decontaminate: Thoroughly clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste[5][9].

  • Report: Report the incident to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Protocol

The disposal of 4-Isoquinolin-4-yl-benzylamine must be managed through your institution's approved hazardous waste program. Under no circumstances should this chemical be disposed of in standard laboratory trash or poured down the drain[5].

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid 4-Isoquinolin-4-yl-benzylamine, including contaminated items like weighing papers, pipette tips, and gloves, in a dedicated, robust, and sealable container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office[5].

Step 2: Proper Labeling

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Isoquinolin-4-yl-benzylamine"[5]. Include the date of accumulation and the primary hazards (e.g., "Corrosive," "Toxic").

Step 3: Secure Storage

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure containers are tightly closed to prevent leaks or spills.

  • Store away from incompatible materials, such as strong oxidizing agents and acids[5][10].

Step 4: Scheduling and Documentation

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Maintain meticulous records of the waste generated, including the amount and date of disposal, to ensure regulatory compliance[9].

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste (Solid & Liquid) B Wear Full PPE A->B Always First C Segregate into Dedicated Containers B->C D Label Container Correctly (Name, Hazards, Date) C->D Immediately After E Store Securely in Satellite Area D->E F Contact EHS for Waste Pickup E->F When Full or Timed Out G Document Waste for Compliance F->G Maintain Records H Professional Disposal G->H

Caption: Disposal workflow for 4-Isoquinolin-4-yl-benzylamine.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your organization. The principles of chemical safety and compliant waste management are integral to the scientific process.

References

  • SAFETY DATA SHEET - Benzylamine. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Benzylamine. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Isoquinoline. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET - Benzylamine. (2009). Fisher Scientific.
  • 4-(Pyrimidin-2-yl)benzylamine SDS. Apollo Scientific.
  • SAFETY DATA SHEET - Benzylamine. (2025). Thermo Fisher Scientific.
  • Material Safety Data Sheet - 4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride. Cole-Parmer.
  • Benzylamine Safety D
  • Safety D
  • Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. (2025). BenchChem.
  • 4-amino-N-isoquinolin-4-ylbenzenesulfonamide. (2025). ChemSynthesis.
  • Benzylamine: Properties, Preparation and Applic
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.).
  • Safe Disposal of O-(3,4-dichlorophenyl)hydroxylamine: A Step-by-Step Guide. (2025). BenchChem.

Sources

Handling

A Guide to the Safe Handling of 4-Isoquinolin-4-yl-benzylamine: Essential Protective Measures and Protocols

As research into complex molecular architectures continues to advance, the synthesis and application of novel compounds like 4-Isoquinolin-4-yl-benzylamine demand a proportional evolution in our safety protocols. This gu...

Author: BenchChem Technical Support Team. Date: January 2026

As research into complex molecular architectures continues to advance, the synthesis and application of novel compounds like 4-Isoquinolin-4-yl-benzylamine demand a proportional evolution in our safety protocols. This guide provides an in-depth operational plan for researchers, scientists, and drug development professionals, ensuring that the handling of this compound is conducted with the highest degree of safety and scientific integrity. Our focus extends beyond mere compliance, aiming to build a foundational understanding of why these specific protective measures are critical.

Hazard Assessment: A Synthesis of Structural Moieties

  • The Isoquinoline Moiety: As a heterocyclic aromatic compound, isoquinoline and its parent, quinoline, are known to be harmful if swallowed and can cause skin and serious eye irritation.[1] Certain quinoline derivatives are also suspected of causing genetic defects and may even pose a cancer risk, necessitating cautious handling to minimize any long-term exposure.[2][3]

  • The Benzylamine Moiety: This aromatic amine is the primary driver for the most acute handling risks. Benzylamine is classified as corrosive, capable of causing severe skin burns and serious eye damage.[4][5][6][7] It is also harmful if swallowed or on contact with skin.[4]

Synthesized Hazard Profile: By combining these profiles, 4-Isoquinolin-4-yl-benzylamine must be treated as a substance that is potentially corrosive, toxic, and irritating , with unknown long-term effects that warrant significant precaution. All handling procedures must reflect this elevated risk profile.

Essential Personal Protective Equipment (PPE) Matrix

The selection of PPE is not a static checklist but a dynamic response to the specific experimental context. The following table outlines the minimum required PPE for handling 4-Isoquinolin-4-yl-benzylamine.

Equipment Specification Purpose & Rationale Protection Level
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Provides a primary barrier against skin contact. The benzylamine moiety's corrosive nature necessitates chemical-resistant gloves. Double-gloving offers enhanced protection against tears and rapid permeation.[1][8]Primary
Eye Protection Chemical Splash Goggles (ANSI Z87.1 certified)Protects eyes from accidental splashes of solutions or contact with airborne powder. Standard safety glasses are insufficient.[1][8]Primary
Face Protection Face ShieldTo be worn over chemical splash goggles. This is critical due to the high risk of severe eye damage from the corrosive benzylamine component, especially when handling liquids or during transfers.[1][2][8]Secondary
Body Protection Chemical-Resistant Laboratory CoatProtects skin and personal clothing from contamination. Must be fully buttoned.[1]Primary
Respiratory Protection - N95 Particulate Respirator - Air-purifying respirator with organic vapor cartridges- For handling solid powder: Prevents inhalation of fine dust particles. - For handling solutions/potential vapors: Required if heating, sonicating, or creating aerosols, as aromatic amines can have significant vapor pressures.[1][2]Task-Dependent

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, logical workflow is paramount for minimizing exposure risk. The following protocols provide a self-validating system for safe handling from preparation to disposal.

Preparation and Engineering Controls
  • Designated Area: All work involving 4-Isoquinolin-4-yl-benzylamine must be conducted in a designated area, clearly marked with appropriate hazard signage.

  • Chemical Fume Hood: All manipulations, including weighing of solids and preparation of solutions, must be performed inside a certified chemical fume hood to manage inhalation risks.[6][7][9]

  • Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[6][9] Verify their functionality before beginning work.

Donning Personal Protective Equipment

The order in which PPE is donned is crucial to ensure complete and uncompromised protection.

G cluster_prep Preparation Lab_Coat 1. Don Lab Coat (Button completely) Goggles 2. Don Chemical Splash Goggles Lab_Coat->Goggles Face_Shield 3. Don Face Shield Goggles->Face_Shield Gloves 4. Don Inner Gloves (If double-gloving) Face_Shield->Gloves Outer_Gloves 5. Don Outer Gloves (Pull cuffs over lab coat sleeves) Gloves->Outer_Gloves

Caption: PPE Donning Sequence.

Chemical Handling
  • Handling Solids:

    • When weighing the solid powder, use an anti-static weigh boat to prevent dispersal.

    • Perform all transfers carefully to minimize the generation of airborne dust.

    • Wear an N95 particulate respirator during this process.[1]

  • Preparing Solutions:

    • Slowly add the solid compound to the solvent to prevent splashing.[1]

    • If the dissolution process is exothermic or requires heating, ensure the fume hood sash is lowered to the appropriate working height.

    • Keep all containers tightly closed when not in use.[3][10]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.

  • Spill: Evacuate the immediate area. For a small spill, absorb the material with an inert absorbent (e.g., clay or diatomaceous earth), collect it in a sealed container, and treat it as hazardous waste.[10][11] Do not attempt to clean up a large spill without specialized training and equipment.

Doffing Personal Protective Equipment

Removing PPE correctly is critical to prevent cross-contamination.

  • Gloves: Remove the outer pair of gloves first (if double-gloving). Then, remove the inner pair using a technique that avoids touching the outer surface with bare skin.[2]

  • Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them by the straps.

  • Lab Coat: Remove the lab coat by rolling it outwards, ensuring the contaminated exterior is contained.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[2][3]

Disposal Plan: Compliant Waste Management

All materials that come into contact with 4-Isoquinolin-4-yl-benzylamine must be considered hazardous waste.

G Waste_Source Waste Generation Contaminated Gloves Used Pipettes Weigh Boats Liquid Residue Contaminated Solvents Solid_Waste Solid Hazardous Waste Container Clearly Labeled & Sealed Waste_Source:f0->Solid_Waste Waste_Source:f1->Solid_Waste Waste_Source:f2->Solid_Waste Liquid_Waste Liquid Hazardous Waste Container Clearly Labeled, Sealed & Segregated Waste_Source:f3->Liquid_Waste Waste_Source:f4->Liquid_Waste

Caption: Chemical Waste Disposal Workflow.

  • Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.[1]

  • Liquid Waste: All solutions containing 4-Isoquinolin-4-yl-benzylamine, as well as solvent rinses of glassware, must be collected in a dedicated, clearly labeled hazardous liquid waste container.[1] Do not pour any amount down the drain.[5]

  • Decontamination: All non-disposable equipment, such as glassware, should be decontaminated with an appropriate solvent (e.g., ethanol or acetone) in the fume hood. The solvent rinse must be collected as hazardous liquid waste.

By integrating this comprehensive safety framework into your daily laboratory operations, you can effectively mitigate the risks associated with handling 4-Isoquinolin-4-yl-benzylamine, fostering a secure environment for groundbreaking scientific discovery.

References

  • BenchChem. Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Apollo Scientific. (2022).
  • CDH Fine Chemical.
  • Techno PharmChem.
  • Chemos GmbH & Co.KG.
  • Sigma-Aldrich. (2025).
  • Loba Chemie.
  • UC Santa Barbara Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.
  • Sigma-Aldrich. (2025).
  • Carl ROTH. (2020).
  • Fisher Scientific. (2009).
  • Thermo Fisher Scientific. (2025).
  • Sigma-Aldrich. (2024).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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